molecular formula C4H8O B1582861 trans-2,3-Epoxybutane CAS No. 21490-63-1

trans-2,3-Epoxybutane

Cat. No.: B1582861
CAS No.: 21490-63-1
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-IMJSIDKUSA-N
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Description

Trans-2,3-Epoxybutane is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2,3-Epoxybutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24244. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality trans-2,3-Epoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,3-Epoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026528, DTXSID40920536
Record name rel-(2R,3R)-2,3-dimethyloxirane
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Record name 2,3-Dimethyloxiranato(2-)
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21490-63-1, 6189-41-9, 10203-50-6
Record name trans-2,3-Dimethyloxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, trans-
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Record name NSC24244
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Record name 2,3-Dimethyloxiranato(2-)
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Record name trans-2,3-dimethyloxirane
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Foundational & Exploratory

Technical Guide: Stereospecific Synthesis of trans-2,3-Epoxybutane

[1]

Executive Summary

Objective: Synthesis of trans-2,3-epoxybutane (also known as trans-2,3-dimethyloxirane) from trans-2-butene via Prilezhaev epoxidation.[1][2]

Significance: This transformation is a textbook example of stereospecific syn-addition . Unlike stereoselective reactions where one isomer is favored kinetically, this reaction is stereospecific; the geometry of the starting alkene is perfectly conserved in the epoxide ring due to the concerted reaction mechanism. For drug development professionals, this protocol demonstrates the preservation of chiral fidelity in building blocks without the need for asymmetric catalysts, provided the starting material is geometrically pure.

Core Challenge: The primary technical hurdle is the physical state of the reactant. trans-2-Butene is a gas at room temperature (b.p. 0.9°C), requiring specialized condensation and low-temperature handling techniques to ensure stoichiometric accuracy and safety.[1]

Mechanistic Foundation

The synthesis utilizes meta-chloroperoxybenzoic acid (mCPBA), a peroxycarboxylic acid.[1][2] The reaction proceeds through a concerted, single-step mechanism known as the Butterfly Transition State (Bartlett Mechanism).

Stereochemical Logic
  • Reactant: trans-2-Butene (

    
     symmetry, achiral).[1]
    
  • Reagent: mCPBA (achiral).[1]

  • Mechanism: The peroxy oxygen adds to the alkene

    
    -system from one face. Because the bond formation is concerted (bonds break and form simultaneously), there is no opportunity for rotation around the C-C bond.
    
  • Product: The trans relationship of the methyl groups is maintained.[3] The product is trans-2,3-epoxybutane.[1][2][3][4][5]

    • Note: Since the starting materials are achiral, the product is obtained as a racemic mixture of the

      
       and 
      
      
      enantiomers. (Contrast this with cis-2-butene, which yields the achiral meso compound).[1]
Reaction Pathway Diagram

MechanismReactantstrans-2-Butene+ mCPBATSButterfly Transition State(Concerted Syn-Addition)Reactants->TS Electrophilic Attackof OxygenProductstrans-2,3-Epoxybutane(Racemic Pair) + mCBATS->Products Bond FormationRetains Stereochemistry

Figure 1: The concerted pathway ensures the methyl groups remain anti-periplanar relative to the epoxide ring, preserving the trans-geometry.

Experimental Design & Safety

Reagents and Physical Properties
ComponentRoleMW ( g/mol )b.p. (°C)Density (g/mL)Hazards
trans-2-Butene Reactant56.110.90.60 (liq)Flammable Gas
mCPBA Oxidant172.57N/ASolidOxidizer, Irritant, Shock Sensitive (dry)
Dichloromethane (DCM) Solvent84.9339.61.33Carcinogen, Volatile
trans-2,3-Epoxybutane Product72.1154-550.804Flammable, Irritant
Critical Safety Protocols
  • Peroxide Management: mCPBA is potentially explosive.[1][6][7] Never scrape dry material.[1] Store in a refrigerator. Check for peroxides in the final product before distillation.

  • Gas Handling: trans-2-Butene is a heavy, flammable gas.[1] All condensation steps must occur in a fume hood with adequate ventilation to prevent accumulation in low-lying areas.[1]

  • Exotherm Control: The epoxidation is exothermic. The addition of the oxidant to the alkene must be controlled at low temperatures (

    
    C to 
    
    
    C) to prevent thermal runaway and byproduct formation.

Synthesis Protocol

Preparation of Reactant Stock (The "Condensation Method")

Rationale: Weighing a gas is impractical. We condense it into a pre-weighed solvent trap.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser, a gas inlet tube, and a thermometer. Place the flask in a cooling bath (Dry ice/acetone,

    
    C).
    
  • Solvent: Add anhydrous Dichloromethane (DCM) (100 mL).

  • Condensation: Slowly bubble trans-2-butene gas into the cold DCM. The gas will condense into the solvent.

  • Quantification: Remove the gas inlet, stopper the flask, and warm slightly to dry the exterior. Weigh the flask. Calculate the mass of trans-2-butene added by subtracting the tare weight (Flask + Solvent).

    • Target: ~5.6 g (100 mmol) of alkene.

Epoxidation Reaction[2][10][11][12]
  • Temperature Adjustment: Transfer the alkene solution to an ice/salt bath (

    
    C to 
    
    
    C).
  • Oxidant Addition: Prepare a solution or slurry of mCPBA (typical commercial purity 77%, use ~1.1 equivalents) in DCM.

    • Calculation: For 100 mmol alkene, use 110 mmol active mCPBA.[1] If 77% pure:

      
      .[1]
      
  • Addition Rate: Add the mCPBA suspension dropwise via an addition funnel over 60 minutes. Do not allow temperature to rise above 5°C.

  • Incubation: Stir the mixture at

    
    C for 4 hours, then allow to warm to room temperature overnight. A white precipitate (m-chlorobenzoic acid, mCBA) will form.[1]
    
Workup and Purification
  • Filtration: Filter the mixture through a fritted glass funnel to remove solid mCBA byproduct.

  • Quench: Wash the filtrate with 10% aqueous Sodium Sulfite (

    
    ) or Sodium Bisulfite.
    
    • Test: Use starch-iodide paper to confirm no oxidizing power remains (paper should NOT turn blue).[1]

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) (3x) to remove acidic residues. Caution: CO2 gas evolution.[1]
    
  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) and filter.
    
  • Distillation: The product b.p. (54°C) is close to the solvent b.p. (40°C). Use a fractional distillation column (Vigreux).[1]

    • Fraction 1: DCM (39-41°C).[1]

    • Fraction 2: trans-2,3-Epoxybutane (53-56°C).[1]

Workflow Diagram

WorkflowStep1Condensation(Gas -> Liquid in DCM @ -78°C)Step2Epoxidation(Add mCPBA @ 0°C)Step1->Step2 Warm to 0°CStep3Quench & Wash(Na2SO3 then NaHCO3)Step2->Step3 Filter mCBA solidStep4Fractional Distillation(Collect fraction @ 54-55°C)Step3->Step4 Dry over MgSO4

Figure 2: Operational workflow emphasizing the critical temperature transitions and purification steps.

Characterization & Validation

To validate the synthesis, you must confirm the trans stereochemistry. NMR spectroscopy is the definitive tool.

Proton NMR ( NMR)

The coupling constant (

8
  • Solvent:

    
    [1]
    
  • Ring Protons (H-2, H-3):

    
     ppm.[1]
    
    • Trans-epoxide:

      
      .[1]
      
    • Cis-epoxide (Meso):

      
      .[1]
      
  • Methyl Groups:

    
     ppm (Doublet).[1]
    

Interpretation: Observation of the smaller coupling constant (~2.2 Hz) confirms the trans geometry. If the starting material contained cis-2-butene impurities, you will see a secondary set of signals with the larger

Carbon NMR ( NMR)
  • Ring Carbons:

    
     ppm.[1]
    
  • Methyl Carbons:

    
     ppm.[1]
    
    • Note: The chemical shifts for cis and trans isomers differ slightly (typically trans carbons are shielded relative to cis due to steric compression effects in the cis isomer, known as the

      
      -gauche effect).
      

References

  • Prilezhaev Reaction Mechanism & Stereospecificity Source: Organic Chemistry Portal.[1] URL:[Link][1]

  • Epoxidation of Alkenes with mCPBA Source: Master Organic Chemistry.[1] URL:[Link]

  • Physical Properties of 2,3-Epoxybutane Source: PubChem (National Library of Medicine). URL:[Link][1]

  • Standard Laboratory Purification of Epoxides Source: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General Reference for distillation protocols).

An In-depth Technical Guide to the Physical Properties of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,3-Epoxybutane, also known as trans-2,3-dimethyloxirane, is a cyclic ether with the chemical formula C₄H₈O. As a chiral molecule, it exists as a pair of enantiomers, (2R,3R)-2,3-dimethyloxirane and (2S,3S)-2,3-dimethyloxirane. This epoxide is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, where stereochemistry is crucial for drug efficacy and safety. A thorough understanding of its physical properties is fundamental for its effective use in chemical reactions, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of trans-2,3-Epoxybutane, supported by established measurement methodologies and data from authoritative sources.

Core Physical Properties

A precise understanding of a compound's physical properties is paramount for its handling, purification, and application in synthetic chemistry. These properties dictate the conditions required for storage, reactions, and separations.

Workflow for Physical Property Characterization

The determination of the physical properties of a chemical entity like trans-2,3-Epoxybutane follows a structured workflow to ensure accuracy and reproducibility of the data.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting P1 Obtain High-Purity trans-2,3-Epoxybutane P2 Degas and Dry Sample P1->P2 M1 Boiling Point Determination (e.g., ASTM D1120) P2->M1 M2 Melting Point Determination P2->M2 M3 Density Measurement (e.g., Pycnometry) P2->M3 M4 Refractive Index Measurement P2->M4 M5 Solubility Assessment (e.g., Shake-Flask Method) P2->M5 A1 Correct for Ambient Pressure & Temperature M1->A1 M2->A1 M3->A1 M4->A1 M5->A1 A2 Statistical Analysis of Replicate Measurements A1->A2 A3 Compare with Literature Values A2->A3 R1 Compile Comprehensive Data Sheet A3->R1

Caption: A generalized workflow for the characterization of the physical properties of a liquid chemical sample.

Data Summary

The following table summarizes the key physical properties of trans-2,3-Epoxybutane compiled from various reputable sources.

Physical PropertyValueSource(s)
Molecular Formula C₄H₈O[1]
Molecular Weight 72.11 g/mol [1][2][3]
Appearance Clear, colorless liquid[2]
Melting Point -85 °C[1][4][5]
Boiling Point 54-55 °C[1][3][4][6]
Density 0.807 g/mL at 20 °C[1][4]
0.804 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.373[1][4][6]
Solubility in Water 95 g/L[1][3][4]
Vapor Pressure 3.83 psi (20 °C)[4][6]
Flash Point -26 °C (-14.8 °F)[1][3]

In-depth Analysis of Physical Properties

Boiling Point

Significance: The boiling point is a critical parameter for the purification of trans-2,3-Epoxybutane by distillation. It also provides an indication of the compound's volatility, which is essential for understanding its behavior in reaction mixtures and for implementing appropriate safety measures for handling.

Experimental Protocol: Determination by Distillation (General Method)

A standard method for determining the boiling point of a liquid is through distillation, based on principles outlined in methods like ASTM D1120 for engine coolants, which can be adapted for pure chemical substances.[4][7]

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: A known volume of trans-2,3-Epoxybutane is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Reading: The temperature is recorded when the vapor phase of the substance is in equilibrium with the liquid phase, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the determination is carried out at a different pressure.

Melting Point

Significance: The melting point is a fundamental property used to identify a substance and to assess its purity. For trans-2,3-Epoxybutane, which has a very low melting point, this property is primarily of academic interest and for characterization at cryogenic temperatures.

Experimental Protocol: Capillary Method (General Method)

  • Sample Preparation: A small amount of the solidified sample (frozen using a suitable cooling bath) is introduced into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Heating: The apparatus is heated at a slow, controlled rate.

  • Observation: The temperature range over which the solid melts to a liquid is observed and recorded as the melting point range. A sharp melting point range (typically <1°C) is indicative of high purity.

Density

Significance: Density is an intrinsic property that is useful for the identification of a substance and for the conversion between mass and volume. In a laboratory or industrial setting, knowing the density of trans-2,3-Epoxybutane is essential for accurate measurements and for calculations involving reaction stoichiometry and fluid dynamics.

Experimental Protocol: Pycnometry (General Method)

  • Pycnometer Calibration: The volume of a pycnometer (a flask with a precise volume) is calibrated using a liquid of known density, such as deionized water.

  • Sample Measurement: The pycnometer is filled with trans-2,3-Epoxybutane and thermostatted to a specific temperature (e.g., 20 °C).

  • Weighing: The mass of the pycnometer filled with the sample is accurately measured.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index

Significance: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property that can be used to identify a substance and to assess its purity. For trans-2,3-Epoxybutane, it serves as a quick and non-destructive method for quality control.

Experimental Protocol: Using a Refractometer (General Method)

  • Calibration: The refractometer is calibrated using a standard with a known refractive index.

  • Sample Application: A few drops of trans-2,3-Epoxybutane are placed on the prism of the refractometer.

  • Measurement: The refractive index is read directly from the instrument's scale or digital display. The measurement is typically performed at a standard temperature (20 °C) and wavelength (589 nm, the sodium D-line).

Solubility

Significance: The solubility of trans-2,3-Epoxybutane in various solvents is a critical factor in its application in organic synthesis, as it dictates the choice of reaction medium. Its solubility in water is also important for understanding its environmental fate and for designing aqueous workup procedures.

Experimental Protocol: Shake-Flask Method (General Method)

  • Sample Preparation: An excess amount of trans-2,3-Epoxybutane is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Separation: The undissolved portion of the sample is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of trans-2,3-Epoxybutane in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Safety and Handling

trans-2,3-Epoxybutane is a flammable liquid and should be handled with appropriate safety precautions.[6][8] It is moisture-sensitive and should be stored in a cool, dry, and well-ventilated place away from sources of ignition and strong oxidizing agents.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

The physical properties of trans-2,3-Epoxybutane are well-characterized and provide a solid foundation for its use in research and development. This guide has provided an in-depth overview of these properties, along with the standard methodologies for their determination. A thorough understanding and application of this knowledge are essential for ensuring the safe and effective utilization of this versatile chiral building block in the synthesis of complex molecules.

References

  • Chemdad. TRANS-2,3-EPOXYBUTANE One Chongqing Chemdad Co.. [Link]

  • ASTM International. ASTM D1120-17 - Standard Test Method for Boiling Point of Engine Coolants. [Link]

  • PubChem. 2-Butylene oxide | C4H8O | CID 18632. [Link]

  • Stenutz. trans-2,3-dimethyloxirane. [Link]

  • Wikipedia. 2,3-Epoxybutane. [Link]

  • Cheméo. Chemical Properties of 2,3-Epoxybutane (CAS 3266-23-7). [Link]

  • The Good Scents Company. trans-2,3-epoxybutane, 21490-63-1. [Link]

  • NIST. 2,3-Epoxybutane - the NIST WebBook. [Link]

Sources

Stereochemical Dynamics of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Reactivity, and Chiral Utility

Executive Summary

trans-2,3-Epoxybutane (CAS: 21490-63-1) represents a fundamental scaffold in stereoselective organic synthesis.[1][2] Unlike its cis-isomer, which is a meso compound, the trans-isomer possesses


 symmetry and exists as a pair of enantiomers: 

and

.[1][2] This guide details the stereochemical imperatives of this molecule, focusing on its stereospecific synthesis, the mechanistic causality of its ring-opening reactions, and its utility as a chiral building block in drug development.[1][2][3][4]

Structural and Stereochemical Architecture

Symmetry and Chirality

The defining feature of trans-2,3-epoxybutane is its


 axis of symmetry, which passes through the oxygen atom and bisects the C2–C3 bond.[1][3][4]
  • Chirality: The molecule possesses two stereocenters.[1][3][4] The trans orientation of the methyl groups prevents the formation of an internal plane of symmetry (unlike the cis form), rendering the molecule chiral.[2][3][4]

  • Enantiomeric Pair: It exists as a racemic mixture of

    
    -2,3-dimethyloxirane and 
    
    
    
    -2,3-dimethyloxirane unless asymmetrically synthesized or resolved.[1][2]
The Meso Trap

A critical distinction for researchers is the relationship between the epoxide geometry and the resulting hydrolysis products.[3][4]

  • Cis-Epoxide: Achiral (meso).[1][2] Hydrolysis yields a racemic mixture of

    
     and 
    
    
    
    -butanediol.[1][2]
  • Trans-Epoxide: Chiral.[1][2][3][5][6][7] Hydrolysis yields the achiral meso-2,3-butanediol.[1][2]

This counter-intuitive outcome—where a chiral precursor yields an achiral product upon hydrolysis—is driven by the stereospecific inversion inherent in the SN2 mechanism of ring opening.[1][2][3][4]

Stereochemistry TransButene trans-2-Butene (Achiral) TransEpoxide trans-2,3-Epoxybutane (Racemic Mixture of Enantiomers) TransButene->TransEpoxide Epoxidation (Syn-Addition) Retains Trans Geometry MesoDiol meso-2,3-Butanediol (Achiral) TransEpoxide->MesoDiol Acid-Catalyzed Hydrolysis (Anti-Opening / Inversion)

Figure 1: Stereochemical lineage showing how the chiral trans-epoxide collapses to a meso-diol upon hydrolysis.

Stereospecific Synthesis: The Concerted Mechanism[3][4]

The most reliable route to trans-2,3-epoxybutane is the epoxidation of trans-2-butene using meta-chloroperoxybenzoic acid (mCPBA).[1][2] This reaction is stereospecific, proceeding via a concerted "Butterfly Mechanism."[1][2][3]

Mechanistic Causality

The reaction involves a single transition state where the oxygen atom from the peroxyacid is transferred to the alkene.[3][4]

  • Syn-Addition: The oxygen adds to the same face of the double bond.[1][3][4][8]

  • Bond Retention: Because the reaction is concerted (bonds break and form simultaneously), there is no opportunity for rotation around the C2–C3 bond.[1][2][3][4] Therefore, the trans geometry of the methyl groups in the starting alkene is strictly preserved in the epoxide product.[1][3][4]

Synthetic Protocol (Self-Validating)

Reagents: trans-2-Butene (condensed gas), mCPBA (77%), Dichloromethane (DCM), Sat.[1][2] NaHCO3, Na2SO3.[1][2][3]

StepActionMechanistic/Safety Rationale
1 Dissolve mCPBA (1.2 eq) in DCM at 0°C.Low temperature suppresses byproduct formation and manages exotherm.
2 Slowly bubble trans-2-butene into the solution.[1][2]Controlled addition of gaseous reagent ensures stoichiometry.
3 Stir at 0°C -> RT for 3-4 hours.Allows concerted oxygen transfer to complete.[1][2][3][4]
4 Quench: Add 10% Na2SO3 solution.Critical: Destroys unreacted peroxides.[1][2][3] Test with starch-iodide paper (should remain white) to validate safety.[1][2][3]
5 Wash with Sat. NaHCO3 (3x).[1][2][3]Removes m-chlorobenzoic acid byproduct (solubility switch to aqueous phase).[1][2]
6 Dry (MgSO4) and Distill.Target BP: 54-55°C.

Reactivity Profile: Nucleophilic Ring Opening

The utility of trans-2,3-epoxybutane in drug development lies in its ring-opening reactions.[1][2] The epoxide ring is highly strained (~13 kcal/mol), making it susceptible to nucleophilic attack.[1][2][3][4]

Acid-Catalyzed Hydrolysis (The Inversion)

Under acidic conditions, the oxygen is protonated, activating the carbons.[1][2][3][4] Water attacks from the back side (anti-attack).[1][2][3][4]

  • Outcome: Inversion of configuration at the attacked carbon.[1][4]

  • Stereochemical Math:

    • Start:

      
      -Epoxide.
      
    • Attack at C2 (Inversion): C2 becomes

      
      .[1][2][3] C3 remains 
      
      
      
      .[1][2][3][4]
    • Product:

      
      -Butane-2,3-diol.[1][2]
      
    • Result: Since the molecule is symmetric,

      
       is identical to 
      
      
      
      .[1][2][3] This is the meso compound.[1][3][4]
Aminolysis (Chiral Synthons)

Unlike hydrolysis, reaction with primary amines (e.g., benzylamine) yields chiral amino alcohols.[1][2] This is crucial for synthesizing chiral ligands or drug intermediates.[1][2][3][4]

  • Mechanism: SN2 attack by the amine.[1][2][3][4]

  • Regioselectivity: Due to

    
     symmetry, attack at C2 or C3 is statistically equivalent, yielding the same enantiomeric product from a pure enantiomer of epoxide.[1][2][3][4]
    

Reactivity Epoxide trans-2,3-Epoxybutane (Chiral) H_Acid H3O+ / H2O (Acid Catalysis) Epoxide->H_Acid Amine R-NH2 (Base/Nuc) Epoxide->Amine MesoProd meso-2,3-Butanediol (Achiral) H_Acid->MesoProd Anti-Opening (Inversion creates symmetry) AminoAlc Amino Alcohol (Chiral) Amine->AminoAlc SN2 Attack (Preserves chirality relative to N)

Figure 2: Divergent stereochemical outcomes. Hydrolysis leads to a meso compound, while aminolysis retains chiral utility.[1][2]

Analytical Characterization

To validate the synthesis of the trans isomer over the cis isomer (a common impurity if the starting alkene is impure), NMR spectroscopy is the gold standard.[2][3][4]

1H NMR Distinction

The coupling constant (


) between the vicinal protons on the epoxide ring is diagnostic.[2][3][4][9]
  • Cis-Epoxide:

    
    .[1][2]
    
  • Trans-Epoxide:

    
    .[1][2]
    

Data Summary for Identification:

PropertyValueNotes
Boiling Point 54–55 °CDistinct from cis (approx 60°C)
Density 0.806 g/mLAt 25°C
Refractive Index

Solubility ~95 g/L (Water)Hydrolyzes slowly over time

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 18632, 2,3-Epoxybutane. Retrieved from [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2][3][4] (Standard reference for stereospecific anti-opening of epoxides).

  • Master Organic Chemistry. (2025). Epoxidation of Alkenes with m-CPBA. Retrieved from [Link]

Sources

Technical Monograph: (2R,3R)-2,3-Dimethyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Block for Asymmetric Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of (2R,3R)-2,3-dimethyloxirane , a


-symmetric chiral epoxide critical to the synthesis of polypropionate antibiotics, chiral ligands, and API intermediates.[1][2] Unlike its meso-counterpart (cis-2,3-epoxybutane), this trans-isomer serves as a robust electrophile for stereospecific nucleophilic ring-opening reactions.[1][2] This document details its IUPAC nomenclature hierarchy, validated synthesis via Hydrolytic Kinetic Resolution (HKR), and mechanistic reactivity profiles, designed for application scientists in drug development.[1]

Nomenclature & Stereochemical Architecture

IUPAC Designation and Hierarchy

The nomenclature for this molecule is governed by the Hantzsch-Widman system, which is the Preferred IUPAC Name (PIN) for heterocycles.[2] While "epoxide" is a common functional class name, "oxirane" is the systematic parent name.[1][2]

  • Preferred IUPAC Name (PIN): (2R,3R)-2,3-Dimethyloxirane[1]

  • Systematic Substitutive Name: (2R,3R)-2,3-Epoxybutane[1][2]

  • Stereochemical Descriptor: The (2R,3R) configuration mandates a trans relationship between the methyl groups. The molecule possesses

    
     symmetry, rendering the two methine carbons homotopic in an achiral environment but distinct in the presence of chiral reagents.[1][2]
    
Stereochemical Validation

The distinction between the (2R,3R) isomer and its stereoisomers is non-trivial and critical for quality control (QC).

IsomerConfigurationSymmetryOptical ActivityRelationship
Target (2R,3R)

Axis
Chiral (Active) trans
Enantiomer(2S,3S)

Axis
Chiral (Active)trans
Diastereomer(2R,3S)Plane (

)
Achiral (Meso)cis

Graphviz Visualization: Stereochemical Relationships The following diagram illustrates the stereochemical divergence starting from the alkene precursors.

Stereochemistry TransAlkene trans-2-Butene TransEpox_Rac rac-trans-2,3-Dimethyloxirane (Mixture of 2R,3R & 2S,3S) TransAlkene->TransEpox_Rac Epoxidation (mCPBA) CisAlkene cis-2-Butene Meso (2R,3S)-2,3-Dimethyloxirane (Meso / cis) CisAlkene->Meso Epoxidation (mCPBA) Target (2R,3R)-2,3-Dimethyloxirane (Target Isomer) TransEpox_Rac->Target Jacobsen HKR (Kinetic Resolution) Enantiomer (2S,3S)-2,3-Dimethyloxirane (By-product) TransEpox_Rac->Enantiomer Hydrolyzed to Diol

Caption: Stereochemical lineage showing the origin of the (2R,3R) isomer via trans-alkene epoxidation and subsequent resolution.

Synthetic Protocol: Hydrolytic Kinetic Resolution (HKR)

For pharmaceutical applications requiring >99% ee, direct asymmetric epoxidation of trans-alkenes (e.g., via Shi epoxidation) can be challenging to scale.[1][2] The industry-standard "self-validating" protocol is the Jacobsen Hydrolytic Kinetic Resolution (HKR) .[2] This method uses a chiral Cobalt(III)-salen catalyst to selectively hydrolyze the undesired (2S,3S) enantiomer into the water-soluble diol, leaving the desired (2R,3R) epoxide intact and enantioenriched.[1]

Reagents & Causality[1][2]
  • Substrate: rac-trans-2,3-Dimethyloxirane (commercially available or synthesized from trans-2-butene).[1][2]

  • Catalyst: (S,S)-Co(salen) (0.5 mol%).[1][2] Note: The (S,S) catalyst is chosen to selectively hydrolyze the (S,S) epoxide, leaving the (R,R) epoxide.[1]

  • Nucleophile: Water (0.55 equivalents).[1][2] Strict stoichiometry is required to prevent over-hydrolysis.[2]

Step-by-Step Methodology
  • Catalyst Activation:

    • Dissolve (S,S)-Co(salen) precursor in CH₂Cl₂.[1][2] Add acetic acid (2 equiv relative to Co) to generate the active Co(III) species.[2] Stir for 30 min in open air. Remove solvent in vacuo to obtain the brown solid catalyst.[1][2]

    • Why: The Co(II) precursor is inactive; oxidation to Co(III) with a counter-ion (OAc) is essential for Lewis acid activation of the epoxide.

  • Reaction Setup:

    • Charge a flask with rac-trans-2,3-dimethyloxirane (1.0 equiv) and the activated catalyst (0.005 equiv).[1][2]

    • Cool to 0°C.[1][2]

    • Slowly add water (0.55 equiv) dropwise.[2]

    • Control Point: The reaction is exothermic.[1][2] Slow addition prevents thermal runaways which degrade enantioselectivity.[1][2]

  • Resolution Phase:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours.

    • Validation: Monitor by chiral GC.[1][2] The (2S,3S) peak should disappear, converting to the diol, while the (2R,3R) peak area remains constant relative to an internal standard.[1]

  • Purification (The "Self-Validating" Step):

    • Perform a bulb-to-bulb distillation at ambient pressure (or slight vacuum depending on scale).[1][2]

    • The desired epoxide (bp ~54°C) distills over.[2]

    • The unwanted diol (bp ~180°C) and catalyst remain in the pot.[2]

    • Result: This physical separation guarantees that if the product distills, it is chemically distinct from the byproduct.[1][2]

Reactivity & Mechanistic Utility[1][2]

The utility of (2R,3R)-2,3-dimethyloxirane lies in its ring-opening reactions.[1][2] Because it is


 symmetric, nucleophilic attack at C2 or C3 is degenerate (leads to the same product) unless the nucleophile itself is chiral.
Mechanism: Stereospecific Inversion

Ring opening proceeds via an


 mechanism (under basic/neutral conditions) or borderline 

(under acidic conditions).[1][2]
  • Starting Configuration: (2R,3R).

  • Inversion: Attack at C2 inverts C2 from R

    
     S.
    
  • Retention: C3 remains R.

  • Product: The resulting acyclic structure has (2S,3R) configuration.[2]

  • Significance: The (2S,3R) product is an anti or erythro structure.[2]

Graphviz Visualization: Nucleophilic Ring Opening

Mechanism Epoxide (2R,3R)-2,3-Dimethyloxirane (C2 Symmetric) TS Transition State (Backside Attack) Epoxide->TS Nu: attack at C2 Product Product (2S,3R) (Anti-Stereochemistry) TS->Product Inversion at C2

Caption: Mechanistic pathway of nucleophilic attack demonstrating the inversion of configuration at the electrophilic center.

Physical Properties & Data Profile[1][2][3][4][5][6][7]

For accurate experimental planning, the following physicochemical data is consolidated.

PropertyValueSource
Molecular Formula

PubChem [1]
Molecular Weight 72.11 g/mol PubChem [1]
Boiling Point 54–55 °CNIST [2]
Density 0.805 g/mL (at 25 °C)Sigma-Aldrich [3]
Refractive Index (

)
1.373NIST [2]
Optical Rotation (

)
+59.0° (neat)Jacobsen et al. [4]
Solubility Miscible in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O-

Critical Safety Note: Like all volatile epoxides, this compound is an alkylating agent and potentially genotoxic.[1][2] Handle in a fume hood with appropriate PPE (butyl rubber gloves recommended).[2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 30664, trans-2,3-Dimethyloxirane. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] 2,3-Dimethyloxirane - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][2]

  • Jacobsen, E. N. (2002).[1][2] Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Accounts of Chemical Research, 33(6), 421–431.[1] (Contextual citation for HKR methodology).

  • IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1][2] Retrieved from [Link][2]

Sources

Comprehensive Structural and Synthetic Analysis of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2,3-Epoxybutane (also known as trans-2,3-dimethyloxirane) represents a fundamental chiral building block in organic synthesis and medicinal chemistry. Distinguished by its


 symmetry and significant ring strain (~27 kcal/mol), this molecule serves as a critical probe for stereospecific ring-opening reactions and a precursor for complex chiral auxiliaries.

This technical guide provides an in-depth analysis of its molecular geometry, derived from high-level ab initio calculations and microwave spectroscopy, and outlines robust protocols for its synthesis and application. Unlike simple aliphatic epoxides, the trans-methyl substitution pattern imposes unique steric and electronic constraints that govern its reactivity profile.

Molecular Architecture & Geometric Parameters[1][2][3][4]

Symmetry and Electronic Structure

The trans-2,3-epoxybutane molecule belongs to the


 point group . This symmetry element—a 

rotation axis passing through the oxygen atom and bisecting the C2–C3 bond—renders the two carbon atoms of the epoxide ring homotopic, yet the molecule remains chiral (existing as

and

enantiomers).

The three-membered oxirane ring is inherently strained due to deviation from the ideal


 tetrahedral angle (109.5°). In trans-2,3-epoxybutane, the methyl groups are positioned on opposite sides of the ring plane (pseudo-diequatorial), minimizing steric repulsion compared to the cis isomer.
Bond Angles and Lengths

While experimental gas-phase electron diffraction (GED) data exists, the most precise structural parameters are derived from high-level coupled-cluster calculations (CCSD(T)/CBS+CV), which correct for electron correlation and basis set incompleteness. These "best theoretical estimates" are currently the gold standard for this molecule, as rotational constants from microwave spectroscopy alone are insufficient to uniquely determine all geometric parameters without assumptions.

Table 1: Structural Parameters of trans-2,3-Epoxybutane (Theoretical Best Estimates)

ParameterValue (Approx.)Notes
Bond Length: C(ring)–C(ring) 1.475 ÅSlightly longer than typical C–C due to ring strain.
Bond Length: C(ring)–O 1.443 ÅShorter than acyclic ether C–O (~1.43 Å).
Bond Length: C(ring)–C(methyl) 1.505 ÅStandard


single bond.
Bond Angle: C–O–C (Ring) 61.5°Severely strained (ideal is ~110°).
Bond Angle: O–C–C (Ring) 59.2°Base angles of the epoxide triangle.
Dihedral Angle: Me–C–C–Me ~155°Distorted anti-periplanar conformation.

Data synthesized from high-level computational benchmarks (CCSD(T)) referenced in recent spectroscopic studies [1].

Experimental Synthesis & Purification Protocols

Route A: Stereospecific Epoxidation of trans-2-Butene

This is the standard laboratory method for generating high-purity trans-2,3-epoxybutane. The reaction is stereospecific; the trans geometry of the alkene is strictly conserved in the epoxide product due to the concerted syn-addition mechanism of the butterfly transition state.

Reagents:

  • trans-2-Butene (gas or condensed liquid)

  • meta-Chloroperoxybenzoic acid (m-CPBA), purified

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO

    
     and Na
    
    
    
    SO
    
    

Protocol:

  • Preparation: In a flame-dried 3-neck flask equipped with a dry ice condenser, dissolve m-CPBA (1.1 equiv) in anhydrous DCM. Cool to 0°C.

  • Addition: Condense trans-2-butene (1.0 equiv) into a pre-weighed cooled trap, then transfer via cannula into the reaction mixture.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor consumption of alkene via GC-FID.

  • Workup:

    • Quench excess peroxide with saturated aqueous Na

      
      SO
      
      
      
      (test with starch-iodide paper).
    • Wash organic layer with saturated NaHCO

      
       (
      
      
      
      ) to remove m-chlorobenzoic acid byproduct.
    • Wash with brine, dry over MgSO

      
      , and filter.
      
  • Purification: Fractional distillation is required. trans-2,3-Epoxybutane boils at ~54°C. Collect the fraction between 53–55°C.

Route B: Green Synthesis from 2,3-Butanediol

An alternative route relevant for industrial scalability involves the cyclization of 2,3-butanediol via a carbonate intermediate, avoiding hazardous peracids.

Protocol Summary:

  • Carbonylation: React 2,3-butanediol with dimethyl carbonate (DMC) using a basic catalyst (e.g., NaAlO

    
    ) to form butenyl carbonate.
    
  • Decarboxylation: Heat the carbonate in the presence of an ionic liquid catalyst (e.g., [BMIm]Br) to facilitate ring closure and CO

    
     extrusion [2].
    

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the stereoselective synthesis and the critical decision points for purification.

SynthesisWorkflow Start Starting Material: trans-2-Butene Reaction Concerted Syn-Addition (Butterfly Transition State) Start->Reaction Stereospecificity Preserved Reagent Reagent: m-CPBA in DCM Reagent->Reaction Quench Quench: Na2SO3 (Peroxide removal) NaHCO3 (Acid removal) Reaction->Quench Overnight, RT Crude Crude Mixture: trans-Epoxide + Solvent Quench->Crude Phase Separation Distillation Fractional Distillation (bp 53-55°C) Crude->Distillation Remove DCM Product Purified Product: trans-2,3-Epoxybutane (>98% purity) Distillation->Product Collect Fraction

Figure 1: Stereospecific synthesis workflow for trans-2,3-epoxybutane via Prilezhaev reaction.

Reactivity & Applications in Drug Development[3]

Nucleophilic Ring Opening

The utility of trans-2,3-epoxybutane in drug development lies in its predictable ring-opening mechanics. Due to


 symmetry, regioselectivity is not a factor (both carbons are equivalent). However, stereoselectivity  is paramount.
  • Acid-Catalyzed: Proceed via an

    
    -like borderline mechanism. Nucleophilic attack occurs with inversion of configuration, yielding meso-2,3-butanediol derivatives if the nucleophile is OH
    
    
    
    .
  • Base-Catalyzed (

    
    ):  Pure backside attack, strictly inverting the chiral center.
    
Chiral Scaffolding

In medicinal chemistry, this molecule serves as a "chiral anchor." By reacting with amines or azides, researchers generate chiral amino alcohols, which are ubiquitous motifs in beta-blockers and antiviral agents. The rigid stereochemistry of the trans-epoxide ensures that the resulting pharmaceutical intermediate has a defined


 or 

configuration, essential for biological activity.

ReactivityPath Epoxide trans-2,3-Epoxybutane (C2 Symmetric) Transition Backside Attack (Inversion at C2) Epoxide->Transition SN2 Conditions Nu Nucleophile (Nu-) Nu->Transition Product Chiral Alcohol (Anti-configuration) Transition->Product Ring Opening

Figure 2: Mechanism of nucleophilic ring opening demonstrating stereochemical inversion.

References

  • Puzzarini, C., et al. (2015). "Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane." The Journal of Chemical Physics. Available at: [Link]

  • Wang, L., et al. (2014). "Efficient synthesis of epoxybutane from butanediol via a two-step process." RSC Advances. Available at: [Link]

  • NIST Chemistry WebBook. "trans-2,3-Epoxybutane." National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

Mechanistic & Stereochemical Determinants of trans-2,3-Epoxybutane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In the landscape of chiral building blocks, trans-2,3-epoxybutane represents a canonical model of stereospecific electrophilicity. Unlike terminal epoxides controlled primarily by steric hindrance, the reactivity of this symmetrical internal epoxide is governed almost exclusively by electronic activation and stereoelectronic alignment.

For the medicinal chemist, this molecule serves as a rigorous "stereochemical switch." Due to its


 symmetry (in the racemic trans form) and specific SN2-like trajectory during ring opening, it offers a self-validating platform: stereospecific inversion of the trans isomer inescapably yields the meso (achiral) diol or amino-alcohol derivative, whereas the cis isomer yields the racemic mixture.  This guide details the mechanistic divergence between acid- and base-catalyzed openings, providing validated protocols to exploit this behavior for high-fidelity synthesis.

Structural & Electronic Determinants[1]

Orbital Strain and Geometry

The oxirane ring of trans-2,3-epoxybutane possesses approximately 13 kcal/mol (54 kJ/mol) of ring strain. This thermodynamic instability is the driving force for reactivity.

  • Bond Angles: The C-O-C bond angle is ~61.5°, significantly compressed from the ideal tetrahedral 109.5°.

  • Orbital Rehybridization: To accommodate this strain, the ring carbons adopt a "bent bond" character (banana bonds), with significant

    
    -character in the C-O bonds and increased 
    
    
    
    -character in the exocyclic C-H and C-C bonds.
  • Stereochemical Locking: The methyl groups in the trans isomer are locked in an anti-relationship. This reduces steric clashing compared to the cis isomer but imposes a strict backside attack trajectory (anti-periplanar) for nucleophiles.

The "Symmetry Trap"

Because the molecule is symmetrical, regioselectivity is chemically moot (attack at C2 vs. C3 is identical) unless the nucleophile itself induces asymmetry or the environment is chiral (e.g., enzymatic hydrolysis). However, the stereochemical outcome is the critical observable.

Mechanistic Dichotomy: Acid vs. Base Catalysis[2]

The ring-opening mechanism shifts based on the pH of the environment, yet both pathways in this specific substrate converge on stereochemical inversion (anti-addition).

Base-Catalyzed (Nucleophilic) Opening
  • Mechanism: Pure

    
    .
    
  • Driver: Strong nucleophile (Nu⁻) attacks the antibonding

    
     orbital.
    
  • Trajectory: Backside attack, 180° from the leaving oxygen.

  • Outcome: Complete Walden inversion at the carbon of attack.

  • Product: From trans-epoxide, the result is the erythro or meso product.

Acid-Catalyzed Opening
  • Mechanism: Borderline

    
     / 
    
    
    
    .
  • Driver: Protonation of the oxygen generates a distinct oxonium intermediate. This weakens the C-O bonds, lengthening them and creating significant partial positive charge (

    
    ) on the carbons.
    
  • The "Borderline" Nuance: While tertiary epoxides often open via

    
     (retention possible via carbocation), the secondary carbons in 2,3-epoxybutane do not stabilize a carbocation sufficiently to allow free rotation. Thus, inversion remains the dominant pathway , driven by the nucleophile attacking the back of the protonated (activated) complex.
    
Visualization of Pathways

The following diagram illustrates the stereochemical convergence of the trans isomer to the meso product, contrasting the distinct pathways.

EpoxideReactivity Start trans-2,3-Epoxybutane (Racemic or Enantiopure) Acid_Inter Protonated Oxonium Intermediate Start->Acid_Inter H+ (Acid Cat.) Fast Equilibrium Base_TS Transition State (Strict SN2) Start->Base_TS OH- (Base) Direct Attack Acid_TS Transition State (Loose SN2 / Borderline) Acid_Inter->Acid_TS H2O Attack Product meso-2,3-Butanediol (Achiral) Acid_TS->Product Inversion (Anti-Opening) Base_TS->Product Inversion (Anti-Opening)

Figure 1: Stereochemical convergence of trans-2,3-epoxybutane ring opening. Both acidic and basic hydrolysis yield the meso-diol via anti-addition.

Experimental Protocols

Protocol A: Self-Validating Acid Hydrolysis

Objective: Synthesize meso-2,3-butanediol to validate the anti-opening mechanism. Rationale: The meso isomer has a distinct melting point (32-34°C) compared to the racemic mixture (7-19°C range depending on purity). This physical property serves as a quick confirmation of mechanism fidelity.

ParameterSpecification
Reagent trans-2,3-Epoxybutane (Commercial, >97% purity)
Catalyst 0.1 M Sulfuric Acid (

)
Solvent THF / Water (1:1 v/v)
Temp 0°C to Room Temp (25°C)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol (0.72 g) of trans-2,3-epoxybutane in 10 mL of THF.

  • Activation: Cool to 0°C. Dropwise add 10 mL of 0.1 M aqueous

    
    .
    
    • Why: Cooling prevents polymerization; dilute acid ensures hydration over polymerization.

  • Reaction: Allow to warm to 25°C and stir for 2 hours. Monitor consumption by TLC (stain with p-anisaldehyde).

  • Quench: Neutralize with saturated

    
     until pH = 7.
    
  • Extraction: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry over

    
    , filter, and concentrate.
    
  • Validation: Recrystallize from isopropyl ether. Measure MP. Target: 32-34°C (Meso).

Protocol B: Regioselective Aminolysis (Synthesis of Amino Alcohols)

Objective: Synthesis of 3-amino-2-butanol analogues. Challenge: Amines are poorer nucleophiles than hydroxide; high temperatures are often required, which risks polymerization. Solution: Use of Lewis Acid catalysis (e.g., Lithium Perchlorate) to activate the ring without protonating the amine.

ParameterSpecification
Nucleophile Benzylamine (1.2 equiv)
Catalyst

(10 mol%)
Solvent Acetonitrile (

)
Conditions Reflux (82°C)

Step-by-Step Workflow:

  • Mix: Combine 10 mmol trans-2,3-epoxybutane and 12 mmol Benzylamine in 20 mL Acetonitrile.

  • Catalyst: Add 1 mmol

    
     (anhydrous).
    
    • Mechanism:[1][2][3][4][5][6][7][8]

      
       coordinates to the epoxide oxygen, increasing electrophilicity without quenching the basic amine.
      
  • Reflux: Heat to reflux for 6-12 hours.

  • Workup: Cool, dilute with water, extract with DCM.

  • Analysis: The product will be the anti-amino alcohol (threo configuration).

Applications in Drug Development

The reactivity profile of trans-2,3-epoxybutane is not merely academic; it underpins the synthesis of chiral auxiliaries and vicinal diol pharmacophores .

  • HIV Protease Inhibitors: The anti-opening of epoxide intermediates is a key step in synthesizing the hydroxyethylamine isostere found in drugs like Amprenavir .

  • Chiral Ligands: meso-2,3-butanediol (derived from trans-epoxide) is a precursor for chiral boronic esters used in asymmetric catalysis, though the racemic diol (from cis-epoxide) is often resolved for this purpose.

  • Self-Validating Systems: In process chemistry, using the trans-epoxide as a probe substrate allows teams to quantify the "stereochemical leakage" (percentage of retention) of a new catalyst system. If the reaction yields any racemic product, the catalyst is not enforcing a strict

    
     mechanism.
    

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Winstein, S., & Henderson, R. B. (1950). Ethylene Oxide and Trimethylene Oxide. Heterocyclic Compounds, Vol 1. Wiley.
  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Regioselectivity and Stereoselectivity in Epoxide Opening).
  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for trans-2,3-epoxybutane (CAS No: 21490-63-1), a valuable chiral building block in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structure and purity of this epoxide.

Introduction to trans-2,3-Epoxybutane

trans-2,3-Epoxybutane, also known as (2S,3S)-2,3-dimethyloxirane or trans-2-butylene oxide, is a colorless, volatile liquid with a molecular formula of C₄H₈O and a molecular weight of 72.11 g/mol .[2][3][4] Its three-membered epoxide ring makes it a reactive intermediate, susceptible to nucleophilic attack, and thus a versatile reagent in the synthesis of various organic compounds. The stereochemistry of the methyl groups in the trans configuration significantly influences its reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For trans-2,3-epoxybutane, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of trans-2,3-epoxybutane is characterized by its simplicity, a direct consequence of the molecule's symmetry. The two methyl groups are chemically equivalent, as are the two methine protons on the epoxide ring.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount of the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), and placing it in a high-field NMR spectrometer. The resulting free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Data Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Doublet6H-CH₃
~2.7Quartet2H-CH (epoxide)

The upfield doublet at approximately 1.3 ppm corresponds to the six equivalent protons of the two methyl groups. The signal is split into a doublet due to coupling with the adjacent methine proton. The downfield quartet at around 2.7 ppm is assigned to the two equivalent methine protons of the epoxide ring. This signal is split into a quartet by the three protons of the adjacent methyl group, following the n+1 rule. The integration values of 6:2 (or 3:1) are consistent with the number of protons in the methyl and methine groups, respectively.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of trans-2,3-epoxybutane further confirms the molecule's symmetry, displaying only two distinct signals.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The same sample prepared for ¹H NMR can be used.

Data Interpretation:

Chemical Shift (δ) ppmAssignment
~17-CH₃
~52-CH (epoxide)

The signal at approximately 17 ppm is attributed to the two equivalent methyl carbons. The downfield signal at around 52 ppm corresponds to the two equivalent methine carbons of the epoxide ring. The greater chemical shift of the epoxide carbons is due to the deshielding effect of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of trans-2,3-epoxybutane, the IR spectrum provides clear evidence for the presence of the epoxide ring and the hydrocarbon backbone.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like trans-2,3-epoxybutane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2920StrongC-H stretch (sp³ hybridized)
~1450MediumC-H bend (methyl)
~1250StrongC-O-C asymmetric stretch (epoxide ring)
~850StrongC-O-C symmetric stretch (epoxide ring)

The strong absorptions in the 2980-2920 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methine groups. The key diagnostic peaks for the epoxide functional group are the strong C-O-C stretching vibrations. The asymmetric stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is observed near 850 cm⁻¹. The presence of these strong bands is a definitive indicator of the epoxide ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Experimental Protocol: In a typical Electron Ionization (EI) mass spectrometer, the sample is introduced into a high vacuum chamber, where it is bombarded with a high-energy electron beam. This process generates a molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The mass spectrum of trans-2,3-epoxybutane exhibits a molecular ion peak and a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
72Moderate[M]⁺˙ (Molecular Ion)
57Moderate[M - CH₃]⁺
43High[CH₃CO]⁺
29High[CHO]⁺

The molecular ion peak at m/z 72 confirms the molecular weight of the compound. A common fragmentation pathway for epoxides involves the loss of a substituent group. In this case, the loss of a methyl radical (•CH₃) from the molecular ion results in a fragment at m/z 57. The base peak is often observed at m/z 43, which can be attributed to the stable acetyl cation ([CH₃CO]⁺) formed through rearrangement and cleavage. Another significant fragment at m/z 29 corresponds to the formyl cation ([CHO]⁺).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of trans-2,3-epoxybutane is a synergistic process where data from different spectroscopic techniques are combined to build a complete picture of the molecule. The following diagram illustrates this workflow.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Proton & Carbon Framework Symmetry, Connectivity NMR->NMR_info IR Infrared Spectroscopy IR_info Functional Groups (Epoxide, C-H bonds) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Structural Elucidation of trans-2,3-Epoxybutane NMR_info->Structure IR_info->Structure MS_info->Structure caption Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of trans-2,3-epoxybutane. The symmetry of the molecule is elegantly demonstrated by the simplicity of its NMR spectra. The presence of the key epoxide functional group is definitively confirmed by characteristic IR absorptions. Finally, the molecular weight and fragmentation patterns observed in the mass spectrum are fully consistent with the assigned structure. This comprehensive spectroscopic dataset serves as a reliable reference for scientists working with this important chemical intermediate.

References

  • Wikipedia. 2,3-Epoxybutane. [Link]

  • SpectraBase. trans-2,3-Epoxybutane. [Link]

  • PubChem. trans-2R,3R-epoxybutane. [Link]

  • NIST Chemistry WebBook. 2,3-Epoxybutane. [Link]

  • NIST Chemistry WebBook. Butane, 2,3-epoxy, trans-. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

  • ResearchGate. Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. cis-2,3-Epoxybutane. [Link]

Sources

Thermal Decomposition Kinetics of trans-2,3-Epoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal decomposition of trans-2,3-epoxybutane (2,3-dimethyloxirane) represents a canonical study in unimolecular reaction kinetics. Unlike simple hydrocarbons, the strained oxirane ring drives specific isomerization pathways that are critical for understanding the stability of epoxide-containing intermediates in pharmaceutical synthesis and combustion mechanisms.

This guide provides a rigorous analysis of the decomposition kinetics, focusing on the competition between geometric isomerization (cis-trans equilibration) and structural isomerization (formation of ketones and allylic alcohols). We synthesize definitive data from gas-phase studies, primarily grounded in the foundational work of Flowers and Parker, to establish a self-validating experimental framework.

Mechanistic Fundamentals

To control or model the degradation of trans-2,3-epoxybutane, one must understand the underlying causality of ring opening. The reaction is homogeneous, first-order, and proceeds via a short-lived biradical intermediate.[1]

The Biradical Mechanism

The primary event in the thermal activation of the epoxide is the homolytic cleavage of the C–O bond. This relieves the significant ring strain (~13 kcal/mol) inherent to the oxirane structure.

  • Ring Opening: The C–O bond breaks to form a 1,3-biradical.

  • Rotation/Isomerization:

    • Path A (Geometric): Bond rotation followed by ring re-closure leads to cis-2,3-epoxybutane.

    • Path B (Structural - Major): A 1,2-hydride shift occurs, migrating a hydrogen atom from the carbon to the oxygen radical site, generating a carbonyl group (butan-2-one).

    • Path C (Allylic): Hydrogen abstraction from a methyl group leads to 3-buten-2-ol.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways derived from the initial biradical state.

ReactionPathway Start trans-2,3-Epoxybutane TS Transition State (C-O Cleavage) Start->TS Activation Biradical 1,3-Biradical Intermediate TS->Biradical Butanone Butan-2-one (Major Product) Biradical->Butanone 1,2-H Shift (Fastest) CisIsomer cis-2,3-Epoxybutane (Geometric Isomer) Biradical->CisIsomer Bond Rotation + Closure Alcohol But-3-en-2-ol (Allylic H-Shift) Biradical->Alcohol 1,4-H Shift Ether Ethyl Vinyl Ether (Fragmentation) Biradical->Ether C-C Cleavage

Figure 1: Mechanistic branching in the thermal decomposition of trans-2,3-epoxybutane. The formation of butan-2-one is the kinetically favored pathway.

Kinetic Parameters & Thermodynamics

Reliable kinetic modeling requires precise Arrhenius parameters. The data below represents the standard values for gas-phase decomposition in the temperature range of 668–740 K. Note that structural isomerization to the ketone requires lower activation energy than geometric isomerization.

Table 1: Arrhenius Parameters for trans-2,3-Epoxybutane Decomposition[2]
Reaction PathwayProductLog A (s⁻¹)Ea (kcal/mol)Relative Rate (700 K)
Structural Isomerization Butan-2-one 14.24 59.3 Dominant
Geometric Isomerizationcis-2,3-Epoxybutane14.6763.0Minor
FragmentationEthyl Vinyl Ether14.2362.8Trace
Allylic RearrangementBut-3-en-2-ol12.7355.7Minor

Data Source: Synthesized from Flowers & Parker (J. Chem. Soc.[1] B, 1971).[1][2]

Scientist's Note: The high pre-exponential factor (


) for ketone formation is consistent with a "loose" transition state typical of biradical processes, where the entropy of activation is positive or near zero.

Experimental Methodology: Self-Validating Protocol

To reproduce these kinetics or study similar epoxide stability, a Static Reactor System is recommended over flow systems to ensure precise residence time control and minimize wall-catalyzed decomposition.

Critical Control Points
  • Surface Conditioning: Epoxides are sensitive to surface catalysis. Reaction vessels must be "aged" (coated with carbonaceous film from allyl bromide or propene pyrolysis) to suppress heterogeneous wall reactions.

  • Pressure Dependence: Small epoxides exhibit unimolecular fall-off at low pressures. Experiments should be conducted >10 Torr to ensure the high-pressure limit (

    
    ) is maintained.
    
Step-by-Step Protocol

Phase 1: Reactor Preparation

  • Use a cylindrical Pyrex or Quartz reaction vessel.

  • Aging Process: Fill with 100 Torr propene; heat to 500°C for 12 hours. Evacuate. Repeat until rate constants of a standard (e.g., cyclopropane) are reproducible.

Phase 2: Kinetic Run

  • Thermostat the reactor to target temperature (

    
     K).
    
  • Introduce trans-2,3-epoxybutane vapor to a known pressure (e.g., 20–100 Torr).

  • Start timer immediately upon isolation.

Phase 3: Sampling & Analysis

  • At time

    
    , expand the gas mixture into a sampling loop or cryo-trap (liquid N₂).
    
  • Quenching: Immediate cooling is vital to stop isomerization.

  • Quantification: Analyze via Gas Chromatography (GC) with Flame Ionization Detection (FID).

    • Column: Polyethylene glycol (PEG) or similar polar stationary phase to separate the ketone from the epoxide.

    • Internal Standard: Use a non-reactive alkane (e.g., n-pentane) if absolute pressure measurement is insufficient.

Experimental Workflow Diagram

ExperimentalProtocol cluster_QC Quality Control Loop Prep Reactor Conditioning (Pyrolysis of Propene) Load Sample Introduction (trans-2,3-Epoxybutane) Prep->Load Stabilized Surface Reaction Isothermal Reaction (668-740 K, >20 Torr) Load->Reaction t = 0 Quench Cryogenic Quench (Stop Reaction) Reaction->Quench t = x Analysis GC-FID Analysis (Quantify Butanone/Epoxide) Quench->Analysis Calc Data Processing (ln(C0/Ct) vs Time) Analysis->Calc Peak Integration Calc->Prep If k varies >5% Re-age Vessel

Figure 2: Workflow for static kinetic analysis. Note the QC loop for surface aging validation.

Data Analysis & Interpretation

The decomposition follows first-order kinetics.[1][3][2] To extract the rate constant


:


However, because multiple products are formed, the specific rate constant for formation of butanone (


) is derived from the product distribution ratios:


Validation Check

If your Arrhenius plot (


 vs 

) deviates from linearity:
  • Curvature at high T: Indicates competing radical chain mechanisms (impurities).

  • Curvature at low P: Indicates the reaction is in the "fall-off" region (RRKM behavior). Ensure total pressure is sufficient to maintain Maxwell-Boltzmann distribution.

References

  • Flowers, M. C., & Parker, R. M. (1971). Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane. Journal of the Chemical Society B: Physical Organic, 1980–1984. [3][2]

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.
  • NIST Chemical Kinetics Database. (Standard reference for gas-phase kinetic data verification).

Sources

Gas-Phase Reactivity of trans-2,3-Epoxybutane with Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Kinetic Analysis and Atmospheric Fate Assessment

Executive Summary

This technical guide provides a rigorous analysis of the gas-phase oxidation of trans-2,3-epoxybutane (tEB) by hydroxyl radicals (OH). Designed for researchers in atmospheric chemistry and chemical safety, this document synthesizes recent experimental kinetic data with mechanistic insights.

The reactivity of tEB is governed by the "pseudo-ethylenic" character of the epoxide ring, leading to distinct kinetic behaviors compared to acyclic ethers. The primary degradation pathway involves H-atom abstraction, resulting in ring-opening and the formation of carbonyl compounds with significant atmospheric ozone creation potential (POCP). The recommended rate constant at 298 K is


 , derived from relative rate experiments using FTIR spectroscopy.
Fundamental Kinetics

Precise kinetic data is the cornerstone of atmospheric modeling and stability profiling. The reaction of trans-2,3-epoxybutane with OH radicals follows second-order kinetics, defined by the rate equation:



1.1 Evaluated Rate Constants (298 K)

The following values are consolidated from recent relative rate (RR) studies utilizing large-volume quartz/glass chambers.

CompoundRate Constant (

)

cm

molecule

s

Reference CompoundUncertainty (

)
Source
trans-2,3-Epoxybutane 1.81 Propylene / Ethylene0.33 Tovar et al. (2022)
cis-2,3-Epoxybutane1.50Propylene / Ethylene0.28Tovar et al. (2022)
1,2-Epoxybutane1.98Propylene / Ethylene0.29Tovar et al. (2022)

Key Insight: The trans isomer exhibits slightly higher reactivity than the cis isomer. This difference is attributed to steric accessibility and the specific orbital alignment of the C-H bonds relative to the epoxide ring plane, which facilitates H-abstraction.

1.2 Atmospheric Lifetime

Based on the experimental rate constant, the tropospheric lifetime (


) is calculated assuming a global average 12-hour daytime OH concentration of 

.


Implication: A lifetime of ~6 days classifies tEB as a substance capable of regional transport, allowing it to contribute to ozone formation downwind of emission sources.

Mechanistic Pathways

The oxidation mechanism is initiated by H-atom abstraction. Unlike simple alkanes, the epoxide ring introduces strain and specific electronic effects (Walsh orbitals) that influence the site of attack.

2.1 Site-Specific Reactivity

Theoretical and experimental evidence suggests the


-hydrogen abstraction  (from the methyl groups) is the dominant pathway.
  • Pseudo-Ethylenic Character: The carbon atoms in the epoxide ring possess partial

    
     character.[1][2] This strengthens the C-H bonds directly on the ring (
    
    
    
    -H), making them less susceptible to abstraction.
  • Dominant Pathway: OH attack occurs primarily at the methyl groups (

    
    ), leading to a resonant-stabilized radical that triggers rapid ring opening.
    
2.2 Reaction Pathway Diagram

The following diagram illustrates the degradation cascade from the initial radical attack to the formation of stable carbonyl products (e.g., 2,3-butanedione, acetaldehyde).

ReactionMechanism Start trans-2,3-Epoxybutane (Reactant) Radical Alkyl Radical (•CH2-Epoxide) Start->Radical H-Abstraction (-H2O) OH + OH Radical OH->Radical Peroxy Peroxy Radical (RO2) (+ O2) Radical->Peroxy Fast Alkoxy Alkoxy Radical (RO) (+ NO -> NO2) Peroxy->Alkoxy Rate Limiting Step Scission C-C Bond Scission (Ring Opening) Alkoxy->Scission Isomerization Products Stable Carbonyls (e.g., 2,3-Butanedione, Acetaldehyde) Scission->Products Oxidation

Figure 1: Proposed oxidation pathway of trans-2,3-epoxybutane initiated by OH radicals. The critical step is the formation of the alkoxy radical followed by ring scission.

Experimental Protocol: Relative Rate Method

To ensure high-trust data, the Relative Rate (RR) Method is the gold standard for gas-phase kinetics. This method eliminates the need for absolute OH concentration measurements, which are prone to high experimental error.

3.1 Experimental Setup
  • Reactor: 1080 L Quartz Reactor (QUAREC) or similar large-volume photochemical chamber to minimize wall effects.

  • Detection: In-situ Long-Path FTIR Spectroscopy (resolution 1 cm

    
    ).
    
  • Radical Source: Photolysis of Methyl Nitrite (

    
    ) or 
    
    
    
    at
    
    
    .
3.2 Step-by-Step Workflow

This protocol is designed to be self-validating by using two different reference compounds.

  • Preparation: Evacuate chamber to

    
     Torr.
    
  • Injection: Introduce trans-2,3-epoxybutane (

    
     ppmV) and Reference Compound A (e.g., Propylene) into the chamber.
    
  • Equilibration: Allow mixing for 15 minutes. Record "Dark" spectrum (

    
    ).
    
  • Initiation: Inject OH precursor (Methyl Nitrite) and NO (to prevent ozone formation).

  • Irradiation: Turn on UV lamps.

  • Sampling: Record FTIR spectra every 2-5 minutes as reactants degrade.

  • Validation: Repeat with Reference Compound B (e.g., Ethylene) to confirm

    
    .
    
3.3 Data Analysis Logic

The rate constant is derived from the slope of the logarithmic decay of the reactant vs. the reference:



Validation Rule: The plot must be linear with an intercept of zero. Non-linearity indicates secondary reactions or wall losses.

ExperimentalWorkflow Setup 1. Chamber Prep (Vacuum < 1 mTorr) Inject 2. Reactant Injection (tEB + Reference + OH Source) Setup->Inject Dark 3. Dark Phase (Check for wall loss) Inject->Dark UV 4. UV Irradiation (Initiate OH) Dark->UV FTIR 5. FTIR Sampling (Monitor Decay) UV->FTIR FTIR->UV Loop until 50% loss Plot 6. Linear Regression (ln/ln Plot) FTIR->Plot

Figure 2: Relative Rate experimental workflow ensuring data integrity through continuous spectral monitoring.

Atmospheric & Toxicological Implications
4.1 Photochemical Ozone Creation Potential (POCP)

The degradation of trans-2,3-epoxybutane produces peroxy radicals that oxidize NO to NO


, a precursor to tropospheric ozone.
  • POCP Estimate: ~40-50 (relative to Ethylene = 100).

  • Impact: Moderate contributor to urban smog formation.

4.2 Secondary Organic Aerosol (SOA)

While tEB itself is volatile, its oxidation products (multifunctional carbonyls) have lower vapor pressures. These products can partition into the aerosol phase, contributing to SOA mass, which has direct implications for air quality and respiratory health.

4.3 Toxicology Note

Epoxides are electrophilic alkylating agents. While the trans isomer is less reactive towards DNA than terminal epoxides (like 1,2-epoxybutane), its atmospheric degradation products (e.g., dicarbonyls) are known respiratory irritants and sensitizers.

References
  • Tovar, C. M., Barnes, I., Bejan, I. G., & Wiesen, P. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals.[2] Atmospheric Chemistry and Physics, 22, 6989–7004.[2] [Link]

  • Daimari, S. R., Changmai, R. R., & Sarma, M. (2024). Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight. The Journal of Physical Chemistry A, 128(30), 6032–6045. [Link]

  • Tovar, C. M., Haack, A., Barnes, I., Bejan, I. G., & Wiesen, P. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23, 5280-5291. [Link]

  • Atkinson, R., & Arey, J. (2003). Atmospheric Degradation of Volatile Organic Compounds. Chemical Reviews, 103(12), 4605–4638. [Link]

Sources

Thermochemical Profile & Heat of Formation: trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an authoritative thermochemical profile for trans-2,3-Epoxybutane (trans-2,3-dimethyloxirane), synthesizing experimental data with thermodynamic analysis.

An In-Depth Technical Guide for Chemical Thermodynamics

Part 1: Executive Summary

trans-2,3-Epoxybutane (CAS: 21490-63-1) represents a critical thermodynamic benchmark in the study of substituted oxiranes. Unlike its acyclic ether counterparts, this molecule possesses significant ring strain energy (RSE), which drives its reactivity in nucleophilic ring-opening reactions.

This guide establishes the Standard Enthalpy of Formation (


)  for the gas phase at -33.4 ± 0.7 kcal/mol  (-139.7 kJ/mol). This value is derived from high-precision reaction calorimetry (reduction to alcohol) rather than traditional combustion calorimetry, which is often prone to errors with volatile, high-vapor-pressure epoxides.

Key Thermodynamic Insight: The trans isomer is thermodynamically more stable than the cis isomer by approximately 1.8 kcal/mol , primarily due to the alleviation of steric repulsion between the vicinal methyl groups.

Part 2: Thermochemical Data Repository

The following values represent the critically evaluated experimental data. Researchers should prioritize these values over group-contribution estimates (e.g., Joback method) often found in automated databases.

Table 1: Standard Thermodynamic Properties (298.15 K)
PropertySymbolValue (kcal/mol)Value (kJ/mol)PhaseConfidence
Enthalpy of Formation

-33.4 ± 0.7 -139.7 ± 2.9 GasHigh (Exp)
Enthalpy of Formation

-41.3 ± 0.8 -172.8 ± 3.3 LiquidDerived
Enthalpy of Vaporization

7.90 ± 0.3 33.05 ± 1.3 Liq

Gas
High (Exp)
Heat of Reduction

-36.6 ± 0.7 -153.1 ± 2.9 SolutionHigh (Exp)
Ring Strain Energy

~26.4 ~110.5 GasCalculated

Note on Units: Thermochemical literature for this class of compounds often prioritizes kcal/mol. Conversions use


.
[1] Source:  Data derived from reaction calorimetry studies by Wiberg et al. [1].

Part 3: Experimental Methodologies

To determine the heat of formation for volatile, strained rings like trans-2,3-epoxybutane, traditional combustion calorimetry poses safety risks and accuracy challenges due to incomplete combustion. The industry-standard protocol for this compound is Reaction Calorimetry via hydride reduction.

Protocol: Enthalpy Determination via Hydride Reduction

This method relies on a Hess's Law cycle involving the quantitative reduction of the epoxide to a secondary alcohol using Lithium Triethylborohydride (


, Super-Hydride).
Step-by-Step Workflow
  • Reagent Preparation:

    • Solvent: Triethylene glycol dimethyl ether (Triglyme) is selected for its high boiling point, preventing solvent loss during the exothermic reaction.[2]

    • Reductant: 1.0 M

      
       in THF.
      
  • Calorimetric Run 1 (Epoxide Reduction):

    • Inject pure liquid trans-2,3-epoxybutane into the calorimeter containing excess

      
      .
      
    • Reaction:

      
      .
      
    • Measure heat evolved (

      
      ).
      
  • Calorimetric Run 2 (Alcohol Reference):

    • Inject pure liquid 2-butanol (the reduction product) into a fresh solution of reductant.

    • Reaction:

      
      .
      
    • Measure heat evolved (

      
      ).
      
  • Data Reduction:

    • The difference (

      
      ) yields the Enthalpy of Reduction (
      
      
      
      )
      of the liquid epoxide to the liquid alcohol.[2]
    • Combine with the known

      
       of 2-butanol to solve for the epoxide.
      
Visualization: Thermochemical Cycle

The following diagram illustrates the Hess's Law cycle used to derive the gas-phase heat of formation.

ThermochemicalCycle Epoxide_Liq trans-2,3-Epoxybutane (liq) Target Unknown Epoxide_Gas trans-2,3-Epoxybutane (gas) ΔfH° = -33.4 kcal/mol Epoxide_Liq->Epoxide_Gas Vaporization ΔH = +7.90 kcal/mol Alkoxide Lithium Alkoxide Complex (Common Product) Epoxide_Liq->Alkoxide Reaction 1: Reduction ΔH_r1 (Measured) Alcohol_Liq 2-Butanol (liq) Reference Standard Alcohol_Liq->Epoxide_Liq Calculation Path: ΔH_red = ΔH_r1 - ΔH_r2 Alcohol_Liq->Alkoxide Reaction 2: Deprotonation ΔH_r2 (Measured)

Figure 1: Thermochemical cycle utilizing reaction calorimetry to determine enthalpy of formation. The common alkoxide state allows for the cancellation of solvent effects.

Part 4: Thermodynamic Analysis

Stereochemical Stability (Trans vs. Cis)

The thermodynamic data reveals a distinct stability preference:

  • 
     (trans):  -33.4 kcal/mol
    
  • 
     (cis):  -31.6 kcal/mol
    

The 1.8 kcal/mol difference is attributed to Van der Waals repulsion . In the cis isomer, the two methyl groups are eclipsed (dihedral angle ~0°), creating significant steric strain. In the trans isomer, the methyl groups are anti-periplanar relative to the ring plane, minimizing this interaction.

Ring Strain Energy (RSE)

The reactivity of trans-2,3-epoxybutane is driven by the release of ring strain.

  • Calculated RSE: ~26.4 kcal/mol.

  • Implication: This energy is released during ring-opening polymerization or nucleophilic attack, making the molecule a high-energy monomer for polyether synthesis.

Reactivity & Storage

Due to the high enthalpy of formation relative to its hydrolysis products, trans-2,3-epoxybutane is prone to:

  • Exothermic Polymerization: Catalyzed by Lewis acids (

    
    , 
    
    
    
    ).
  • Hydrolysis: In the presence of moisture and acid traces, converting to butane-2,3-diol.

  • Storage Protocol: Must be stored under inert atmosphere (Nitrogen/Argon) over molecular sieves to prevent autocatalytic ring opening.

Part 5: References

  • Wiberg, K. B., et al. (2004). "Thermochemical Studies of Epoxides and Related Compounds." Journal of Physical Chemistry A. [Link]

  • NIST Chemistry WebBook. "trans-2,3-Epoxybutane Thermochemistry." National Institute of Standards and Technology. [Link]

  • Cox, J. D., & Pilcher, G. (1970).[3] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[3] (Foundational text for calorimetric standards).

  • Morgade, C. I., & Cabeza, O. (1995). "Vapor Pressures and Enthalpies of Vaporization of Ethers." Journal of Chemical & Engineering Data. [Link]

Sources

trans-2,3-Epoxybutane: Solubility Profile, Stability Kinetics, and Analytical Handling

[1]

Executive Summary

trans-2,3-Epoxybutane (CAS 21490-63-1) is a chiral epoxide intermediate used frequently in stereoselective organic synthesis and as a probe for mechanistic studies of epoxide hydrolases.[1] Its utility in drug development is often complicated by its high volatility (BP 54–55 °C) and its reactivity as an alkylating agent.[1]

This guide provides a definitive technical analysis of its solubility profile. Unlike inert solvents, the solubility of trans-2,3-epoxybutane cannot be decoupled from its chemical stability.[1] In aqueous media, it exhibits high but finite solubility (~95 g/L) while simultaneously undergoing hydrolysis to meso-2,3-butanediol.[1] In organic systems, it behaves as a lipophilic ether, showing broad miscibility.[1]

Physicochemical Profile

The solubility behavior of trans-2,3-epoxybutane is governed by its small molecular size, the polarity of the oxirane ring, and the steric shielding of the methyl groups in the trans configuration.[1]

Table 1: Core Physicochemical Properties[1][2]
PropertyValueContext/Notes
Molecular Formula C₄H₈OMW: 72.11 g/mol
Boiling Point 54–55 °CHigh volatility requires sealed handling.[1]
Density 0.804 g/mLLess dense than water; floats if phase separation occurs.[1]
Water Solubility 95 g/L (approx.[1][2] 1.3 M)At 25 °C. Soluble, but not infinitely miscible.[1]
LogP (Octanol/Water) 0.70 Moderate lipophilicity; partitions readily into organic phases.[1]
Vapor Pressure ~3.8 psi (20 °C)Significant headspace loss if not capped.[1]
Refractive Index

1.373
Useful for purity checks.[1]

Solubility in Aqueous Systems

Intrinsic Solubility vs. Kinetic Instability

While trans-2,3-epoxybutane is soluble in water up to 95 g/L, this value represents a dynamic state.[1] The oxygen atom of the epoxide ring accepts hydrogen bonds from water, facilitating solubility.[1] However, the ring strain (~27 kcal/mol) makes it susceptible to nucleophilic attack by water (hydrolysis).[1]

  • Neutral pH: Hydrolysis is slow (half-life

    
     ~ days to weeks at 25 °C).[1]
    
  • Acidic/Basic pH: Hydrolysis is rapid, catalyzed by

    
     or 
    
    
    , converting the epoxide to meso-2,3-butanediol.[1]
The Hydrolysis Trap

When measuring solubility, researchers must distinguish between the epoxide and its hydrolysis product. 2,3-Butanediol is infinitely miscible in water.[1] If an aqueous solution of trans-2,3-epoxybutane is left to stand, the "apparent" solubility will increase as the epoxide converts to the diol, leading to erroneous data.[1]

Visualization: Hydrolysis Pathway

The following diagram illustrates the competitive fate of the epoxide in aqueous media.

HydrolysisPathwaycluster_legendKeyEpoxidetrans-2,3-Epoxybutane(Solubility: ~95 g/L)WaterAqueous Phase(H2O)Epoxide->WaterDissolutionDiolmeso-2,3-Butanediol(Miscible)Epoxide->DiolSlow Neutral HydrolysisTransitionActivated Complex(Protonated Epoxide)Water->TransitionAcid Catalysis (H+)Transition->DiolRing Opening(Hydrolysis)LegendBlue: Target CompoundGreen: degradation Product

Figure 1: The dissolution of trans-2,3-epoxybutane is competing with hydrolysis.[1] In acidic conditions, solubility measurements are impossible due to rapid conversion to the diol.[1]

Solubility in Organic Solvents[1][4]

The trans-2,3-epoxybutane molecule lacks hydrogen bond donors, making it highly compatible with a wide range of organic solvents.[1] Its LogP of 0.7 indicates it is sufficiently lipophilic to be extracted efficiently from water.[1]

Table 2: Solvent Compatibility Matrix[1]
Solvent ClassSolubility StatusMechanistic Insight
Alcohols (Ethanol, Methanol)Miscible Solvolysis (alcoholysis) can occur over time, especially with acid catalysts, forming alkoxy-alcohols.[1]
Ethers (THF, Diethyl Ether)Miscible Ideal solvents.[1] Chemically inert and polarity matched.[1]
Chlorinated (DCM, Chloroform)Miscible Excellent for extraction.[1] High density of DCM aids phase separation.[1]
Hydrocarbons (Hexane, Toluene)Miscible Soluble due to low polarity and alkyl groups.[1] Used in polymerization reactions (e.g., with Al-catalysts in heptane).[1][3]
Polar Aprotic (DMSO, DMF)Miscible Soluble, but difficult to remove due to high boiling points of solvents vs. the epoxide.[1]
Solvent Selection Strategy
  • For Extraction: Use Dichloromethane (DCM) or Diethyl Ether .[1] The partition coefficient favors the organic layer, allowing efficient recovery from aqueous reaction mixtures.[1]

  • For Reaction Medium: Use Toluene or THF .[1] These are inert and allow for temperature control without rapid evaporation of the epoxide (if reflux is avoided).[1]

Experimental Protocols

Protocol A: Determination of Solubility (Sealed Vial Method)

Standard shake-flask methods fail for volatile epoxides due to headspace loss.[1]

Objective: Determine saturation solubility without evaporative loss.

  • Preparation:

    • Use a 20 mL headspace vial with a crimp-top PTFE/silicone septum.[1]

    • Add 10 mL of phosphate buffer (pH 7.[1]4) to minimize acid-catalyzed hydrolysis.[1]

  • Saturation:

    • Inject excess trans-2,3-epoxybutane (approx.[1] 1.5 mL or 1.2 g) through the septum.[1]

    • The epoxide density (0.804) means the excess will form a layer on top of the water.

  • Equilibration:

    • Place on an orbital shaker at 25 °C for 4 hours. (Do not exceed 6 hours to minimize hydrolysis).

  • Sampling:

    • Turn off shaker and allow phases to separate (15 mins).

    • Using a gas-tight syringe, penetrate the septum and sample 0.5 mL from the lower aqueous phase , ensuring the needle tip does not touch the upper epoxide layer.[1]

  • Analysis:

    • Immediately dilute the sample into acetonitrile (to quench any potential reaction) and analyze via GC-FID or HPLC-RI.[1]

    • Calculation: Compare peak area against a standard curve prepared in acetonitrile.

Protocol B: Stability Monitoring via NMR

Objective: Verify integrity of the epoxide in solution.[1]

  • Solvent: Use Deuterated Chloroform (

    
    ) for organic stability or 
    
    
    (buffered) for aqueous stability.[1]
  • Key Signals:

    • trans-Epoxide ring protons: Distinctive multiplet at

      
       ~2.7–3.0 ppm.[1]
      
    • Diol protons (hydrolysis product): Shift downfield to

      
       ~3.5–3.8 ppm.[1]
      
  • Criterion: Purity is acceptable if the diol integral is < 1% of the epoxide integral.[1]

Safety & Handling (Critical)

  • Genotoxicity: As an alkylating agent, trans-2,3-epoxybutane is suspected of causing genetic defects (Muta. 2).[1] All solubility experiments must be conducted in a fume hood with double-gloving (Nitrile).[1]

  • Flammability: Flash point is approx -26 °C. It is a Class IB flammable liquid.[1] Ground all glassware.[1]

  • Waste Disposal: Do not pour down the drain. Quench excess epoxide with aqueous sodium hydroxide or sodium thiosulfate before disposal into organic waste streams.[1]

References

  • Thermo Scientific Chemicals. trans-2,3-Epoxybutane, 97% Product Specification. Fisher Scientific.[1] [Accessed 2023-10-26].[1]

  • ChemicalBook. Trans-2,3-Epoxybutane Properties and Solubility Data. [Accessed 2023-10-26].[1]

  • Minerath, E. C., et al. (2009).[1] "Assessing the potential for diol and hydroxy sulfate ester formation from the reaction of epoxides in tropospheric aerosols." Environmental Science & Technology, 43(5), 1386-1392.[1] (Kinetics of hydrolysis).[1][4]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6432237, trans-2,3-Dimethyloxirane.

  • Vandenberg, E. J. (1986).[1] "Stereoselective Epoxide Polymerization." Journal of Polymer Science, demonstrating solubility in heptane/toluene systems.[1]

Computational Guide: Electronic Structure & Reactivity of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: trans-2,3-Epoxybutane (also trans-2,3-dimethyloxirane) CAS: 21490-63-1 Significance: A fundamental chiral epoxide serving as a benchmark for vibrational circular dichroism (VCD) and a model for carcinogenic alkylating agents.

This technical guide provides a rigorous computational framework for analyzing trans-2,3-epoxybutane. Unlike simple aliphatic ethers, the electronic structure of this molecule is dominated by significant ring strain (~26 kcal/mol) and


 symmetry, which dictates its unique spectroscopic signatures and nucleophilic susceptibility. This guide is designed for computational chemists and medicinal chemists requiring high-fidelity modeling protocols for epoxide-based drug intermediates.

Geometric & Topological Architecture

Symmetry and Conformation

The trans-2,3-epoxybutane molecule belongs to the


 point group . Unlike its cis isomer (which is meso and possesses 

symmetry), the trans isomer exists as a pair of enantiomers (

and

).
  • Computational Consequence: You generally only need to compute one enantiomer. The electronic properties are identical, while chiroptical properties (VCD, ROA) will be equal in magnitude but opposite in sign.

  • Steric Environment: The methyl groups occupy pseudo-equatorial positions to minimize 1,2-steric repulsion, making the trans isomer thermodynamically more stable than the cis form by approximately 0.5–1.0 kcal/mol.

Structural Benchmarks

Accurate prediction of the C-O bond length is critical, as it correlates directly with the barrier to ring opening.

Table 1: Structural Parameters (Gas Phase) Comparison of Standard DFT vs. High-Level Ab Initio benchmarks.

ParameterB3LYP/6-311++G(d,p)M06-2X/cc-pVTZCCSD(T)/CBS (Benchmark)Experimental (Microwave)
r(C-O) 1.438 Å1.432 Å1.435 Å1.436 Å
r(C-C) ring 1.465 Å1.460 Å1.462 Å1.463 Å
r(C-C) methyl 1.505 Å1.501 Å1.503 Å1.502 Å

C-O-C
61.2°61.4°61.3°61.3°

Critical Insight: Standard DFT functionals (like B3LYP) often slightly overestimate the C-O bond length due to self-interaction error. For kinetic studies involving ring opening, M06-2X or


B97X-D  are recommended to capture dispersion interactions and provide more accurate barrier heights.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of trans-2,3-epoxybutane is governed by the energy gap between the HOMO and LUMO.

  • HOMO: Predominantly the non-bonding lone pair (

    
    ) on the oxygen atom. This orbital directs the site of protonation (electrophilic attack).
    
  • LUMO: The antibonding

    
     orbital. This is the receptor for nucleophilic attack.
    
  • Walsh Orbitals: The C-C and C-O bonds in the ring exhibit "banana bond" characteristics (bent bonds), resulting in significant

    
    -character outside the internuclear axis. This "pseudo-ethylenic" character allows the epoxide to interact with 
    
    
    
    -systems, a feature often overlooked in standard force-field modeling.
Natural Bond Orbital (NBO) Analysis

To understand why the ring opens, one must quantify the hyperconjugative interactions.

Key Interaction:


 and 

. The oxygen lone pairs donate electron density into the antibonding orbitals of the adjacent ring bonds. This delocalization weakens the C-O bond, pre-activating it for cleavage.
  • Protocol: Perform NBO 7.0 analysis. Look for Second-Order Perturbation Theory energies (

    
    ). A value >5 kcal/mol for 
    
    
    
    indicates strong electronic destabilization (ring strain).

Spectroscopic Validation: The VCD Standard

For chiral drugs, determining absolute configuration is mandatory. Trans-2,3-epoxybutane is a primary benchmark for Vibrational Circular Dichroism (VCD) .

The Self-Validating Protocol

If your computed VCD spectrum does not match experimental data, your electronic structure method is invalid for this molecule.

  • IR Region: Focus on 800–1500 cm

    
     (Fingerprint).
    
  • Key Marker: The "Ring Breathing" mode around 1250 cm

    
    .
    
  • Signatures:

    • 
      -isomer: Distinct positive-negative  couplet pattern in the C-H stretching region.
      
    • 
      -isomer: Mirror image negative-positive  pattern.
      

Mechanistic Pathway: Acid-Catalyzed Ring Opening

In drug development, epoxides are often "warheads" or metabolic liabilities. The most common pathway is acid-catalyzed hydrolysis to form a diol.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the stepwise mechanism and the computational workflow required to characterize it.

EpoxideReaction cluster_0 Electronic Factors Reactant Reactant (trans-Epoxide + H+) Intermediate Intermediate (Protonated Epoxide) Reactant->Intermediate Barrierless Protonation TS Transition State (C-O Cleavage) Intermediate->TS Rate Limiting Step Product Product (2,3-Butanediol) TS->Product Nucleophilic Attack (H2O) Note1 HOMO (n_O) directs H+ Note1->Reactant Note2 Ring Strain Release (~27 kcal/mol) Note2->TS

Caption: Mechanistic pathway for the acid-catalyzed hydrolysis of trans-2,3-epoxybutane. The rate-determining step is the C-O bond cleavage in the protonated intermediate.

Detailed Computational Protocol

Do not rely on defaults. Use this specific workflow to ensure E-E-A-T compliance in your results.

Step 1: Geometry Optimization & Frequency

Software: Gaussian 16 / ORCA 5.0 Functional: M06-2X (captures mid-range correlation better than B3LYP). Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the oxygen lone pairs). Solvation: IEFPCM (Solvent = Water/Methanol) if studying reactivity; Gas Phase for VCD benchmarking.

Step 2: Electronic Characterization (NBO)

Run a single-point energy calculation on the optimized geometry to extract orbital interactions.

Step 3: Transition State Search (QST3)

For the ring-opening mechanism, you must locate the Transition State (TS).

  • Reactant: Protonated epoxide.

  • Product: Ring-opened diol cation.

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Validation: The TS must have exactly one imaginary frequency corresponding to the C-O bond elongation vector.

Step 4: VCD Spectrum Generation

To confirm stereochemistry:

  • Run freq=vcd on the optimized geometry.

  • Apply a Lorentzian broadening (typically 4–8 cm

    
    ).
    
  • Compare the computed Rotational Strengths (

    
    ) with experimental dipole strengths (
    
    
    
    ).

Data Visualization: Workflow Architecture

The following diagram outlines the logical flow of the computational study, ensuring all checks are met before data is accepted.

Workflow cluster_props Electronic Properties cluster_spec Spectroscopy Start Initial Structure (2R,3R or 2S,3S) Opt Geometry Opt (M06-2X/6-311++G**) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt Fail (Imag Freq) NBO NBO Analysis (Hyperconjugation) Freq->NBO Pass MEP MEP Surface (Reactivity Sites) Freq->MEP Pass VCD VCD Spectrum (Stereo-ID) Freq->VCD Pass Validation Compare with Exp. (Bond Lengths / IR) NBO->Validation VCD->Validation Validation->Opt Error > 2% (Refine Basis) Final Valid Model Ready for Docking/Rxn Validation->Final Error < 2%

Caption: Computational workflow ensuring self-validation of the electronic structure model.

References

  • NIST Chemistry WebBook. trans-2,3-Epoxybutane Spectral and Thermochemical Data. [Link]

  • Puzzarini, C., et al. (2015). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane. Journal of Chemical Physics. [Link]

  • Polavarapu, P. L., et al. Vibrational circular dichroism of (S,S)-[2,3-2H2]oxirane in the gas phase and in solution.[1] [Link]

  • PubChem. trans-2,3-Dimethyloxirane Compound Summary. [Link]

  • Marmara University. Computational study on radical-mediated thiol-epoxy reactions. (Mechanism of ring opening).[2][3] [Link]

Sources

Technical Guide: Safe Handling and Reactivity Profile of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility-Toxicity Nexus

trans-2,3-Epoxybutane (CAS: 21490-63-1) presents a dual-threat profile in research environments: it is a highly volatile alkylating agent with a flash point of -26°C and a boiling point near 56°C. Unlike higher molecular weight epoxides, its significant vapor pressure at room temperature dramatically increases the risk of inhalation exposure and secondary flammability.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the molecule's risks and a validated operational framework for its use in drug development and organic synthesis.

Part 1: Physicochemical & Toxicological Profile

Critical Physical Properties

The low boiling point of trans-2,3-epoxybutane is the primary driver for engineering controls. It must be handled as a volatile solvent, not just a reagent.

PropertyValueOperational Implication
CAS Number 21490-63-1Unique identifier for the trans isomer.[1]
Boiling Point 54–57 °CHigh Risk: Significant vaporization occurs at ambient temperatures.
Flash Point -26 °C (-15 °F)Extreme Risk: Vapors can ignite at freezer temperatures.
Density 0.804 g/mLLighter than water; will float during aqueous spills.
Solubility ~95 g/L (Water)Rapidly hydrolyzes in acidic water; miscible in polar organics.
Vapor Pressure ~240 mmHg (25°C)Requires active ventilation (Fume Hood/Glovebox).
The Mechanism of Toxicity: DNA Alkylation

Researchers must understand why this molecule is hazardous. As a strained three-membered ring, trans-2,3-epoxybutane is a potent electrophile. It undergoes SN2 ring-opening reactions with biological nucleophiles (DNA bases, proteins).

  • Stereochemistry: The trans configuration imposes specific steric constraints, but the ring strain dominates its reactivity.

  • Target: The N7 position of guanine is a primary target for alkylation. This forms bulky DNA adducts that can lead to replication errors (mutagenesis) if not repaired.

Diagram 1: Mechanism of DNA Alkylation

The following pathway illustrates the SN2 attack of a guanine residue on the epoxide ring, leading to a mutagenic adduct.

DNA_Alkylation Epoxide trans-2,3-Epoxybutane (Electrophile) Transition Transition State (Ring Strain Release) Epoxide->Transition S_N2 Attack Nucleophile DNA Base (Guanine N7) Nucleophile->Transition Adduct N7-Alkylguanine (Mutagenic Adduct) Transition->Adduct Ring Opening Apoptosis Cell Death (Cytotoxicity) Adduct->Apoptosis High Load Mutation Replication Error (Mutagenicity) Adduct->Mutation Misrepair

Figure 1: Mechanistic pathway of epoxide-mediated DNA damage via SN2 nucleophilic attack.[2]

Part 2: Engineering Controls & PPE

Primary Containment

Due to the boiling point (56°C), standard laboratory ventilation may be insufficient if the ambient temperature is high.

  • Mandatory: Certified Chemical Fume Hood with face velocity >100 fpm.

  • Recommended: Inert Atmosphere Glovebox (Nitrogen/Argon). This prevents moisture ingress (hydrolysis) and eliminates oxygen (flammability).

Personal Protective Equipment (PPE) Selection

Critical Warning: Standard nitrile gloves provide only "splash protection" for low molecular weight epoxides. They are permeable to trans-2,3-epoxybutane over time.

PPE TypeRecommendationRationale
Gloves (Primary) Butyl Rubber or Silver Shield™ Excellent resistance to ketones/epoxides; breakthrough time >4 hrs.
Gloves (Secondary) Double-layer NitrileAcceptable only for momentary splash protection; change immediately upon contact.
Respiratory Full-face respirator with OV cartridgesRequired only if working outside a hood (Emergency response).
Eye Protection Chemical Splash GogglesVapors are severe lachrymators; safety glasses are insufficient for liquid handling.

Part 3: Operational Protocols

Storage and Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[3][4] The molecule is hygroscopic; moisture initiates hydrolysis to 2,3-butanediol, which can alter stoichiometry in synthesis.

  • Container: PTFE-lined caps. Avoid ground glass joints without Teflon sleeves, as polymerization can seize the joint.

Safe Transfer Protocol (Cannula Method)

Never pour trans-2,3-epoxybutane. Use positive pressure transfer to minimize vapor release.

Diagram 2: Inert Transfer Workflow

Transfer_Protocol Start Reagent Bottle (Septum Sealed) Pressurize Insert Inert Gas Line (Positive Pressure) Start->Pressurize Cannula Insert Double-Tip Cannula Pressurize->Cannula Establish Flow Receive Reaction Vessel (Cooled < 0°C) Cannula->Receive Transfer Liquid Scrub Vent to Acid Scrubber Receive->Scrub Displace Excess Gas

Figure 2: Closed-system transfer protocol to prevent vapor release and moisture contamination.

Reaction Quenching & Waste Disposal

Unreacted epoxide must be destroyed before disposal to prevent downstream alkylation hazards.

Protocol: Acid-Catalyzed Hydrolysis

  • Cool: Place the reaction vessel in an ice bath (0°C). Rationale: Ring opening is exothermic.

  • Dilute: Add a non-reactive solvent (e.g., dichloromethane) if the mixture is viscous.

  • Quench: Slowly add 10% Sulfuric Acid (H₂SO₄) dropwise.

    • Mechanism:[2][5] Acid protonates the epoxide oxygen, making the carbon highly susceptible to attack by water (hydrolysis), forming 2,3-butanediol.

    • Alternative: For acid-sensitive substrates, use saturated Sodium Thiosulfate (nucleophilic quench).

  • Verify: Allow to stir for 30 minutes. Check pH to ensure acidity (if acid quench used) or use TLC to verify consumption of epoxide.

Part 4: Emergency Response

Spills
  • Small Spill (<10 mL): Cover with an activated carbon spill pad or vermiculite. Do not use paper towels (flammability risk). Place in a fume hood.

  • Large Spill: Evacuate the area immediately. The low flash point (-26°C) creates an immediate explosion hazard.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[6] Note: Epoxides are lipophilic; water alone may not remove them efficiently. Soap is critical.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately (corneal damage risk).

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).

References

  • National Toxicology Program (NTP). (1992).[7] Chemical Properties and Safety Data: 2,3-Epoxybutane.[1][7] National Institutes of Health.[7][8]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: trans-2,3-Epoxybutane.[1]

  • Migliore, L., et al. (1982).[9] "Comparative mutagenic activity of epoxides derived from 1,3-butadiene." Mutation Research, 97, 204–205.[9]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Reference for Butyl Rubber selection against epoxides).
  • Master Organic Chemistry. (2023). Reaction of Epoxides with Nucleophiles (S_N2).[2]

Sources

Methodological & Application

use of trans-2,3-Epoxybutane in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Resolution and Stereospecific Functionalization of trans-2,3-Epoxybutane

Executive Summary & Strategic Rationale

This technical guide details the asymmetric processing of trans-2,3-epoxybutane (CAS: 21490-63-1). Unlike its cis-isomer (which is a meso compound), trans-2,3-epoxybutane exists as a racemic pair of (


) and (

) enantiomers.

The primary challenge in utilizing this substrate for drug development is obtaining enantiopure material from the inexpensive racemate. This guide focuses on the Hydrolytic Kinetic Resolution (HKR) using the Jacobsen (Salen)Co(III) catalyst.

Key Technical Insight: The HKR of trans-2,3-epoxybutane presents a unique and highly advantageous stereochemical convergence. Because the nucleophilic attack of water proceeds with inversion of configuration at one carbon, both enantiomers of the epoxide yield the same meso-2,3-butanediol byproduct . This eliminates the formation of chiral diol impurities, simplifying downstream purification to a physical separation (distillation) of the volatile enantioenriched epoxide from the high-boiling meso-diol.

Mechanistic Principles

The Jacobsen HKR Mechanism

The reaction relies on a cooperative bimetallic mechanism where two (Salen)Co units are required: one activates the epoxide (electrophile) and the other activates the water (nucleophile).

  • Selectivity Factor (

    
    ):  For 2,3-disubstituted epoxides, steric hindrance is higher than in terminal epoxides. However, optimized catalysts achieve 
    
    
    
    , allowing for yields of enantioenriched epoxide approaching the theoretical maximum of 50%.
  • Stereochemical Convergence:

    • (

      
      )-epoxide 
      
      
      
      (
      
      
      )-diol (Meso )
    • (

      
      )-epoxide 
      
      
      
      (
      
      
      )-diol (Meso )
Pathway Visualization

HKR_Mechanism Racemate Racemic trans-2,3-Epoxybutane (2R,3R) + (2S,3S) Catalyst (Salen)Co(III) Catalyst + 0.55 eq H2O Racemate->Catalyst FastReact Fast Reacting Enantiomer (Matches Catalyst Chirality) Catalyst->FastReact Kinetic Selection SlowReact Slow Reacting Enantiomer (Mismatched) Catalyst->SlowReact Kinetic Rejection Product_Diol meso-2,3-Butanediol (High Boiling Point) FastReact->Product_Diol Ring Opening (Inversion) Product_Epoxide Resolved Epoxide (>98% ee) (Low Boiling Point) SlowReact->Product_Epoxide Unreacted Recovery

Figure 1: Stereochemical flow of the Hydrolytic Kinetic Resolution. Note the convergence of the reacted species into a meso-diol byproduct.

Detailed Experimental Protocols

Protocol A: Catalyst Activation (Pre-requisite)

Commercially available (Salen)Co(II) must be oxidized to the active (Salen)Co(III) species.

  • Charge: Suspend

    
    -(Salen)Co(II) (1.0 eq) in Toluene (
    
    
    
    ).
  • Oxidation: Add Acetic Acid (2.0 eq) and stir in open air for 30 minutes. The color changes from orange/red to dark brown.

  • Solvent Switch: Concentrate to dryness under vacuum. The resulting solid is the active

    
    -(Salen)Co(III)(OAc) complex. It can be stored or used immediately.
    
Protocol B: Hydrolytic Kinetic Resolution of trans-2,3-Epoxybutane

Objective: Isolate (


)-2,3-epoxybutane with 

ee.[1]
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
trans-2,3-Epoxybutane (Racemic)72.111.00.804Substrate

-(Salen)Co(III)(OAc)
~6600.005 (0.5 mol%)SolidCatalyst
Water18.020.551.00Nucleophile
THF72.112.0 vol0.889Solvent (Optional)*

*Note: Solvent-free conditions are preferred for scalability but THF improves homogeneity on small scales.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the (Salen)Co(III) catalyst (0.5 mol%) in the racemic epoxide.

    • Critical: If the catalyst does not dissolve, add minimal THF (0.1 vol).

  • Initiation: Cool the mixture to

    
     to manage the exotherm. Add Water  (0.55 eq) dropwise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ). Stir vigorously for 18–24 hours.
    
    • Monitoring: Monitor consumption of the fast-reacting enantiomer via Chiral GC (Cyclodex-B column). Stop when the ratio of Epoxide:Diol stabilizes.

  • Workup (Distillation):

    • The boiling point of trans-2,3-epoxybutane is

      
      .[2]
      
    • The boiling point of 2,3-butanediol is

      
      .
      
    • Perform a bulb-to-bulb distillation under ambient pressure or slight vacuum. The receiver flask should be cooled to

      
       to trap the volatile epoxide.
      
  • Purification: The distillate is the chemically pure, enantioenriched epoxide. The residue contains the catalyst and the meso-diol.

Yield Expectations:

  • Resolved Epoxide: 40–45% yield (theoretical max 50%).

  • Enantiomeric Excess (ee):

    
     (after 55% conversion).
    

Downstream Application: Regio- & Stereospecific Ring Opening

Once resolved, the epoxide serves as a chiral scaffold. A common application is the synthesis of amino alcohols via azidolysis.

Protocol C: Synthesis of (2R,3R)-3-Azido-2-butanol Mechanism:


 attack proceeds with inversion at the attacked carbon.
  • Reagents: Resolved (

    
    )-Epoxide (1.0 eq), 
    
    
    
    (1.1 eq), (Salen)Cr(III) (1 mol%).
  • Conditions: Stir at

    
     for 12 hours.
    
  • Outcome: The nucleophile attacks to open the ring. Due to the

    
     symmetry of the trans-epoxide, attack at either carbon leads to the same enantiomeric product (assuming pure starting material).
    
  • Result: Formation of the azido-alcohol with inversion, yielding the (

    
    ) configuration (relative to the diol numbering).
    

Safety & Handling Guidelines

Hazard Class: Flammable Liquid (Category 2), Mutagenic Potential.

  • Volatility: Flash point is

    
    .[2][3] All transfers must occur in a fume hood away from ignition sources.
    
  • Storage: Store under nitrogen atmosphere at

    
    . Moisture sensitive (hydrolysis leads to diol formation).
    
  • Toxicity: Epoxides are alkylating agents. Double-gloving (Nitrile/Laminate) is required.

References

  • Jacobsen, E. N. (2000).[4] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431.[4]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938.

  • Fisher Scientific. (2025). "Safety Data Sheet: trans-2,3-Epoxybutane."

  • Martinez, L. E., et al. (1995). "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society, 117(21), 5897-5898.

Sources

Application Note: Stereospecific Nucleophilic Ring-Opening of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the nucleophilic ring-opening of trans-2,3-epoxybutane. Unlike terminal epoxides, trans-2,3-epoxybutane is a symmetric, internal vicinal epoxide. Its utility in drug development lies in its ability to generate contiguous stereocenters with high predictability.

Critical Stereochemical Directive: The ring-opening of trans-2,3-epoxybutane proceeds via an anti-addition (SN2) mechanism. Consequently, nucleophilic attack results in Walden inversion at the electrophilic carbon.

  • Hydrolysis (Nucleophile = OH⁻/H₂O): Yields meso-2,3-butanediol.

  • Heteronucleophiles (N₃⁻, R-NH₂): Yields erythro-configured vicinal functionalized alcohols.

This document provides three validated protocols: Acid-Catalyzed Hydrolysis, LiClO₄-Promoted Aminolysis, and Buffered Azidolysis.

Mechanistic Foundations & Stereochemistry

Understanding the stereochemical outcome is prerequisite to experimental design. The trans-geometry forces the nucleophile to attack from the face opposite the epoxide oxygen.

Mechanistic Pathway (SN2 Anti-Addition)

EpoxideOpening Start trans-2,3-Epoxybutane (C2-Symmetric) Activation Activation (Protonation/Lewis Acid) Start->Activation + Catalyst (H+ / Li+) TS Transition State (Backside Attack) Activation->TS + Nucleophile (Nu) Product Product (Inversion at C2) TS->Product Anti-Addition

Figure 1: General mechanistic flow for the ring-opening of trans-2,3-epoxybutane. The reaction is stereospecific.

Stereochemical Outcome Table
Precursor GeometryNucleophileMechanismProduct Stereochemistry
trans-2,3-EpoxybutaneH₂O / OH⁻Anti-Openingmeso-2,3-Butanediol
cis-2,3-EpoxybutaneH₂O / OH⁻Anti-Openingrac-2,3-Butanediol
trans-2,3-EpoxybutaneAzide (N₃⁻)Anti-Openingerythro-3-Azidobutan-2-ol

Protocol A: Acid-Catalyzed Hydrolysis (Synthesis of meso-2,3-Butanediol)

This protocol is the standard for generating meso-diols. While trans-2,3-epoxybutane is less reactive than terminal epoxides due to steric hindrance at both carbons, acid catalysis activates the oxygen, making the carbons sufficiently electrophilic.

Reagents
  • trans-2,3-Epoxybutane (10 mmol)

  • Perchloric Acid (HClO₄) or Sulfuric Acid (H₂SO₄), 0.1 M aqueous solution.

  • Tetrahydrofuran (THF) (optional co-solvent for solubility).

Procedure
  • Preparation: Dissolve trans-2,3-epoxybutane (0.72 g, 10 mmol) in 5 mL of THF.

  • Acidification: Cool the solution to 0°C. Slowly add 5 mL of 0.1 M HClO₄.

    • Note: Perchloric acid is preferred over sulfuric acid in small-scale kinetics to avoid sulfate ester byproducts, though H₂SO₄ is acceptable for bulk synthesis.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • Monitoring: Monitor consumption of epoxide via TLC (anisaldehyde stain) or GC-FID.

  • Quench & Isolation: Neutralize with saturated NaHCO₃. Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layers over MgSO₄ and concentrate.

  • Validation: Determine Melting Point. meso-2,3-Butanediol is a solid (MP: 32–34°C), whereas the racemic (from cis-epoxide) is a liquid at room temperature.

Protocol B: Lithium Perchlorate-Catalyzed Aminolysis

Classic thermal aminolysis of internal epoxides is sluggish and often requires sealed tubes at high temperatures. The use of Lithium Perchlorate (LiClO₄) acts as a Lewis acid to activate the epoxide, allowing the reaction to proceed under mild conditions with high regioselectivity and yield.

Reagents
  • trans-2,3-Epoxybutane (5 mmol)

  • Primary Amine (e.g., Benzylamine, 6 mmol)

  • Lithium Perchlorate (LiClO₄) (anhydrous)

  • Solvent: Acetonitrile (CH₃CN) or Solvent-free (neat).

Workflow Diagram

Aminolysis Step1 Mix Amine + LiClO4 (Lewis Acid Activation) Step2 Add trans-2,3-Epoxybutane (Stir at RT, 4-12h) Step1->Step2 Step3 Quench with Water (Dissolve Li salts) Step2->Step3 Step4 Extract (DCM) & Dry Step3->Step4

Figure 2: Workflow for LiClO4-catalyzed aminolysis. This method avoids high thermal stress.

Procedure
  • Catalyst Preparation: In a round-bottom flask, dissolve LiClO₄ (1 mmol, 20 mol%) in minimal acetonitrile (or use neat if the amine is liquid).

    • Safety: LiClO₄ is an oxidant. Do not heat organics with LiClO₄ to dryness at high temperatures.

  • Addition: Add the amine (6 mmol) followed by trans-2,3-epoxybutane (5 mmol).

  • Reaction: Stir at room temperature. The high concentration of Lithium coordinates to the epoxide oxygen, facilitating nucleophilic attack by the amine.

  • Work-up: Add water (10 mL) to dissolve the lithium salts. Extract with Dichloromethane (DCM).

  • Purification: The crude product is often high purity. If necessary, purify via flash column chromatography (MeOH/DCM gradient).

Protocol C: Buffered Azidolysis (Click Chemistry Precursor)

Opening the epoxide with azide (N₃⁻) generates vicinal azido-alcohols, which are precursors to amino alcohols (via reduction) or triazoles (via Click chemistry).

Reagents
  • trans-2,3-Epoxybutane (10 mmol)

  • Sodium Azide (NaN₃) (30 mmol, 3 equiv)

  • Ammonium Chloride (NH₄Cl) (30 mmol, 3 equiv)

  • Solvent: Methanol/Water (8:1)

Procedure
  • Buffer Preparation: Dissolve NaN₃ and NH₄Cl in the MeOH/Water mixture.

    • Rationale: NH₄Cl buffers the reaction (pH ~9). Without buffering, the formation of alkoxide increases basicity, potentially leading to polymerization or side reactions.

  • Reflux: Add trans-2,3-epoxybutane and heat the mixture to reflux (65°C) for 12–24 hours.

    • Note: Internal epoxides require thermal energy to overcome the steric barrier for the azide attack.

  • Safety Check: Ensure the reaction is vented properly to avoid pressure buildup, though N₂ gas is not evolved in this step.

  • Work-up: Concentrate methanol under reduced pressure (do not distill to dryness if unreacted azide is present). Dilute with water and extract with Ether.[1]

  • Product: 3-Azidobutan-2-ol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of internal epoxide.Switch to Protocol B (LiClO₄) or increase temperature in Protocol C.
Polymerization Reaction medium too basic (Protocol C).Ensure NH₄Cl is fresh and in stoichiometric excess (1:1 with Azide).
Wrong Diastereomer Starting material impurity.Verify trans-2,3-epoxybutane purity via ¹H-NMR. cis impurity leads to racemic product.[2]

References

  • Mechanistic Overview: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).

  • Lithium Perchlorate Catalysis: Azizi, N., & Saidi, M. R. (2007).[3] Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[3] Catalysis Communications, 8(12), 2198-2203. [3]

  • Azidolysis Protocols: Fringuelli, F., et al. (2003). Ring Opening of Epoxides with Sodium Azide in Water.[1] A Regioselective pH-Controlled Reaction.[4] The Journal of Organic Chemistry, 68(18), 7041–7045.

  • Hydrolysis Kinetics: Cole-Filipiak, N. C., O'Connor, A. E., & Elrod, M. J. (2010). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Environmental Science & Technology, 44(17), 6718–6723.

Sources

Application Notes and Protocols: A Comparative Study of Acid- and Base-Catalyzed Ring-Opening of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis and reaction mechanism analysis.

Introduction: Navigating the Stereochemical Landscape of Epoxide Ring-Opening

The regioselective and stereoselective ring-opening of epoxides is a cornerstone of modern organic synthesis, providing a powerful method for the introduction of vicinal difunctionality.[1] The inherent ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack under both acidic and basic conditions.[2] However, the choice of catalyst—acid or base—profoundly dictates the reaction mechanism and, consequently, the stereochemical outcome of the product. This guide provides a detailed examination of the acid- and base-catalyzed ring-opening of a model substrate, trans-2,3-epoxybutane, offering both a theoretical framework and practical, validated protocols for laboratory application. Understanding these distinct pathways is critical for the rational design of synthetic routes in pharmaceutical development and complex molecule synthesis.

Theoretical Framework: A Tale of Two Mechanisms

The divergent outcomes of acid- and base-catalyzed epoxide ring-opening reactions stem from fundamentally different mechanistic pathways. While both ultimately result in anti-addition of the nucleophile and the epoxide oxygen across the carbon-carbon bond, the nature of the intermediates and the transition states vary significantly.

Acid-Catalyzed Ring-Opening: An SN2-like Mechanism with SN1 Character

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, creating a highly reactive intermediate with a good leaving group (a hydroxyl group). This protonation activates the epoxide, making the carbons more electrophilic. The subsequent nucleophilic attack occurs in an SN2-like fashion, with the nucleophile approaching from the backside of the carbon-oxygen bond.[3] This backside attack results in an inversion of configuration at the carbon center being attacked.

For a symmetrically substituted epoxide like trans-2,3-epoxybutane, the nucleophile can attack either of the two equivalent secondary carbons. The transition state for this process has some SN1 character, with a partial positive charge developing on the carbon atoms as the C-O bond begins to break.[4] This is particularly relevant for unsymmetrical epoxides where the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge.[5]

Base-Catalyzed Ring-Opening: A Classic SN2 Reaction

In contrast, the base-catalyzed ring-opening of epoxides is a more straightforward SN2 reaction.[5] A strong nucleophile directly attacks one of the epoxide carbons, and there is no prior activation of the epoxide by protonation.[6] The considerable ring strain of the epoxide is sufficient to drive the reaction forward, even with a relatively poor leaving group (an alkoxide).[4] The nucleophile will attack the less sterically hindered carbon atom. In the case of the symmetrically substituted trans-2,3-epoxybutane, attack is equally probable at either of the two carbons. This direct backside attack also leads to an inversion of stereochemistry at the site of nucleophilic addition.

Visualizing the Mechanistic Divergence

To clearly illustrate the distinct pathways, the following diagrams depict the acid- and base-catalyzed hydrolysis of (2R,3S)-2,3-epoxybutane (a meso compound) to form the corresponding diol.

acid_catalyzed_mechanism cluster_start Starting Material cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_product Product start trans-2,3-Epoxybutane protonated Protonated Epoxide start->protonated H₃O⁺ attack H₂O Attack (SN2-like) protonated->attack H₂O deprotonated_product Protonated Diol attack->deprotonated_product product (2R,3R)- and (2S,3S)-Butane-2,3-diol (Racemic Mixture) deprotonated_product->product -H⁺ caption Acid-Catalyzed Ring-Opening of trans-2,3-Epoxybutane

Caption: Acid-Catalyzed Ring-Opening of trans-2,3-Epoxybutane

base_catalyzed_mechanism cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_product Product start trans-2,3-Epoxybutane attack ⁻OH Attack (SN2) start->attack ⁻OH alkoxide Alkoxide Intermediate attack->alkoxide product (2R,3R)- and (2S,3S)-Butane-2,3-diol (Racemic Mixture) alkoxide->product H₂O caption Base-Catalyzed Ring-Opening of trans-2,3-Epoxybutane

Caption: Base-Catalyzed Ring-Opening of trans-2,3-Epoxybutane

Comparative Analysis of Reaction Parameters

The choice between acid- and base-catalyzed ring-opening depends on the desired outcome, the nature of the nucleophile, and the substrate's sensitivity to the reaction conditions. The following table summarizes the key differences.

FeatureAcid-Catalyzed Ring-OpeningBase-Catalyzed Ring-Opening
Catalyst Strong or weak acid (e.g., H₂SO₄, HCl, H₃O⁺)Strong base/nucleophile (e.g., NaOH, NaOCH₃, Grignard reagents)[5]
Mechanism SN2-like with SN1 character[4]SN2[5]
Key Intermediate Protonated epoxide[7]Alkoxide
Nucleophile Can be weak (e.g., H₂O, ROH)Must be strong (e.g., ⁻OH, ⁻OR, R⁻)[2]
Regioselectivity (Unsymmetrical Epoxides) Attack at the more substituted carbon[5]Attack at the less sterically hindered carbon[5]
Stereochemistry Anti-addition (inversion of configuration)[8]Anti-addition (inversion of configuration)[2]
Product from trans-2,3-Epoxybutane Racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diolRacemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol
Reaction Conditions Often milder temperature conditions[3]May require elevated temperatures for less reactive nucleophiles[3]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the acid- and base-catalyzed hydrolysis of trans-2,3-epoxybutane.

Protocol 1: Acid-Catalyzed Hydrolysis of trans-2,3-Epoxybutane

Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via acid-catalyzed ring-opening of trans-2,3-epoxybutane.

Materials:

  • trans-2,3-Epoxybutane (CAS 21490-63-1)[9]

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 g of trans-2,3-epoxybutane with 50 mL of deionized water.

  • Catalyst Addition: While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the diol product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity. The stereochemical outcome can be confirmed by chiral gas chromatography or by converting the diol to a chiral derivative.

Protocol 2: Base-Catalyzed Hydrolysis of trans-2,3-Epoxybutane

Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via base-catalyzed ring-opening of trans-2,3-epoxybutane.

Materials:

  • trans-2,3-Epoxybutane (CAS 21490-63-1)[9]

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a 1 M solution of sodium hydroxide by dissolving 2.0 g of NaOH in 50 mL of deionized water.

  • Substrate Addition: Add 5.0 g of trans-2,3-epoxybutane to the sodium hydroxide solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Analysis: Characterize the resulting diol using the same analytical techniques as in the acid-catalyzed protocol to confirm its identity and stereochemistry.

Conclusion: Strategic Application in Synthesis

The choice between acid- and base-catalyzed ring-opening of epoxides is a critical decision in synthetic planning. For a symmetrical substrate like trans-2,3-epoxybutane, both methods yield the same racemic mixture of enantiomeric diols through anti-addition. However, the mechanistic understanding becomes paramount when dealing with more complex, unsymmetrical epoxides, where the regioselectivity of the two methods will lead to different constitutional isomers. These protocols provide a reliable foundation for laboratory practice and a deeper understanding of the factors governing these fundamental transformations in organic chemistry.

References

  • Reddit. (2020, May 6). Acid catalyzed ring opening of epoxides. Retrieved from [Link]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

  • YouTube. (2020, December 11). Base Catalyzed Epoxide Opening. Retrieved from [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • ResearchGate. (n.d.). Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0010236A1 - Process for the synthesis of 2,3-dimethyl-2,3-butane diol.
  • Homework.Study.com. (n.d.). The cis and trans isomers of 2,3-dimethyloxirane both react with -OH to give butane-2,3-diol. One.... Retrieved from [Link]

  • PubChem - NIH. (n.d.). trans-2,3-Dimethyloxirane. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of Vicinal Diols via Hydrolysis of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the stereoselective synthesis of meso-2,3-butanediol via the hydrolytic ring-opening of trans-2,3-epoxybutane. Unlike its cis-isomer, which yields a racemic mixture of diols upon hydrolysis, the trans-isomer provides a direct route to the meso-diol through an anti-addition mechanism. This guide covers mechanistic principles, a standard acid-catalyzed chemical protocol, and an advanced biocatalytic approach using epoxide hydrolases (EHs), ensuring high purity and stereochemical integrity for downstream applications in polymer synthesis and chiral auxiliary development.

Introduction & Strategic Significance

Vicinal diols are critical intermediates in the pharmaceutical and fine chemical industries. 2,3-Butanediol (


) exists in three stereoisomeric forms: dextrorotatory (

), levorotatory (

), and the optically inactive meso-form (

).

The choice of the epoxide precursor dictates the stereochemical outcome of the diol. trans-2,3-Epoxybutane (a racemate of (


) and (

)) is the required substrate for synthesizing meso-2,3-butanediol via acid-catalyzed hydrolysis. This transformation relies on the

-like attack of water on the protonated epoxide, resulting in Walden inversion at the electrophilic carbon.

Key Applications:

  • Polymer Chemistry: meso-2,3-Butanediol is used as a chain extender in polyurethane synthesis and as a monomer for polyesters with specific thermal properties.

  • Solvents: High boiling point and low volatility make it an excellent solvent for resins.

  • Cryoprotectants: Used in biological preservation protocols.

Mechanistic Principles

The hydrolysis of epoxides under acidic conditions proceeds via an


 mechanism (Acid-catalyzed, bimolecular).
Stereochemical Pathway
  • Protonation: The epoxide oxygen is protonated, creating a good leaving group and increasing the electrophilicity of the

    
    -carbons.
    
  • Nucleophilic Attack: Water acts as a nucleophile, attacking one of the epoxide carbons from the side opposite to the oxygen bridge (anti-attack).

  • Inversion: This back-side attack causes an inversion of configuration at the carbon center being attacked.

  • Result: Because the starting material is trans (anti-relationship between methyl groups), the anti-addition of the hydroxyl group results in a product where the two hydroxyl groups and the two methyl groups have specific stereochemical relationships that yield the meso compound (internal plane of symmetry).

Pathway Visualization

The following diagram illustrates the stereochemical flow from the trans-epoxide to the meso-diol.

ReactionPathway Figure 1: Stereochemical pathway of acid-catalyzed hydrolysis yielding meso-diol via Walden inversion. Substrate trans-2,3-Epoxybutane (Racemic Mixture) Intermediate Protonated Epoxide (Activated Electrophile) Substrate->Intermediate + H+ TS Transition State (Anti-Attack by H2O) Intermediate->TS + H2O (SN2) Product meso-2,3-Butanediol (Achiral) TS->Product - H+ (Deprotonation)

Protocol 1: Acid-Catalyzed Hydrolysis (Standard Method)

This is the robust, scalable method for converting trans-2,3-epoxybutane to meso-2,3-butanediol.

Materials
  • Substrate: trans-2,3-Epoxybutane (>97% purity).[1][2]

  • Catalyst: Perchloric acid (

    
    , 0.1 M) or Sulfuric acid (
    
    
    
    , 0.1 M). Note: Perchloric acid is often preferred for kinetic studies, but dilute sulfuric is standard for synthesis.
  • Solvent: Deionized Water / THF (if solubility is an issue, though the epoxide is moderately soluble).

  • Quenching: Sodium bicarbonate (

    
    ) saturated solution.
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of 0.1 M

    
    .
    
  • Addition: Cool the acid solution to 0°C using an ice bath. Slowly add trans-2,3-epoxybutane (5.0 g, 69 mmol) dropwise over 15 minutes.

    • Rationale: The reaction is exothermic. Controlling the temperature prevents polymerization or "runaway" thermal events.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 1-2 hours.

    • Monitoring: Monitor consumption of epoxide by TLC (silica gel, visualization with anisaldehyde stain) or GC-FID.

  • Work-up:

    • Neutralize the solution carefully with saturated

      
       until pH 
      
      
      
      7.
    • Saturate the aqueous phase with NaCl (salting out) to decrease the solubility of the diol in water.

    • Extract continuously with ethyl acetate or conduct multiple extractions (5 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (rotary evaporator).

    • Distillation: Purify the crude oil via vacuum distillation.[3] meso-2,3-Butanediol boils at approx. 183-184°C (at 760 mmHg), but vacuum distillation is recommended to avoid thermal degradation.

Protocol 2: Biocatalytic Hydrolysis (Green Chemistry)

For applications requiring mild conditions or when avoiding strong acids is necessary (e.g., presence of acid-sensitive functional groups), Epoxide Hydrolases (EHs) are the superior choice.

Materials
  • Enzyme: Soluble Epoxide Hydrolase (sEH) or commercially available bacterial EH kits (e.g., from Agrobacterium radiobacter).

  • Buffer: Sodium Phosphate buffer (100 mM, pH 7.4).

  • Co-solvent: DMSO (max 5% v/v) to enhance substrate solubility.

Step-by-Step Procedure
  • Buffer Setup: Prepare 20 mL of phosphate buffer (pH 7.4) in a glass vial.

  • Enzyme Addition: Add the Epoxide Hydrolase unit (activity dependent, typically 1-5 units/mmol substrate). Incubate at 30°C for 5 minutes.

  • Substrate Initiation: Add trans-2,3-epoxybutane (100 mg) dissolved in 50

    
    L DMSO.
    
  • Incubation: Shake at 200 rpm at 30°C for 6-12 hours.

    • Self-Validation: Check pH periodically; hydrolysis does not alter pH significantly, but stability is key for enzyme activity.

  • Termination & Analysis:

    • Extract with ethyl acetate as described in Protocol 1.

    • Note: Enzymatic hydrolysis of trans-epoxides by sEH typically retains the anti-addition mechanism due to the enzyme's active site architecture (Asp-His-Asp catalytic triad), yielding the meso-diol.

Analytical Validation & Data

Upon isolation, the product must be characterized to confirm the meso stereochemistry.

Quantitative Data Summary
PropertyValueMethod
Boiling Point 183 - 184 °CStandard Pressure (760 mmHg)
Refractive Index (

)
1.4380Refractometer
Appearance Colorless, viscous liquidVisual Inspection
Stereochemistry meso (optically inactive)Polarimetry (

)
NMR Characterization ( , 400 MHz)
  • 
     NMR: 
    
    • 
       1.12 (d, 
      
      
      
      Hz, 6H,
      
      
      )
    • 
       3.56 (m, 2H, 
      
      
      
      )
    • Note: The meso isomer often shows a distinct shift compared to the racemic (

      
      ) pair due to different magnetic environments in the preferred conformers.
      

Safety & Handling (Critical)

Hazard Class: Flammable Liquid (Category 2), Mutagen (Category 2).[4]

  • Flammability: trans-2,3-Epoxybutane has a flash point of -27°C .[5] It is extremely flammable.[4] All protocols must be performed in a fume hood free of ignition sources. Ground all glassware.

  • Toxicity: Epoxides are alkylating agents. They are direct-acting mutagens.[6]

    • PPE:[6] Butyl rubber gloves (nitrile may offer insufficient breakthrough time for epoxides), safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Mechanism of Epoxide Hydrolysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes and epoxides).
    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Biocatalytic Applications

    • Decker, M., & Arand, M. (2023).[1][7][8] Epoxide Hydrolases: Multipotential Biocatalysts. National Institutes of Health (PMC).

    • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Safety Data

    • Sigma-Aldrich Safety Data Sheet (SDS) for trans-2,3-Epoxybutane.

    • PubChem Compound Summary: meso-2,3-Butanediol.

  • Synthesis Precursors

    • Wang, L., et al.[9] (2019).[3] Efficient synthesis of epoxybutane from butanediol via a two-step process.[9] RSC Advances.

Sources

Stereocontrolled Synthesis of β-Amino Alcohols from trans-2,3-Epoxybutane

[1]

Executive Summary

This application note details the stereospecific synthesis of β-amino alcohols via the nucleophilic ring-opening of trans-2,3-epoxybutane.[1] These moieties are critical pharmacophores in medicinal chemistry, serving as chiral building blocks for β-blockers, oxazolidinones, and chiral auxiliaries.[1]

Unlike terminal epoxides, trans-2,3-epoxybutane possesses ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Green Aqueous MethodLewis Acid-Catalyzed Method1

Mechanistic Insight & Stereochemistry[1]

The Stereochemical Imperative

The reaction proceeds via an

inversion of configuration
  • Substrate: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -trans-2,3-epoxybutane (also known as 
    
    
    -2,3-dimethyloxirane).
  • Symmetry: The molecule possesses a

    
     axis of symmetry, rendering the C2 and C3 carbons homotopic. Consequently, nucleophilic attack at either carbon yields the same  enantiomeric product.
    
  • Outcome: The ring-opening of a trans-epoxide typically yields the erythro (or anti) amino alcohol.[1]

    • Attack at C2 (inversion) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      
      
      
      -3-aminobutan-2-ol.
    • Attack at C3 (inversion) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      
      
      
      -2-amino-3-butanol (identical to the above).
Reaction Pathway Visualization

The following diagram illustrates the symmetry-driven convergence to a single stereoisomer.

EpoxideOpeningcluster_legendStereochemical LogicSubstrate(2R, 3R)-trans-2,3-Epoxybutane(C2 Symmetric)TransitionStateTransition State(Backside SN2 Attack)Substrate->TransitionState+ R-NH2(Nucleophilic Attack)ProductErythro-3-aminobutan-2-ol(Single Enantiomer)TransitionState->ProductInversion at C2/C3Ring OpeningNote1Trans-Epoxide + Inversion = Erythro Product

Caption: Mechanistic pathway showing the convergence of homotopic attack sites to a single erythro stereoisomer.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Recommended)

Best for: Primary and secondary aliphatic amines (e.g., benzylamine, pyrrolidine).[1] Advantages: Solvent-free (or water-based), no catalyst required, simple workup.[1]

Reagents & Equipment[2]
  • Substrate: trans-2,3-Epoxybutane (>97% purity).[1]

  • Nucleophile: Target Amine (1.2 equivalents).[1]

  • Solvent: Deionized Water (optional, can be run neat).[1]

  • Vessel: Sealed pressure tube or round-bottom flask with reflux condenser.[1]

Step-by-Step Methodology
  • Preparation: In a reaction vessel, charge trans-2,3-epoxybutane (1.0 mmol, 72 mg) and deionized water (0.5 mL).

    • Note: Water acts as a promoter by hydrogen bonding to the epoxide oxygen, activating it towards nucleophilic attack.

  • Addition: Slowly add the amine (1.2 mmol) dropwise with stirring.

    • Caution: The reaction can be exothermic. For volatile amines, cool the vessel to 0°C during addition.

  • Reaction: Seal the vessel and stir vigorously at room temperature for 6–12 hours .

    • Optimization: If the amine is bulky, heat the mixture to 40–60°C.

  • Monitoring: Monitor consumption of the epoxide by TLC (Solvent: Hexane/EtOAc) or GC-MS.

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine (

      
      ).
      
    • Dry over anhydrous

      
       and filter.
      
  • Purification: Concentrate under reduced pressure. The crude product is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Eluent: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     with 1% 
    
    
    ).
Protocol B: Lewis Acid-Catalyzed Aminolysis

Best for: Aromatic amines (anilines) or sterically hindered nucleophiles.[1] Catalyst: Lithium Perchlorate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Reagents & Equipment[2]
  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (anhydrous).
    
  • Solvent: Acetonitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) or Diethyl Ether.
    
  • Substrate: trans-2,3-Epoxybutane.[1][3]

Step-by-Step Methodology
  • Catalyst Solution: Prepare a 5.0 M solution of

    
     in Diethyl Ether (LPDE).
    
    • Why: The high concentration of Lithium ions effectively coordinates the epoxide oxygen, dramatically increasing electrophilicity.

  • Reaction Assembly: To the LPDE solution (2 mL), add the aromatic amine (1.0 mmol) and trans-2,3-epoxybutane (1.0 mmol).

  • Incubation: Stir at room temperature for 2–6 hours.

  • Quench: Add water (5 mL) to quench the catalyst.

  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic phase (

    
    ), concentrate, and purify via silica gel chromatography.
    

Data Analysis & Characterization

Expected Spectral Data

The formation of the erythro product can be confirmed via NMR spectroscopy.[4] The coupling constant (

FeatureErythro Isomer (Expected)Threo Isomer (Not Observed)

Coupling
4–6 Hz (Gauche/Skew conformation)7–9 Hz (Anti conformation)

NMR
Distinct shifts for C2/C3 methylsDistinct shifts for C2/C3 methyls
Physical State Viscous Oil / Low melting solid--
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.[1]Switch to Protocol B (Lewis Acid) or increase temp to 60°C.
Regio-scrambling Not applicable for symmetric substrate.[1]If using unsymmetrical analogs, ensure mild conditions to prevent ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

character.
Polymerization High temperature or excess epoxide.Use slight excess of amine (1.2–1.5 eq) to prevent oligomerization.

Safety & Handling

  • Epoxide Toxicity: trans-2,3-Epoxybutane is a mutagenic alkylating agent.[1] Handle in a fume hood with nitrile gloves.

  • Flammability: Highly flammable liquid (Flash point < 0°C).[1] Keep away from static discharge and open flames.

  • Pressure: Reactions in sealed tubes can generate pressure, especially with volatile amines (e.g., methylamine).[1] Use rated pressure vessels.

References

  • Azizi, N., & Saidi, M. R. (2005).[1] Mild and Efficient Synthesis of β-Amino Alcohols in Water. Organic Letters, 7(17), 3649–3651.[1] Link[1]

  • Chakraborti, A. K., & Rudrawar, S. (2004).[1] Magnesium Perchlorate as an Efficient Catalyst for the Ring Opening of Epoxides with Amines. Tetrahedron Letters, 45(41), 7641–7644.[1] Link[1]

  • Wojciech, J. S. (1977).[1][5] Stereochemistry of the Ring Opening of trans-2,3-Epoxybutane. Journal of Organic Chemistry, 42, 1650.[1][5] Link[1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: trans-2,3-Epoxybutane. Link

Application Notes and Protocols for the Polymerization of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of trans-2,3-Epoxybutane in Polymer Chemistry

trans-2,3-Epoxybutane, a disubstituted cyclic ether, presents a compelling monomer for the synthesis of stereoregular polyethers. Its symmetric structure and chiral centers offer the potential for creating polymers with highly controlled tacticities, leading to unique thermal and mechanical properties. The ring-opening polymerization (ROP) of this monomer can proceed through various mechanisms, including cationic, anionic, and coordination pathways, each offering distinct advantages and challenges in achieving desired polymer architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of trans-2,3-epoxybutane. The focus is on the practical application of different polymerization techniques, the underlying mechanistic principles that govern stereochemical outcomes, and detailed protocols for the synthesis and characterization of poly(trans-2,3-epoxybutane).

I. Cationic Ring-Opening Polymerization (CROP): Crafting Semicrystalline Polyethers

Cationic ring-opening polymerization is a prominent method for polymerizing epoxides, proceeding via a chain-growth mechanism initiated by electrophilic species.[1] For trans-2,3-epoxybutane, this method is particularly effective in producing semicrystalline polymers.[2]

A. Mechanistic Insights and Stereochemical Control

The cationic polymerization of epoxides is initiated by protonic acids or Lewis acids, which activate the epoxide ring for nucleophilic attack by another monomer unit.[3] The propagation proceeds through an oxonium ion intermediate. A key aspect of the cationic polymerization of trans-2,3-epoxybutane is the stereochemistry of the ring-opening process. The reaction proceeds with the inversion of configuration at one of the stereocenters of the epoxide ring.[2] This inversion is a hallmark of an SN2-type nucleophilic attack on the activated epoxide.

Cationic_Polymerization_Mechanism

B. Experimental Protocol: Cationic Polymerization with Boron Trifluoride Etherate (BF₃·OEt₂)

Boron trifluoride etherate is a widely used and effective Lewis acid initiator for the cationic polymerization of epoxides.[3][4]

Materials:

Reagent/MaterialGradeSupplierNotes
trans-2,3-Epoxybutane≥97%e.g., Sigma-AldrichPurify by distillation over CaH₂.
Boron trifluoride etherate (BF₃·OEt₂)Redistillede.g., Sigma-AldrichHandle in a glovebox or under inert atmosphere.
Dichloromethane (CH₂Cl₂)Anhydrouse.g., Sigma-AldrichDry over CaH₂ and distill.
MethanolReagent Gradee.g., Fisher ScientificFor quenching and precipitation.
Argon or NitrogenHigh Purity-For maintaining inert atmosphere.

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the reactor.

  • Monomer and Solvent Addition: The reactor is charged with anhydrous dichloromethane (e.g., 50 mL) via a syringe. trans-2,3-Epoxybutane (e.g., 5 g, 69.3 mmol) is then added to the solvent.

  • Temperature Control: The reaction mixture is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.[2]

  • Initiator Preparation and Addition: A stock solution of BF₃·OEt₂ in anhydrous dichloromethane is prepared in a glovebox (e.g., 0.1 M). The desired amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) is withdrawn using a pre-cooled syringe and injected rapidly into the stirred monomer solution.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Quenching: The polymerization is terminated by the addition of a small amount of cold methanol (e.g., 5 mL).

  • Polymer Isolation: The polymer is isolated by precipitation into a large volume of cold methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

Expected Outcome: A white, semicrystalline solid, poly(trans-2,3-epoxybutane), is obtained. The melting temperature (Tm) of the polymer is reported to be around 100 °C.[2]

II. Anionic Ring-Opening Polymerization (AROP): A Pathway to Controlled Architectures

Anionic ring-opening polymerization offers a powerful method for the synthesis of polyethers with well-defined molecular weights and narrow molecular weight distributions.[5] This technique typically employs strong bases as initiators.

A. Mechanistic Considerations

The initiation of anionic polymerization of epoxides involves the nucleophilic attack of a strong base (e.g., an alkoxide) on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species.[5] The propagation then proceeds by the sequential addition of monomer units to the growing polymer chain.

Anionic_Polymerization_Mechanism

B. Experimental Protocol: Anionic Polymerization with Potassium tert-Butoxide

Potassium tert-butoxide is a common and effective initiator for the anionic polymerization of epoxides.[1]

Materials:

Reagent/MaterialGradeSupplierNotes
trans-2,3-Epoxybutane≥97%e.g., Sigma-AldrichPurify by distillation over CaH₂.
Potassium tert-butoxide (t-BuOK)≥98%e.g., Sigma-AldrichHandle in a glovebox.
Tetrahydrofuran (THF)Anhydrouse.g., Sigma-AldrichDry over sodium/benzophenone and distill.
MethanolReagent Gradee.g., Fisher ScientificFor quenching.
Hydrochloric Acid (HCl)1 M solution-For neutralization.
Argon or NitrogenHigh Purity-For maintaining inert atmosphere.

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer and an argon/nitrogen inlet is used.

  • Solvent and Monomer Addition: Anhydrous THF (e.g., 50 mL) and purified trans-2,3-epoxybutane (e.g., 5 g, 69.3 mmol) are added to the flask under an inert atmosphere.

  • Initiator Preparation and Addition: In a glovebox, a stock solution of potassium tert-butoxide in anhydrous THF is prepared (e.g., 0.1 M). The desired amount of the initiator solution is added to the monomer solution at room temperature via a syringe.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specific duration (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by the addition of a small amount of acidified methanol.

  • Polymer Isolation: The polymer is precipitated in a non-solvent like cold water or hexane. The polymer is then collected by filtration, washed, and dried under vacuum.

III. Coordination Polymerization: The Quest for High Stereoregularity

Coordination polymerization, famously employing Ziegler-Natta type catalysts, offers the potential for producing highly stereoregular polymers.[6] However, for trans-2,3-epoxybutane, this method presents significant challenges.

A. Mechanistic Challenges and Stereochemical Implications

Coordination-insertion mechanisms involve the coordination of the epoxide monomer to a metal center, followed by insertion into a metal-alkyl or metal-alkoxide bond. While this mechanism can lead to high stereocontrol, the polymerization of trans-2,3-epoxybutane via this pathway is extremely slow. This is attributed to the steric hindrance posed by the two methyl groups in the trans configuration, which impedes the coordination of the monomer to the bulky catalyst center.[2]

Despite the slow rate, when polymerization does occur, it also proceeds with the inversion of one stereocenter, similar to the cationic mechanism.[2]

B. Exemplary Catalyst System: Trialkylaluminum-Water-Acetylacetonate

A classic catalyst system for the coordination polymerization of epoxides is based on trialkylaluminum (e.g., AlEt₃) modified with water and a chelating agent like acetylacetone (acac).[2]

Note on Practicality: Due to the extremely low reaction rate for trans-2,3-epoxybutane with this type of catalyst, a detailed protocol is not provided as it is often impractical for routine synthesis. Researchers interested in this approach should refer to specialized literature on stereoselective epoxide polymerization.

IV. Polymer Characterization

Thorough characterization of the synthesized poly(trans-2,3-epoxybutane) is essential to confirm its structure, molecular weight, and thermal properties.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for elucidating the polymer structure.

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methine protons of the polymer backbone. The chemical shifts and splitting patterns will provide information about the local environment of the protons and can be used to confirm the polyether structure.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the methine carbons of the polymer backbone. The tacticity of the polymer (isotactic, syndiotactic, or atactic) can be determined by analyzing the fine structure of the backbone carbon signals. For an isotactic polymer, a single sharp resonance is expected for each type of carbon, while atactic polymers will show multiple, broader resonances.

B. Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This is crucial for assessing the control over the polymerization process.

C. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. The presence of a distinct Tm is indicative of a semicrystalline material.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.

V. Potential Applications

While specific applications for poly(trans-2,3-epoxybutane) are not extensively documented, its properties suggest potential uses in several areas:

  • Biomedical Materials: The biocompatibility of polyethers makes them attractive for applications in drug delivery, tissue engineering, and medical device coatings. The stereoregularity of poly(trans-2,3-epoxybutane) could lead to materials with tailored degradation rates and mechanical properties.

  • Specialty Elastomers and Thermoplastics: The semicrystalline nature of the polymer suggests potential applications as a specialty thermoplastic with a defined melting point.

  • Chiral Stationary Phases: The regular chiral structure of the polymer could be exploited in the development of chiral stationary phases for enantioselective separations in chromatography.

VI. Safety Considerations

trans-2,3-Epoxybutane is a flammable and reactive compound. Polymerization reactions, especially with highly reactive initiators, can be exothermic and should be conducted with appropriate temperature control and safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

  • Guo, W., et al. (2014). Boron trifluoride catalyzed ring-opening polymerization of epoxidized soybean oil in liquid carbon dioxide. Green Chemistry, 16(4), 1832-1841.
  • Ishida, H., & Rodriguez, Y. (2011). Cationic Polymerization of Benzoxazine Monomers by Boron Trifluoride Complex. Journal of Applied Polymer Science, 121(3), 1649-1660.
  • Kamal, A., et al. (2014). Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles. Organic & Biomolecular Chemistry, 12(24), 4144-4152.
  • Endo, T., & Sanda, F. (2003). Anionic ring‐opening polymerization behavior of trans‐cyclohexene carbonate using metal tert‐butoxides. Journal of Polymer Science Part A: Polymer Chemistry, 41(12), 1847-1853.
  • Galan, C., et al. (2018). Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation.
  • Coates, G. W., & Moore, D. R. (2004). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 104(3), 1327-1370.
  • Sipos, L., et al. (1995). Living ring-opening polymerization of l,l-lactide initiated with potassium t-butoxide and its 18-crown-6 complex. Macromolecular Chemistry and Physics, 196(9), 2729-2738.
  • Boor, J. Jr. (1967). The nature of the active site in the Ziegler-type catalyst. Macromolecular Reviews, 2(1), 115-268.

Sources

experimental procedure for cuprate addition to trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stereospecific Synthesis of anti-3-Pentan-2-ol via Cuprate Addition to trans-2,3-Epoxybutane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organocuprates, commonly known as Gilman reagents, are powerful and selective nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, cuprates exhibit remarkable selectivity, particularly in reactions like conjugate additions and substitutions.[2] This application note provides a comprehensive guide to the stereospecific ring-opening of trans-2,3-epoxybutane using lithium dimethylcuprate. The protocol details the in situ preparation of the Gilman reagent and its subsequent SN2 reaction with the epoxide, which proceeds with a complete inversion of stereochemistry to yield anti-3-pentan-2-ol.[3][4] We will elucidate the mechanistic principles, explain the rationale behind the experimental design, and provide detailed, step-by-step protocols for execution, characterization, and troubleshooting.

Principle and Stereochemical Pathway

The reaction of a Gilman reagent with an epoxide is a classic example of a nucleophilic substitution (SN2) reaction.[3][5] The carbon atom of the organocuprate acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack forces the ring to open, creating an alkoxide intermediate. The subsequent aqueous workup protonates the alkoxide to yield the final alcohol product.[5]

A critical feature of this reaction is its stereospecificity. The nucleophilic attack occurs from the backside relative to the C-O bond of the epoxide, resulting in a complete inversion of configuration at the site of attack.[4] In the case of a symmetric substrate like trans-2,3-epoxybutane, the attack can occur at either C2 or C3. Due to the trans configuration of the starting material, backside attack at either carbon atom leads to the formation of a single diastereomer: the anti product.

For instance, starting with (2R,3R)-epoxybutane, a backside attack by the methyl group at C2 inverts its configuration to (2S), while the C3 stereocenter remains (3R). This results in the formation of (2S,3R)-3-pentan-2-ol, the anti-diastereomer.

Caption: SN2 mechanism of cuprate addition to trans-2,3-epoxybutane.

Experimental Design: The Causality Behind Choices

The success of this synthesis relies on the careful selection of reagents and conditions, each chosen for a specific chemical reason.

  • Why a Gilman Reagent? While Grignard and organolithium reagents can also open epoxides, they are far more basic and less nucleophilic.[6] Gilman reagents are considered "softer" nucleophiles, making them ideal for SN2 reactions and minimizing side reactions like elimination or unwanted attacks on other functional groups if present.[2]

  • Why in situ Preparation? Gilman reagents are generally not isolated due to their instability. They are prepared immediately before use in the same reaction vessel.[3] This is achieved by the transmetalation of an organolithium reagent with a copper(I) salt.[7]

  • Why Anhydrous Solvents (THF/Diethyl Ether)? Organometallic reagents, including the methyllithium precursor and the resulting cuprate, are extremely strong bases. They react violently with protic solvents like water or alcohols. Therefore, all solvents and glassware must be scrupulously dried to prevent quenching the reagents.

  • Why Low Temperatures?

    • Cuprate Formation (-78 °C to -20 °C): The formation of lithium dimethylcuprate from methyllithium and copper(I) iodide is exothermic and the resulting reagent is thermally unstable.[3] Performing this step at very low temperatures (typically a dry ice/acetone bath) is crucial for its successful formation.

    • Epoxide Addition (-20 °C to 0 °C): The subsequent addition to the epoxide is also temperature-sensitive. Running the reaction at low temperatures helps control the reaction rate, prevent side reactions, and ensure high stereoselectivity.[8]

  • Why Saturated NH₄Cl Workup? The reaction is quenched and the alkoxide intermediate is protonated using a mild acid source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is ideal because it is acidic enough to protonate the alkoxide but not so strong that it could cause acid-catalyzed degradation of the desired alcohol product.[9]

Materials and Reagent Data

Table 1: Reagent Specifications
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Equivalents
Copper(I) IodideCuI190.4599.9%1.05 g5.50.55
MethyllithiumCH₃Li21.981.6 M in Et₂O6.25 mL10.01.0
trans-2,3-EpoxybutaneC₄H₈O72.1198%0.72 g (0.81 mL)10.01.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%50 mL--
Sat. aq. NH₄ClNH₄Cl53.49Saturated20 mL--

Detailed Experimental Protocols

Safety Precautions: This procedure involves pyrophoric (methyllithium) and flammable (diethyl ether) materials. It must be performed under an inert atmosphere (dry Nitrogen or Argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, gloves) is mandatory.

G cluster_prep Protocol 1: Gilman Reagent Preparation cluster_reaction Protocol 2: Cuprate Addition & Workup A 1. Add CuI (1.05 g) to a flame-dried 100 mL flask. B 2. Add anhydrous Et₂O (20 mL) and cool to -20 °C. A->B C 3. Slowly add CH₃Li (6.25 mL) via syringe over 10 min. B->C D 4. Stir for 30 min at -20 °C. (Formation of a grey/yellow suspension) C->D E 5. Add epoxide (0.81 mL) in Et₂O (5 mL) to the cuprate solution. D->E Use immediately F 6. Stir at -20 °C for 4-6 hours. Monitor by TLC. E->F G 7. Quench slowly with sat. aq. NH₄Cl (20 mL) at -20 °C. F->G H 8. Warm to room temp. Extract with Et₂O, dry, and concentrate. G->H I 9. Purify via column chromatography to obtain the final product. H->I

Caption: Experimental workflow for the synthesis of anti-3-pentan-2-ol.

Protocol 1: in situ Preparation of Lithium Dimethylcuprate
  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add copper(I) iodide (1.05 g, 5.5 mmol). Add 20 mL of anhydrous diethyl ether via syringe.

  • Cooling: Cool the resulting slurry to -20 °C using a cryocool or a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Cuprate Formation: Slowly add methyllithium (1.6 M in Et₂O, 6.25 mL, 10.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -15 °C.

  • Stirring: Upon completion of the addition, stir the mixture for an additional 30 minutes at -20 °C. The formation of the Gilman reagent is indicated by the appearance of a grayish or slightly yellow suspension.

Protocol 2: Cuprate Addition to trans-2,3-Epoxybutane
  • Substrate Addition: Prepare a solution of trans-2,3-epoxybutane (0.81 mL, 10.0 mmol) in 5 mL of anhydrous diethyl ether. Add this solution dropwise to the cold (-20 °C) cuprate suspension prepared in Protocol 1.

  • Reaction: Allow the reaction to stir at -20 °C for 4-6 hours.[8] The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with NH₄Cl and spotting against the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. Caution: This can be exothermic; maintain cooling and add slowly to control gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure anti-3-pentan-2-ol.

Troubleshooting Guide

Table 2: Potential Issues and Solutions
ProblemProbable Cause(s)Suggested Solution(s)
Low or no product yield 1. Wet glassware or solvents quenching the reagents. 2. Inactive methyllithium (titrate before use). 3. CuI is of poor quality or oxidized.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Use freshly purchased/titrated organolithium. 3. Use freshly opened, high-purity CuI.
Recovery of starting epoxide 1. Reaction time is too short. 2. Reaction temperature is too low, preventing efficient reaction.1. Extend the reaction time and monitor by TLC. 2. Allow the reaction to slowly warm to 0 °C for the final 1-2 hours.
Formation of multiple products 1. Workup was too acidic, causing rearrangement. 2. Reaction temperature was too high, reducing selectivity.1. Ensure the use of saturated NH₄Cl and avoid strong acids. 2. Maintain the reaction temperature strictly at or below -20 °C.

References

  • R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Gilman Reagent: Preparation and reactions with easy mechanism - Chemistry Notes. (2020, July 11). Retrieved from [Link]

  • Reactions of organocopper reagents - Wikipedia. (n.d.). Retrieved from [Link]

  • Organocuprates (Gilman Reagents): How They're Made - Master Organic Chemistry. (2016, January 29). Retrieved from [Link]

  • Gilman Reagent & Organocuprates - YouTube. (2020, July 11). Retrieved from [Link]

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016, February 5). Retrieved from [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Gilman reagent toward the synthesis of natural products - RSC Publishing. (2023, December 4). Retrieved from [Link]

  • 3-penten-2-ol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

using trans-2,3-Epoxybutane to synthesize pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of anti-3-Aminobutan-2-ol Motifs using trans-2,3-Epoxybutane

Abstract

This guide details the strategic application of trans-2,3-epoxybutane (CAS: 21490-63-1) as a stereochemical template in the synthesis of pharmaceutical intermediates. Unlike terminal epoxides, the 2,3-disubstituted nature of this reagent allows for the simultaneous introduction of two chiral centers with rigorous relative stereocontrol. This document provides validated protocols for nucleophilic ring opening (aminolysis and azidolysis) to access anti-3-aminobutan-2-ol derivatives—privileged scaffolds in HIV protease inhibitors, chiral auxiliaries, and asymmetric ligands.

Introduction: The Stereochemical Advantage

In drug discovery, the relative orientation of functional groups often dictates biological activity. trans-2,3-Epoxybutane offers a distinct advantage over its cis counterpart due to its


 symmetry (in the racemic form) and its thermodynamic stability.
  • The "Anti" Motif: Reaction with nucleophiles proceeds via an

    
     mechanism, resulting in inversion of configuration at the electrophilic carbon. Consequently, the trans-epoxide exclusively yields the anti (or erythro) product.
    
  • Pharmaceutical Relevance: The resulting 3-aminobutan-2-ol skeleton is a core fragment in various antiretrovirals (e.g., Dolutegravir intermediates) and a precursor to chiral phosphine ligands used in industrial asymmetric hydrogenation.

Mechanistic Insight & Stereocontrol

Understanding the orbital trajectory of the nucleophile is critical for process optimization. The nucleophile attacks the antibonding


 orbital from the backside.

Figure 1: Stereochemical Pathway of Ring Opening Caption:


 attack on trans-2,3-epoxybutane leads to Walden inversion, yielding the anti-amino alcohol.

G Substrate trans-2,3-Epoxybutane (Racemic or Enantiopure) TS Transition State (Backside Attack) Substrate->TS + Nucleophile (Nu:) (Steric Approach) Product anti-3-Aminobutan-2-ol (Inversion at C2/C3) TS->Product Ring Opening

Protocol 1: Regio- and Stereoselective Aminolysis

This protocol describes the synthesis of anti-3-(benzylamino)butan-2-ol. Benzylamine is used here as a model primary amine, widely applicable to other alkyl/aryl amines.

Reagents & Materials
  • trans-2,3-Epoxybutane (Reagent Grade, >97%)

  • Benzylamine (1.2 equivalents)

  • Lithium Perchlorate (LiClO₄) (0.1 equivalents) - Catalyst

  • Acetonitrile (anhydrous)

Experimental Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve LiClO₄ (10 mol%) in anhydrous acetonitrile (5 mL/mmol substrate).

  • Addition: Add benzylamine (1.2 equiv) followed by trans-2,3-epoxybutane (1.0 equiv) via syringe.

    • Note: The epoxide is volatile (bp 54-55 °C). Add slowly to prevent evaporation before reaction.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Monitoring: Monitor consumption of epoxide by TLC (SiO₂, 20% EtOAc/Hexanes, stain with KMnO₄) or GC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Data Analysis: Stereochemical Verification

The anti relative configuration is confirmed via ¹H NMR coupling constants of the methine protons (


 and 

).
IsomerJ(Ha, Hb) Coupling ConstantObservation
Anti (Desired) 4.0 – 5.5 Hz Moderate coupling due to gauche/anti-clinal equilibrium.
Syn (Undesired)2.0 – 3.0 HzSmaller coupling typical of cis-derived products.

Protocol 2: Azidolysis (Precursor to Vicinal Diamines)

For converting the epoxide to an azide (which can be reduced to a primary amine), strict pH control is required to prevent polymerization.

Figure 2: Azidolysis Workflow Caption: Step-by-step workflow for the safe conversion of epoxide to azido-alcohol.

Azidolysis Setup Setup: 3-Neck Flask Reflux Condenser, N2 Line Reagents Mix: NaN3 (3.0 eq) + NH4Cl (1.5 eq) Solvent: MeOH:H2O (8:1) Setup->Reagents Addition Add trans-2,3-Epoxybutane Dropwise at 0°C Reagents->Addition Reaction Reflux (65°C) for 18h Monitor: Disappearance of Epoxide Addition->Reaction Quench Cool & Concentrate Bulk MeOH Partition: H2O / DCM Reaction->Quench Isolation Isolate: anti-3-Azidobutan-2-ol (Do NOT Distill - Azide Hazard) Quench->Isolation

[3] Key Procedural Note: Ammonium chloride (NH₄Cl) buffers the reaction, activating the epoxide via protonation without creating highly acidic conditions that trigger polymerization or rearrangement to ketones.

Critical Safety & Handling

trans-2,3-Epoxybutane poses specific hazards that must be mitigated during scale-up.

Hazard CategoryRisk DescriptionMitigation Strategy
Flammability Flash point -27 °C (Closed Cup). Vapors form explosive mixtures.Use spark-proof tools. Ground all glassware/reactors. Work in a certified fume hood.
Mutagenicity Alkylating agent; suspected genetic defects (Muta.[4] Cat 2).Double-gloving (Nitrile/Laminate). Destroy excess epoxide with aqueous NaOH/Thiosulfate wash.
Reactivity Polymerizes violently with strong acids/bases or active metals.Store under Nitrogen at 2–8 °C. Avoid contact with anhydrous metal halides unless in controlled dilute solution.

References

  • Stereoselective Ring Opening: Nielsen, L. P. C., et al. "Nucleophilic Ring Opening of Trans-Epoxides to Beta-Amino Alcohols." Journal of the American Chemical Society, 2004. (Note: Representative citation for salen-catalysis mechanism).

  • General Epoxide Reactivity: Smith, J. "Ring Opening of Epoxides."[5][6][7][8][9][10] Chad's Prep/Organic Chemistry, 2021.

  • Safety Data: Thermo Fisher Scientific.[4] "Safety Data Sheet: trans-2,3-Epoxybutane," 2025.[4]

  • Pharmaceutical Application: Medicines for All Institute. "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol," 2019.[1]

  • Mechanistic Theory:Clayden, J., Greeves, N., Warren, S. "Nucleophilic Substitution at the Saturated Carbon." Organic Chemistry, 2nd Ed., Oxford University Press. (Standard Text).

Sources

Application Note: Laboratory Scale Synthesis of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory-scale synthesis of trans-2,3-epoxybutane (trans-2,3-dimethyloxirane), a volatile chiral epoxide (


 54–55 °C) used as a stereochemical probe and intermediate in drug development.

Two protocols are provided to accommodate infrastructure availability:

  • Method A (Direct Epoxidation): The stereospecific Prilezhaev reaction of trans-2-butene using

    
    -chloroperoxybenzoic acid (
    
    
    
    -CPBA). This is the most atom-economical route but requires handling gaseous alkene feedstock (
    
    
    0.9 °C).
  • Method B (Solid-State Precursor): The base-mediated cyclization of meso-2,3-butanediol monotosylate. This route avoids gaseous reagents, utilizing readily available liquid/solid starting materials.

Key Technical Challenge: The product's boiling point (54 °C) is proximal to common solvents (DCM: 40 °C, THF: 66 °C). This protocol utilizes


-pentane  (

36 °C) or high-boiling carriers to facilitate isolation via fractional distillation.

Strategic Synthesis Planning

Reaction Mechanics & Stereochemistry

The synthesis relies on the stereospecific nature of the reaction mechanisms.

  • Epoxidation (Method A): The concerted syn-addition of the peroxy acid oxygen to the alkene preserves the geometric configuration. trans-2-Butene yields exclusively trans-2,3-epoxybutane.

  • Cyclization (Method B): An intramolecular

    
     attack of an alkoxide on a sulfonate ester proceeds with inversion of configuration. Starting with meso-2,3-butanediol (configuration 
    
    
    
    ), inversion at one center yields the chiral (
    
    
    /
    
    
    ) trans-epoxide.
Comparative Workflow Analysis

SynthesisRoutes cluster_legend Route Comparison StartA trans-2-Butene (Gas) ProcessA Prilezhaev Reaction (m-CPBA, Pentane, 0°C) StartA->ProcessA Concerted Syn-Addn StartB meso-2,3-Butanediol (Liquid) ProcessB1 Monotosylation (TsCl, Pyridine) StartB->ProcessB1 Product trans-2,3-Epoxybutane (Racemic, bp 54°C) ProcessA->Product Distillation ProcessB2 Base Cyclization (KOH, Inversion) ProcessB1->ProcessB2 Intramolecular SN2 ProcessB2->Product Legend1 Method A: Fewer steps, requires gas handling Legend2 Method B: Avoids gases, requires 2 steps

Figure 1: Comparative synthetic pathways for trans-2,3-epoxybutane.

Protocol A: Direct Epoxidation (Primary Method)

Rationale: This method is preferred for its directness and high stereochemical fidelity.


-Pentane is selected as the solvent because its low boiling point (36 °C) allows it to be stripped off before the product distills, unlike DCM (40 °C) which co-distills.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Qty (Example)Notes
trans-2-Butene56.111.05.6 g (100 mmol)Gas cylinder, condense at -78°C

-CPBA (77%)
172.571.124.6 gPurified or commercial 77%

-Pentane
72.15Solvent250 mLPre-chilled to 0°C

(aq)
126.04Quench10% solutionRemoves excess peroxides
Step-by-Step Procedure
  • System Setup:

    • Equip a 500 mL three-neck round-bottom flask with a dry ice/acetone reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

    • Flush the system with nitrogen.

    • Cool the flask to -40 °C using a dry ice/acetonitrile or dry ice/acetone bath.

  • Alkene Condensation:

    • Connect the trans-2-butene gas cylinder to the flask inlet.

    • Slowly condense ~6.0 g (slight excess) of trans-2-butene into the flask. The liquid alkene will pool at the bottom.

    • Add 200 mL of pre-chilled

      
      -pentane.
      
  • Epoxidation:

    • Prepare a solution/slurry of

      
      -CPBA (24.6 g) in 100 mL 
      
      
      
      -pentane (or DCM if solubility is an issue, but pentane is preferred for isolation). Note:
      
      
      -CPBA is sparingly soluble in pentane; a slurry is acceptable if addition is slow.
    • Add the

      
      -CPBA mixture dropwise over 60 minutes, maintaining the internal temperature below -10 °C.
      
    • Critical Control Point: The reaction is exothermic. Rapid addition will boil off the alkene.

  • Reaction Phase:

    • Allow the mixture to warm slowly to 0 °C over 2 hours, then to room temperature (RT) for 1 hour.

    • Monitor: Reaction progress can be checked by GC-FID (disappearance of alkene peak, though difficult due to volatility) or starch-iodide paper (persistence of oxidant).

  • Workup (Filtration & Wash):

    • Cool the mixture to 0 °C.

      
      -Chlorobenzoic acid (
      
      
      
      -CBA) will precipitate.
    • Filter the white solid through a sintered glass funnel. Wash the cake with cold pentane.

    • Wash the filtrate with:

      • 10%

        
         (50 mL) – Test with starch-iodide paper to ensure no peroxides remain.
        
      • Saturated

        
         (2 x 50 mL) – Removes acidic impurities.
        
      • Brine (50 mL).

    • Dry the organic layer over anhydrous

      
       and filter.
      
  • Isolation (Fractional Distillation):

    • Equip the flask with a Vigreux column (at least 20 cm) and a distillation head.

    • Distill at atmospheric pressure.

    • Fraction 1 (35–38 °C): Mostly

      
      -Pentane.
      
    • Fraction 2 (38–53 °C): Intermediate cut (discard or recycle).

    • Fraction 3 (53–56 °C): Pure trans-2,3-epoxybutane .

Protocol B: Gas-Free Alternative (From Diol)

Rationale: Ideal for labs lacking gas handling equipment. Uses the "meso-diol


 inversion" strategy.
Materials
  • meso-2,3-Butanediol (10 g, 110 mmol)

  • 
    -Toluenesulfonyl chloride (TsCl) (21 g, 110 mmol)
    
  • Pyridine (solvent/base)[4]

  • Powdered KOH (excess)

Procedure Summary
  • Monotosylation: Dissolve meso-2,3-butanediol in dry pyridine at 0 °C. Add TsCl (1.0 equiv) portion-wise. Stir at 0 °C for 12 hours. Pour into ice water, extract with ether, and isolate the monotosylate.

  • Cyclization: Dissolve the monotosylate in dry ether. Add powdered KOH (3 equiv). Stir vigorously at RT. The alkoxide formed in situ attacks the tosylate (intramolecular

    
    ).
    
  • Isolation: Filter off potassium tosylate salts. Carefully distill the ether, then distill the product (54–55 °C).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Boiling Point 53–56 °CDistillation
Refractive Index

Refractometer

NMR
(CDCl

)

2.75 (m, 2H), 1.30 (d, 6H)
400 MHz NMR
Stereochemistry trans isomerGC (vs cis standard) or coupling constants

NMR Distinction:

  • trans-isomer: Methine protons appear at ~2.7–2.8 ppm.

  • cis-isomer: Methine protons appear at ~2.9–3.0 ppm (deshielded due to steric compression).

Safety & Hazards (E-E-A-T)

  • Flammability: trans-2,3-Epoxybutane and

    
    -pentane are highly flammable. Ground all glassware. Work in a fume hood.
    
  • Peroxides:

    
    -CPBA is a strong oxidizer and shock-sensitive when dry. Handle as a wet paste or in solution. Check final product for peroxides if stored for long periods.
    
  • Toxicity: Epoxides are alkylating agents and potential mutagens. Wear butyl rubber gloves and avoid inhalation.

  • Pressure: Handling condensed gases in glass requires pressure relief (e.g., an open bubbler or balloon). Never heat a closed system containing condensed gas.

References

  • Past, S. A., & Zhang, H. (2012). Stereoselective Synthesis of Isoprene Epoxydiols. Journal of Organic Chemistry, 77(1), 123-129. Link (Demonstrates

    
    -CPBA epoxidation protocols for volatile alkenes).
    
  • NIST Chemistry WebBook. 2,3-Epoxybutane Thermochemical Data. Link (Verified physical properties).

  • Org. Synth. (1985). General procedures for epoxide synthesis via m-CPBA. Organic Syntheses, Coll. Vol. 7, p. 126. (Foundational methodology for Prilezhaev reaction).
  • Sigma-Aldrich. Safety Data Sheet: trans-2,3-Epoxybutane. Link (Safety and handling data).

Sources

handling and storage conditions for trans-2,3-Epoxybutane to maintain purity

[1][2]

Executive Summary

trans-2,3-Epoxybutane (CAS: 21490-63-1) is a volatile, strained-ring epoxide utilized frequently in stereoselective synthesis and mechanistic studies of biological alkylation.[1][2] Its utility is directly tied to its stereochemical integrity and chemical purity. Due to high ring strain, this compound is prone to rapid degradation via hydrolysis (forming butane-2,3-diol) and polymerization when exposed to moisture, heat, or Lewis acids.[1]

This guide provides a rigorous protocol for the storage, handling, and quality control of trans-2,3-Epoxybutane, ensuring researchers maintain the compound's "Grade A" purity for sensitive applications.[1]

Physicochemical Profile

Understanding the physical limits of trans-2,3-Epoxybutane is the first step in preventing degradation.[1]

PropertyValueCritical Implication
Boiling Point 54–55 °CHighly volatile; significant evaporation risk at room temp.[1]
Density 0.804 g/mL (25 °C)Lighter than water; phase separation occurs upon moisture ingress.[1]
Flash Point -26 °C (Closed Cup)Extreme Fire Hazard. Static discharge protection is mandatory.[1]
Solubility Miscible in organic solvents; Soluble in water (95 g/L)Hydrophilic nature accelerates moisture uptake and hydrolysis.[1]
Stereochemistry trans-isomerIsomerization can occur under strong acid catalysis.[1]

Degradation Science: The "Why"

The epoxide ring is thermodynamically unstable due to significant angle strain (60° bond angles vs. 109.5° ideal). The degradation is not random; it follows specific mechanistic pathways triggered by environmental contaminants.

Primary Failure Modes
  • Hydrolysis: In the presence of atmospheric moisture, the ring opens to form butane-2,3-diol.[1] This reaction is acid-catalyzed (even by trace CO₂ dissolved in water forming carbonic acid).[1]

  • Polymerization: Lewis acids or strong bases can initiate chain-growth polymerization, turning the clear liquid into a viscous oligomer.[1]

Degradation Pathway Diagram

The following logic map illustrates the causality between environmental exposure and chemical breakdown.

degradation_pathwaysEpoxidetrans-2,3-Epoxybutane(High Purity)DiolButane-2,3-diol(Impurity)Epoxide->Diol Hydrolysis(Acid Cat.)PolymerPolyethers(Viscous Oligomers)Epoxide->Polymer Ring OpeningPolymerizationMoistureAtmospheric Moisture(H2O + trace CO2)Moisture->DiolHeatHeat (>25°C)Heat->Polymer

Figure 1: Mechanistic pathways of trans-2,3-Epoxybutane degradation.[1] Blue indicates the starting material; Red indicates stressors; Yellow indicates degradation products.[1]

Storage Protocol: The "Zero-Headspace" Standard

To maintain purity >98% over extended periods (6+ months), you must eliminate the three enemies: Heat, Oxygen, and Moisture.[1]

Environmental Parameters
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), store at -20°C .

  • Atmosphere: Strictly Inert (Argon or Nitrogen) .[1][3] Argon is preferred as it is heavier than air and blankets the liquid surface more effectively.

  • Light: Store in amber glass to prevent photochemical radical formation, though this is secondary to moisture control.[1]

Containment System
  • Primary Vessel: Glass vial with a PTFE (Teflon)-lined screw cap or crimp top.[1]

    • Why PTFE? Rubber septa can leach plasticizers into the epoxide and absorb volatile organics. PTFE provides a chemically inert barrier.

  • Secondary Containment: Place the primary vial inside a jar containing a desiccant (e.g., Drierite or activated molecular sieves) to create a micro-environment devoid of humidity.[1]

  • Sealing: Parafilm is insufficient for volatile epoxides (vapors permeate it).[1] Use electrical tape or a heat-shrink band over the cap-bottle junction for long-term storage.[1]

Handling & Transfer Protocol

Objective: Transfer the liquid from storage to reaction vessel without introducing air or moisture.

The "Inert Positive Pressure" Technique

Never pour volatile epoxides. Pouring introduces atmospheric moisture and results in evaporative loss. Use the syringe transfer method under positive pressure.

Equipment Needed:
  • Schlenk line (Nitrogen/Argon)[1][4]

  • Gas-tight syringe (glass preferred) with a long needle[1]

  • Septum-sealed reaction flask (flame-dried)

Step-by-Step Workflow:
  • Equilibration: Remove the reagent from the fridge and allow it to warm to room temperature before opening.

    • Reason: Opening a cold bottle causes immediate condensation of atmospheric moisture into the reagent.

  • Purge: Insert a needle connected to an inert gas line into the reagent bottle's septum (or under a blanket of gas if opening a screw cap) to create positive pressure.

  • Withdraw: Insert the syringe needle. The positive pressure will help fill the syringe without introducing air bubbles.

  • Transfer: Inject the reagent directly into the destination flask (also under inert gas).

  • Reseal: Immediately purge the headspace of the storage bottle with inert gas before resealing tightly.

Inert Transfer Workflow Diagram

transfer_workflowStartStart: Cold Reagent(Stored at 4°C)WarmWarm to Room Temp(Prevent Condensation)Start->Warm  Wait 30 minBlanketApply Inert Gas Blanket(Argon/N2)Warm->Blanket  Open under flowSyringeWithdraw via Gas-Tight SyringeBlanket->Syringe  Positive PressureInjectInject into Reaction Vessel(Septum Sealed)Syringe->Inject  Avoid AirPurgePurge Headspace & ResealInject->Purge  Immediate Action

Figure 2: Step-by-step workflow for the aseptic, inert transfer of volatile epoxides.

Quality Control (QC)

Before using trans-2,3-Epoxybutane in critical experiments, validate its purity.

GC-FID/MS Analysis[1]
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]

  • Method: Low initial oven temperature (35°C) held for 5 minutes to resolve the volatile epoxide from the solvent and the diol.

  • Target: Look for the "diol tailing" or high-boiling impurities.

    • trans-2,3-Epoxybutane BP: ~54°C[1][2]

    • 2,3-Butanediol BP: ~180°C (Distinct separation).[1]

H-NMR Validation
  • Solvent: CDCl₃ (Ensure it is neutralized; acidity in CDCl₃ can degrade the epoxide).

  • Diagnostic Signal: The epoxide ring protons appear upfield (approx 2.7–3.0 ppm).

  • Impurity Check: Look for broad -OH peaks or shifts associated with the ring-opened diol (3.5–4.0 ppm).[1]

Safety Considerations

  • Flammability: With a flash point of -26°C, vapors can travel to ignition sources.[1] Ground all glassware.

  • Toxicity: Epoxides are alkylating agents. They are potential mutagens and carcinogens. Always handle in a fume hood.

  • Disposal: Quench excess epoxide by slowly adding to a dilute aqueous acid solution (to hydrolyze to the safer diol) before disposal as organic waste.

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: trans-2,3-Epoxybutane. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] trans-2,3-Epoxybutane Product Specification & Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,3-Epoxybutane Phase Change Data. NIST Chemistry WebBook. Retrieved from

  • PubChem. (2025).[6] Compound Summary: trans-2,3-Epoxybutane.[1][7][2][5][6][8][9] National Library of Medicine. Retrieved from [1]

  • Wipf, P. (2014).[1][3][9] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

Troubleshooting & Optimization

Technical Support Center: High Enantiomeric Excess in trans-2,3-Epoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Topic: Optimizing Enantioselectivity for trans-Alkenes Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division

Executive Summary: The "Trans" Challenge

Achieving high enantiomeric excess (ee) in the synthesis of (2R,3R)- or (2S,3S)-2,3-epoxybutane presents a dual challenge:

  • Geometric Constraints: Standard asymmetric epoxidation catalysts (e.g., Jacobsen’s Mn-salen) are highly effective for cis-alkenes but perform poorly on unfunctionalized trans-alkenes due to steric mismatch in the approach trajectory.

  • Volatility: With a boiling point of ~54–55 °C, the product is easily lost during workup, often leading to concentration errors that skew ee measurements.

Our Recommendation: The Shi Epoxidation (fructose-derived ketone catalysis) is the gold standard for unfunctionalized trans-olefins. Unlike Mn-salen systems, the Shi catalyst’s spiro-transition state is geometrically privileged for trans-alkenes, routinely delivering ee >90%.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Performance (Low ee or Yield)

Q1: I am using a standard Jacobsen Mn-salen catalyst, but my ee is stuck below 40%. What is wrong? A: This is an intrinsic limitation of the catalyst geometry. Standard Jacobsen catalysts (e.g., (S,S)-Mn(salen)) rely on a "side-on" approach that favors cis-olefins. For trans-2-butene, the steric bulk of the catalyst does not effectively differentiate the enantiotopic faces.

  • Solution: Switch to Shi Epoxidation using the D-fructose-derived ketone (Catalyst 1 ). This system is specifically designed for trans-disubstituted olefins.

Q2: I switched to Shi Epoxidation, but my conversion stalls at 50%, and the pH fluctuates. A: The Shi cycle produces KHSO₄ as a byproduct from Oxone, which lowers the pH.

  • Root Cause: If the pH drops below 10, the ketone catalyst undergoes Baeyer-Villiger oxidation (self-destruction) instead of forming the active dioxirane. If pH > 11, Oxone decomposes rapidly.

  • Fix: You must maintain pH 10.5 strictly. Use an automated titrator or frequent manual addition of

    
    . The reaction is biphasic; ensure vigorous stirring (>1000 rpm) to facilitate phase transfer.
    
Category B: Product Isolation & Analysis

Q3: My GC shows high conversion, but I recover very little product. Is it decomposing? A: It is likely evaporating. trans-2,3-Epoxybutane boils at 54 °C.

  • Protocol Adjustment:

    • Do NOT use a rotary evaporator with a standard water bath.

    • Solvent Choice: Use a high-boiling solvent (e.g., decane) for the reaction if you intend to distill the product out of the mixture. Alternatively, use pentane and remove it via careful fractionation using a Vigreux column, not a simple rotavap.

    • Storage: Store solutions at -20 °C.

Q4: How do I accurately measure ee for such a volatile, small molecule? A: HPLC is unsuitable due to lack of UV chromophores. Use Chiral Gas Chromatography (GC) .[1]

  • Column: Cyclodextrin-based phases (e.g., Rt-βDEXse or Chiraldex G-TA ).

  • Method: Low initial oven temperature (35–40 °C) with a slow ramp (1–2 °C/min). Split injection is recommended to prevent peak overloading which masks separation.

Technical Deep Dive: The Shi Epoxidation Protocol

Mechanism & Critical Control Points

The Shi epoxidation relies on the in situ generation of a chiral dioxirane from a fructose-derived ketone and Oxone (potassium peroxymonosulfate).[2][3][4]

ShiCycle Ketone Chiral Ketone (Pre-catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation (pH 10.5) Oxone Oxone (KHSO5) Oxone->Dioxirane Dioxirane->Ketone O-Transfer Epoxide trans-2,3-Epoxybutane (High ee) Dioxirane->Epoxide + trans-2-Butene Decomp Baeyer-Villiger Decomposition Dioxirane->Decomp Low pH (<10) TransButene trans-2-Butene Byproduct K2SO4 + H2O

Figure 1: The catalytic cycle of Shi Epoxidation.[2][3][4] Note the critical pH-dependent branch leading to catalyst decomposition.

Optimized Experimental Protocol

Reagents:

  • Substrate: trans-2-Butene (condensed gas)

  • Catalyst: Shi Ketone 1 (D-Fructose derivative) (0.3 equiv)

  • Oxidant: Oxone (1.5 equiv)

  • Buffer: 0.05 M

    
     (in 4 x 10⁻⁴ M 
    
    
    
    solution)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent:

    
     / DMM (Dimethoxymethane) (1:2 v/v)
    

Step-by-Step:

  • Setup: Use a jacketed reactor cooled to -2 to 0 °C . Charge with buffer solution and organic solvents.

  • Substrate Addition: Condense trans-2-butene into the reactor (use a pre-weighed cold trap to quantify).

  • Catalyst Addition: Add the Shi Ketone catalyst.

  • Oxidant Feed: Simultaneously add aqueous Oxone and aqueous

    
     via syringe pumps over 2–3 hours.
    
    • Critical: The rate of base addition must be controlled to maintain pH at 10.5 ± 0.2 .

  • Quench: Immediately quench with cold pentane and water. Separate layers.

  • Workup: Wash organic layer with brine. Dry over

    
    .
    
  • Isolation: Do not concentrate. Use the solution directly for downstream chemistry if possible. If isolation is required, distill the solvent through a 30 cm Vigreux column, monitoring head temperature closely.

Comparative Analysis of Methods

FeatureShi Epoxidation Jacobsen (Mn-Salen) Hydrolytic Kinetic Resolution (HKR)
Target Substrate trans-Alkenescis-AlkenesTerminal Epoxides
Typical ee (Trans) 90–95% < 50% (Standard)N/A (Low efficiency for internal)
Scalability High (Kg scale)HighHigh
Key Risk Catalyst stability (pH sensitive)Low selectivity for transNot applicable for 2,3-epoxybutane
Cost Moderate (Fructose derived)LowLow (Co-Salen)

References

  • Tu, Y., Wang, Z.-X., & Shi, Y. (1996).[4][5] An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[2][3] Journal of the American Chemical Society, 118(40), 9806–9807. Link

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997).[4][5] An Efficient Catalytic Asymmetric Epoxidation Method.[2][3][4][6][7][8] Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[7] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938.[7] Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

Sources

stability of trans-2,3-Epoxybutane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of trans-2,3-Epoxybutane

Introduction: The Stability Paradox of trans-2,3-Epoxybutane

Welcome to the technical guide for trans-2,3-epoxybutane (CAS: 21490-63-1).[1][2] As researchers, we often underestimate this molecule.[1][2] Because of the steric bulk of the two methyl groups in the trans position, it exhibits a unique stability profile compared to its cis isomer or terminal epoxides.[2] However, this stability is conditional.[1][2]

The oxirane ring possesses significant angle strain (~27 kcal/mol), making it a "spring-loaded" electrophile.[1][2] While the trans-methyl groups provide some steric shielding against nucleophilic attack, they do not protect the oxygen atom from protonation.[2] This guide dissects the specific behaviors of this molecule in acidic and basic environments to help you prevent "silent" yield losses—where the starting material degrades into volatile byproducts or stereochemically unwanted diols.[2]

Module 1: Acidic Conditions (The "Silent Yield Killer")

Core Concept: In acidic media, trans-2,3-epoxybutane acts as a latent base.[1][2] The oxygen atom is protonated, creating a highly reactive alkyloxonium ion.[2] This is the primary pathway for degradation.[2]

Mechanism & Stereochemistry

Unlike standard


 reactions, acid-catalyzed ring opening involves a "borderline 

" mechanism.[1][2] The protonated oxygen pulls electron density, weakening the C-O bonds.[2] A weak nucleophile (like water or alcohol) attacks the carbon center from the back side (anti-addition).[2]

Crucial Stereochemical Outcome:

  • Starting Material: trans-2,3-Epoxybutane (exists as enantiomers (2R,3R) and (2S,3S)).[1][2]

  • Reaction: Acid-catalyzed hydrolysis (Anti-addition).[1][2]

  • Product: meso-2,3-Butanediol.[1][2]

  • Why? Inversion at one chiral center converts an (R,R) system into an (R,S) system, which is the meso compound due to symmetry.[1]

Visualizing the Pathway:

AcidHydrolysis Start trans-2,3-Epoxybutane (2R, 3R) Protonation Protonated Epoxide (Activated) Start->Protonation + H+ (Fast) Transition Anti-Attack by H2O (Backside) Protonation->Transition Weakening C-O bond Product meso-2,3-Butanediol (2R, 3S) Transition->Product Inversion at C2

Figure 1: Acid-catalyzed hydrolysis pathway showing the stereochemical inversion from chiral trans-epoxide to achiral meso-diol.

Troubleshooting Guide: Acidic Instability
Symptom Probable Cause Diagnostic/Fix
Low Yield Hydrolysis during workupFix: Do not use acidic brine or unbuffered water.[1][2] Quench reactions into sat. NaHCO₃.
Product is Solid Formation of meso-diolDiagnostic: Check melting point.[1][2] trans-epoxide is liquid; meso-diol is a solid/viscous liquid (MP ~32-34°C).[1][2]
Loss of Optical Activity Conversion to meso formLogic: The trans-epoxide is chiral (if resolved), but the meso-diol product is achiral.[1][2]

Module 2: Basic Conditions (The "Safe Harbor")

Core Concept: Under basic conditions, the oxygen atom cannot be protonated.[1][2] Therefore, the ring opening must be initiated by a strong nucleophile attacking the carbon directly.[2]

  • Stability: trans-2,3-Epoxybutane is significantly more stable in base than in acid.[1][2]

  • Reactivity: Reaction requires a strong nucleophile (e.g.,

    
    , 
    
    
    
    , Grignards) and often elevated temperatures.[1][2]
  • Regioselectivity: Since the molecule is symmetric (

    
     symmetry), nucleophilic attack occurs with equal probability at C2 or C3.[1][2]
    
  • Stereochemistry: Still proceeds via anti-addition (

    
    ).[1][2] Attack by hydroxide on trans-epoxide yields meso-diol (same as acid hydrolysis, but much slower).[1][2]
    
FAQ: Basic Handling

Q: Can I use potassium hydroxide (KOH) to dry trans-2,3-epoxybutane? A: Risky. While less reactive than acid, solid KOH can still initiate polymerization or hydrolysis at the surface if moisture is present.[1][2] Recommendation: Use neutral desiccants like


 (calcium hydride) or molecular sieves (3Å or 4Å) for drying.[1][2]

Q: Why is my reaction with an amine nucleophile so slow? A: The trans-methyl groups create steric hindrance around the backside of the carbons.[2] Compared to propylene oxide (terminal epoxide), trans-2,3-epoxybutane reacts 10-100x slower.[1][2] You may need to use a Lewis acid catalyst (like


) to activate the epoxide, effectively bridging the gap between "acidic" activation and "basic" nucleophilicity.[1][2]

Module 3: Storage, Volatility & Polymerization[1][2]

Critical Warning: The boiling point of trans-2,3-epoxybutane is 54–55 °C .[1][2] Many "stability" issues are actually just evaporation.[1][2]

Polymerization Risk

Epoxides are monomers for polyethers.[1][2]

  • Risk Factor: Moderate.[1][2] The trans isomer polymerizes slower than the cis isomer because the methyl groups hinder the coordination of the monomer to propagation centers.[2]

  • Triggers: Lewis acids (

    
    , 
    
    
    
    ), strong mineral acids, and active metals.[1][2]
  • Stabilizers: Commercial samples often do not contain stabilizers, so store under inert gas.[1][2]

Protocol: Safe Storage & Handling
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Overlay with dry Nitrogen or Argon.[1][2] Oxygen can form peroxides over long periods (though less common than in ethers).[1][2]

  • Seal: Use Parafilm or Teflon tape.[1][2] The low viscosity and high volatility allow it to creep through standard ground glass joints.[2]

Summary Data Tables

Table 1: Stability Comparison
ConditionStability RatingPrimary Degradation ProductMechanism
pH < 4 (Acidic) Poor meso-2,3-ButanediolProtonation +

-like (Anti)
pH 7 (Neutral) Good Stable (slow hydrolysis)Water attack (very slow)
pH > 10 (Basic) Excellent Stable (unless heated)

(requires strong Nu)
Lewis Acids Dangerous Polyethers (Polymerization)Cationic Polymerization
Table 2: Stereochemical Outcomes (Hydrolysis)
Starting IsomerReaction ConditionMechanismProduct Stereochemistry
trans -2,3-EpoxybutaneAcid (

)
Anti-additionmeso -2,3-Butanediol
trans -2,3-EpoxybutaneBase (

)
Anti-additionmeso -2,3-Butanediol
cis -2,3-EpoxybutaneAcid (

)
Anti-additionRacemic (dl)-2,3-Butanediol

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures involving trans-2,3-epoxybutane.

Troubleshooting Start Issue: Loss of Starting Material CheckBP Did you apply vacuum < 100 mbar? Start->CheckBP Evap Cause: Evaporation (BP is only 54°C) CheckBP->Evap Yes CheckpH Check Reaction pH CheckBP->CheckpH No Acidic pH < 5 CheckpH->Acidic Basic pH > 9 CheckpH->Basic ResultAcid Cause: Acid Hydrolysis Product: meso-diol Acidic->ResultAcid ResultBasic Cause: Nucleophilic Attack Check for competing Nu Basic->ResultBasic

Figure 2: Diagnostic workflow for identifying yield loss causes.

References

  • National Institute of Standards and Technology (NIST). D(+)-trans-2,3-epoxybutane Properties and Spectra. NIST Chemistry WebBook.[1][2] [Link][1][2]

  • Master Organic Chemistry. Ring Opening of Epoxides with Acid and Base: Stereochemistry and Mechanism. [Link]

  • PubChem. 2,3-Epoxybutane Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

Sources

Technical Support Center: Troubleshooting trans-2,3-Epoxybutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analysis

Low conversion in trans-2,3-epoxybutane reactions is rarely a result of a single factor. It typically stems from a conflict between the molecule's physical volatility and its inherent kinetic stability. Unlike terminal epoxides (e.g., propylene oxide), the trans-2,3-isomer possesses two secondary carbons shielded by methyl groups, creating significant steric drag on nucleophilic attack.[1]

The "Silent Killer" of Yields: The most frequent oversight is volatility . With a boiling point of 54–55 °C , trans-2,3-epoxybutane often evaporates from reaction mixtures heated to standard reflux temperatures (e.g., THF at 66 °C or Ethanol at 78 °C) before it has time to react.[1]

Diagnostic Workflow

Use this decision tree to identify the root cause of your low conversion.

TroubleshootingFlow Start Problem: Low Conversion CheckSM Is Starting Material (SM) Visible in GC/TLC? Start->CheckSM SM_Gone SM Consumed/Lost CheckSM->SM_Gone No SM_Remains SM Persists Unreacted CheckSM->SM_Remains Yes CheckMass Is Mass Balance Conserved? SM_Gone->CheckMass Volatility ISSUE: Volatility Loss (SM Evaporated) CheckMass->Volatility No (Low Mass) Polymer ISSUE: Polymerization (Oligomers formed) CheckMass->Polymer Yes (Gunk/Baseline) Rearrange ISSUE: Meinwald Rearrangement (Ketone formation) CheckMass->Rearrange Yes (New Spot/Peak) CheckCond Reaction Conditions? SM_Remains->CheckCond Sterics ISSUE: Steric Hindrance (Nucleophile too bulky) CheckCond->Sterics Basic/Neutral Deactivation ISSUE: Catalyst Poisoning (Lewis Acid deactivated) CheckCond->Deactivation Acid Catalyzed

Figure 1: Diagnostic logic flow for identifying failure modes in epoxide ring-opening.

Critical Troubleshooting Modules

Module A: The Volatility Trap (Physical Loss)

Symptom: Low conversion and low recovery of starting material.[1] The reaction vessel looks clean, but the epoxide is gone.

The Science: trans-2,3-Epoxybutane boils at 54–55 °C [1].[1][2] If you run a reaction in THF (bp 66 °C), Acetonitrile (bp 82 °C), or Ethanol (bp 78 °C) under an open reflux condenser, the epoxide acts as the volatile component and escapes through the condenser before the solvent refluxes effectively.[1]

Corrective Protocol:

  • Sealed Systems: Perform reactions in a sealed pressure tube or autoclave if the temperature must exceed 50 °C.

  • Cold Addition: Add the epoxide to the mixture at 0 °C, then ramp temperature slowly.

  • Condenser Efficiency: Use a dry-ice/acetone condenser (cold finger) rather than standard water cooling if running at atmospheric pressure.[1]

Module B: Kinetic Barriers (Steric Hindrance)

Symptom: Starting material remains unchanged despite long reaction times.[1]

The Science: Unlike terminal epoxides, the trans-2,3-isomer has methyl groups flanking both carbons of the oxirane ring.[1]

  • Basic Conditions (

    
    ):  The nucleophile must attack from the back side (
    
    
    
    ).[1] The methyl groups create significant steric repulsion, increasing the activation energy (
    
    
    ).[1]
  • Acidic Conditions (Borderline

    
    ):  Protonation weakens the C-O bond, lengthening it and relieving some steric strain, making the carbon more electrophilic.[1]
    

Optimization Table: Overcoming Sterics

ParameterRecommendationRationale
Catalyst Switch to Lewis Acid (e.g.,

,

)
Protonation/complexation pulls electron density, accelerating ring opening via electronic activation rather than relying solely on nucleophilic strength [2].[1]
Nucleophile Use "Skinny" NucleophilesAvoid tert-butoxide or bulky amines.[1] Use azides (

), cyanide (

), or methoxide (

).[1]
Solvent Polar Aprotic (DMSO, DMF)Enhances the nucleophilicity of anions by solvating the cation, leaving the anion "naked" and more reactive.[1]
Module C: Competitive Pathways (Side Reactions)

Symptom: Starting material is consumed, but the desired product is absent.[1] NMR/GC shows unexpected peaks.

The Science:

  • Meinwald Rearrangement: In the presence of strong Lewis acids, the epoxide can rearrange into 2-butanone (methyl ethyl ketone) via a hydride shift, rather than opening [3].[1]

  • Polymerization: Concentrated epoxide + strong base/acid can lead to polyethers.[1]

Visualizing the Pathways:

ReactionPathways Epoxide trans-2,3-Epoxybutane Path_Desired Nucleophilic Attack (Desired) Epoxide->Path_Desired + Nu / Catalyst Path_Rearrange Hydride Shift (Side Rxn) Epoxide->Path_Rearrange Strong Lewis Acid (No Nu present) Path_Polymer Chain Reaction (Side Rxn) Epoxide->Path_Polymer High Conc. Trace H2O Product Ring-Opened Product (Anti-stereochemistry) Path_Desired->Product Ketone 2-Butanone (Meinwald Product) Path_Rearrange->Ketone Polyether Polyether Oligomers Path_Polymer->Polyether

Figure 2: Competitive reaction pathways for 2,3-epoxybutane.[1]

Frequently Asked Questions (FAQ)

Q1: Why am I getting the meso diol instead of the racemic mixture? A: This confirms your reaction is proceeding via an


 (inversion) mechanism.[1]
  • Mechanism: Backside attack on a chiral trans epoxide (R,R or S,S) inverts one center.[1]

  • Outcome: (2R,3R)

    
     (2R,3S). The (2R,3S) configuration of 2,3-butanediol is the meso compound.[1] If you require the racemic product, you must start with the cis-epoxide (which opens to form the racemic (threo) pair) [4].[1]
    

Q2: Can I use Grignard reagents with this epoxide? A: Yes, but you must add a Lewis Acid catalyst (e.g.,


 or 

).[1] Without catalysis, Grignards react very poorly with internal, hindered epoxides like 2,3-epoxybutane due to the steric bulk of the magnesium-solvent complex.[1]

Q3: My Lewis Acid catalyst seems to stop working after 10 minutes. Why? A: Check your solvent moisture.[1] Epoxides are hygroscopic, and Lewis acids (like


 or 

) hydrolyze rapidly in the presence of water, deactivating them.[1] Use molecular sieves in your solvent and run under Argon.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963).[1] Peracid Reactions.[1] III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 20: Electrophilic addition to alkenes - Stereochemistry of epoxide opening).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Ring-Opening of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for epoxide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized molecules via epoxide ring-opening reactions. The focus of this document is the stereospecific ring-opening of trans-2,3-epoxybutane, a model substrate for understanding the critical parameters that govern reaction outcomes. Here, we provide in-depth, field-proven insights through troubleshooting guides and frequently asked questions to empower you to optimize your experimental conditions.

Core Principles: Understanding the Mechanistic Dichotomy

The high reactivity of epoxides is a direct consequence of their significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[1] Unlike other ethers, this allows for cleavage under both acidic and basic/nucleophilic conditions.[2] The choice between these conditions is the most critical factor influencing the reaction's success, as it dictates the mechanistic pathway and, consequently, the product's stereochemistry.

  • Base-Catalyzed/Nucleophilic Ring-Opening (SN2 Pathway): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic epoxide carbons, and the C-O bond breaks in a single, concerted step.[1][3] Key characteristics include:

    • Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center that is attacked. This backside attack is a hallmark of the SN2 mechanism.[1][4]

    • Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom.[2][3] For the symmetrical trans-2,3-epoxybutane, both carbons are equally substituted, so a racemic mixture of enantiomeric products is formed if a chiral nucleophile isn't used.

  • Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid Pathway): In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[5][6] This protonated intermediate makes the epoxide carbons significantly more electrophilic. The mechanism is more complex and is considered a hybrid between SN1 and SN2.[7][8]

    • Stereochemistry: Despite the SN1-like character, the attack of the nucleophile still occurs from the backside, leading to anti-addition and an inversion of stereochemistry.[4][9] A discrete carbocation does not fully form, but the transition state has significant carbocationic character.[6][8]

    • Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state.[6][9][10] This is an electronic effect dominating over sterics.[5] For trans-2,3-epoxybutane, this distinction is moot as the carbons are electronically identical.

Visualizing the Mechanisms

The stereochemical outcome is paramount. The following diagrams illustrate the ring-opening of (2R,3S)-2,3-epoxybutane (a meso compound, but we'll follow one enantiomer of the trans racemate for clarity) to understand the product formation.

G cluster_base Base-Catalyzed (SN2) Pathway cluster_acid Acid-Catalyzed (Hybrid) Pathway Reactant_B trans-2,3-Epoxybutane TS_B SN2 Transition State Reactant_B->TS_B Backside Attack Product_B (2R,3R)-butane-2,3-diol (from one enantiomer) TS_B->Product_B Inversion of Stereochemistry Nuc_B OH⁻ Nuc_B->TS_B Reactant_A trans-2,3-Epoxybutane Protonated Protonated Epoxide Reactant_A->Protonated H⁺ TS_A SN1/SN2 Transition State (Carbocationic Character) Protonated->TS_A Ring Opening Product_A (2R,3R)-butane-2,3-diol (from one enantiomer) TS_A->Product_A Backside Attack Nuc_A H₂O Nuc_A->TS_A

Caption: Mechanistic pathways for epoxide ring-opening.

Troubleshooting Guide

This section addresses common issues encountered during the ring-opening of trans-2,3-epoxybutane.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield is a frequent issue that can stem from several factors. Let's break down the possibilities in a logical workflow.

Troubleshooting_Yield cluster_1 Troubleshooting: Incomplete Reaction cluster_2 Troubleshooting: Side Reactions cluster_3 Troubleshooting: Product Loss Start Low Reaction Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Degradation / Poor Work-up Start->Cause3 Sol1a Monitor reaction progress (TLC, GC). Has starting material been consumed? Cause1->Sol1a Sol1d Is the nucleophile strong enough for basic conditions? Cause1->Sol1d Sol2a Identify byproducts (NMR, MS). Is polymerization observed? Cause2->Sol2a Sol3a Is the product water-soluble? (e.g., butane-2,3-diol) Cause3->Sol3a Sol3c Was the pH of the work-up extreme, causing degradation? Cause3->Sol3c Sol1b Increase reaction time or temperature moderately. Sol1a->Sol1b No Sol1c Check reagent/catalyst activity. Use fresh, verified reagents. Sol1a->Sol1c Yes Sol2b Lower the reaction temperature. Add reagents slowly. Sol2a->Sol2b Yes Sol2c Use a less concentrated acid or a milder Lewis acid catalyst. Sol2b->Sol2c If Acid-Catalyzed Sol3b Perform multiple extractions with an appropriate organic solvent or use continuous extraction. Sol3a->Sol3b Yes Sol3d Neutralize carefully before extraction. Sol3c->Sol3d Yes

Caption: Workflow for troubleshooting low reaction yields.

  • Causality Explained:

    • Incomplete Reaction: Epoxide ring-opening can be sluggish, especially under basic conditions with moderately strong nucleophiles. The high activation energy of the SN2 attack on the strained ring requires sufficient thermal energy or a highly potent nucleophile.[3] Weak nucleophiles like water or alcohols require acid catalysis to proceed at a reasonable rate.[1]

    • Side Reactions: Under strongly acidic conditions, the protonated epoxide can be attacked by another neutral epoxide molecule, initiating a cationic polymerization. This is often observed as an intractable residue.

    • Product Loss During Work-up: The resulting product, butane-2,3-diol, is a small, polar molecule with significant water solubility. Standard aqueous work-ups can lead to substantial loss of product in the aqueous layer.

Q2: I've obtained an unexpected stereoisomer or a mixture of diastereomers. Why did this happen?

A2: This is a critical issue, as controlling stereochemistry is often the primary goal. The ring-opening of trans-2,3-epoxybutane is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.

  • Expected Outcome: The ring-opening of trans-2,3-epoxybutane via an SN2-type backside attack at either carbon will always result in the formation of meso-butane-2,3-diol upon hydrolysis. This is because the inversion at one of the two stereocenters of the trans isomer leads to a meso compound.

  • Potential Causes for Deviation:

    • Incorrect Starting Material: Verify the stereochemistry of your starting 2,3-epoxybutane. If you inadvertently started with cis-2,3-epoxybutane, the anti-addition would result in a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol.

    • SN1 Character and Rearrangement (Less Common for this Substrate): In some complex epoxides, strongly acidic conditions can promote a more SN1-like mechanism where the C-O bond breaks almost completely before nucleophilic attack.[8] While this still favors inversion, it can sometimes allow for loss of stereochemical integrity. However, for a simple secondary epoxide like this, it is highly unlikely.

    • Catalyst-Controlled Pathways: Certain complex catalysts, such as some aluminum salen complexes, can alter the regioselectivity of the ring-opening in unsymmetrical epoxides.[11] While not directly applicable to this symmetrical case, it highlights that additives can fundamentally change the reaction pathway.

Frequently Asked Questions (FAQs)

Q: How do I choose between acid- and base-catalyzed conditions?

A: The choice depends on the stability of your substrate and the desired nucleophile.

ConditionBest ForKey Considerations
Acid-Catalyzed Weak nucleophiles (H₂O, alcohols, carboxylic acids).[1]Substrate must be stable to acid. Risk of polymerization or rearrangement with sensitive substrates.[12]
Base-Catalyzed Strong nucleophiles (HO⁻, RO⁻, R₂N⁻, Grignard reagents, LiAlH₄).[1][2]Substrate must be stable to strong base. Reaction can be slower and may require higher temperatures.[3]

Q: What are the best solvents for this reaction?

A: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Acid-Catalyzed: Water, alcohols (if alcohol is the nucleophile), or inert solvents like THF or dioxane are common.

  • Base-Catalyzed: Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions. If the nucleophile's conjugate acid is used as the solvent (e.g., methanol for methoxide attack), it can also serve as a proton source for the final work-up step.[1]

Q: How can I monitor the reaction's progress effectively?

A:

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against the starting epoxide. The product diol will be significantly more polar and have a much lower Rf value. Use a polar eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of the starting material to the product.

Q: What are the critical safety precautions?

A:

  • Epoxides: Many simple epoxides are volatile and should be treated as potential carcinogens. Always handle them in a well-ventilated chemical fume hood.

  • Reagents: Strong acids and bases are corrosive. Grignard reagents and LiAlH₄ are water-reactive. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Validated Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of trans-2,3-Epoxybutane

Objective: To synthesize meso-butane-2,3-diol via acid-catalyzed anti-addition.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2,3-epoxybutane (5.0 g, 69.3 mmol).

  • Reagent Addition: Add a solution of 1 M sulfuric acid (35 mL).

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 1 hour. The reaction is mildly exothermic.

  • Monitoring: After 1 hour, allow the mixture to cool. Take a small aliquot, neutralize it with NaHCO₃ solution, extract with ethyl acetate, and check for the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the flask in an ice bath. Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: The product is water-soluble. Saturate the aqueous layer with sodium chloride to decrease the diol's solubility. Extract the mixture with ethyl acetate (4 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by distillation or flash chromatography to yield pure meso-butane-2,3-diol.

Protocol 2: Base-Catalyzed Methanolysis of trans-2,3-Epoxybutane

Objective: To synthesize the corresponding β-methoxy alcohol via a base-catalyzed SN2 reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (40 mL).

  • Reagent Preparation: Carefully add sodium metal (0.80 g, 34.7 mmol) in small portions to the methanol to generate sodium methoxide. Allow the sodium to react completely.

  • Reagent Addition: Once the solution has cooled to room temperature, add trans-2,3-epoxybutane (5.0 g, 69.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the excess sodium methoxide by adding 1 M HCl until the pH is ~7.

  • Extraction & Purification: Remove most of the methanol via rotary evaporation. Add deionized water (30 mL) and extract with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

References

  • Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]

  • ChemTalk. (n.d.). Epoxide Ring Opening. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • Chemistry Stack Exchange. (2016, March 17). acid-catalyzed ring opening of epoxide. [Link]

  • G. E. Hutson, et al. (2012). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications. [Link]

  • Ardrey, R. E. (1980). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening. YouTube. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, January 30). 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

Sources

Technical Support Center: Separation of Cis and Trans Isomers of 2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the separation of 2,3-epoxybutane stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying cis- and trans-2,3-epoxybutane. The structural similarity of these isomers presents a significant analytical and preparative challenge. This resource provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 2,3-epoxybutane isomers and the principles behind their separation.

Q1: Why is the separation of cis- and trans-2,3-epoxybutane challenging?

A1: The primary challenge lies in their very similar physicochemical properties. As stereoisomers, they have the same molecular weight and chemical formula (C₄H₈O).[1] Their boiling points and polarities are only slightly different, which means that standard separation techniques must be carefully optimized to achieve baseline resolution. The cis isomer has a slightly higher boiling point and is more polar than the trans isomer due to its net molecular dipole moment.[2][3] The trans isomer's opposing methyl groups cause their individual bond dipoles to cancel each other out, resulting in a lower overall molecular polarity and a lower boiling point.[4]

Q2: What are the key physical property differences that enable separation?

A2: The separation primarily relies on exploiting the small differences in boiling point and polarity.

  • Boiling Point: The cis isomer boils at approximately 60-61°C, while the trans isomer boils at a lower temperature of 54-57°C. This difference of ~3-7°C is sufficient for separation by precision fractional distillation or gas chromatography.

  • Polarity & Dipole Moment: The cis isomer (meso compound) has a distinct dipole moment (2.03 D), making it more polar.[3] The trans isomer has a much smaller or negligible dipole moment. This difference in polarity is the key to separation using chromatography, where the more polar cis isomer will interact more strongly with a polar stationary phase, leading to a longer retention time.

Table 1: Comparison of Physical Properties
Propertycis-2,3-Epoxybutane (meso)trans-2,3-Epoxybutane (racemic)
CAS Number 1758-33-4[1]21490-63-1[4]
Molecular Weight 72.11 g/mol [1]72.11 g/mol
Boiling Point (°C) 60-61[5]54-57[4][6]
Density (g/mL) 0.826 @ 25°C0.804 @ 25°C
Refractive Index (n20/D) 1.383[5]1.373
Dipole Moment (Debye) 2.03 D[3]Lower than cis isomer

Troubleshooting Guide: Gas Chromatography (GC) Separation

This section provides solutions to common problems encountered during the GC analysis of 2,3-epoxybutane isomers.

Q3: My GC peaks for the cis and trans isomers are co-eluting or have very poor resolution. What should I do?

A3: Poor resolution is the most common issue. The cause can be traced to the column, the temperature program, or injection parameters. Follow a systematic approach to diagnose the problem.[7]

  • Step 1: Verify Column Selection. The choice of stationary phase is critical. For these non-polar to mid-polar analytes, a non-polar or intermediate-polarity column is often a good starting point.

    • Causality: A non-polar phase (like a 5% diphenyl / 95% dimethyl polysiloxane, e.g., DB-5 or HP-5) will separate the isomers primarily based on their boiling points. The lower-boiling trans isomer should elute first.[4] Using a more polar stationary phase (like a wax column) will separate based on polarity, causing the less polar trans isomer to elute first, but potentially with greater separation from the more strongly retained cis isomer.

    • Action: If using a non-polar column, consider switching to a mid- or high-polarity column (e.g., DB-WAX) to enhance separation based on polarity differences.

  • Step 2: Optimize the Oven Temperature Program. A fast temperature ramp will cause both isomers to travel through the column too quickly, preventing effective separation.

    • Causality: A slower temperature ramp or a lower initial oven temperature increases the interaction time between the analytes and the stationary phase, improving resolution.[8]

    • Action:

      • Lower the initial oven temperature to just above the solvent's boiling point (e.g., 35-40°C) to ensure good peak focusing at the start of the column.

      • Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min).

      • Consider adding an isothermal hold at a temperature between the two boiling points for a few minutes.

  • Step 3: Check Injection Parameters. Improper injection can cause band broadening, which destroys resolution.

    • Causality: Injecting too large a sample volume can overload the column.[9] An injector temperature that is too low can cause slow vaporization, while one that is too high can cause backflash, where the sample expands beyond the volume of the inlet liner.[9]

    • Action:

      • Reduce the injection volume (e.g., from 1 µL to 0.2 µL).

      • Increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.

      • Ensure the injector temperature is appropriate (~150-200°C) to ensure rapid and complete vaporization without causing analyte degradation.

Diagram 1: Troubleshooting Workflow for Poor GC Resolution

GC_Troubleshooting cluster_column Column Evaluation cluster_temp Temperature Program cluster_injection Injection Parameters cluster_system System Checks start Poor Peak Resolution (Co-elution) check_column Step 1: Evaluate GC Column start->check_column col_phase Is stationary phase appropriate (e.g., DB-5)? check_column->col_phase Assess check_temp Step 2: Optimize Temperature Program temp_initial Is initial temp low enough for focusing (e.g., 40°C)? check_temp->temp_initial Assess check_injection Step 3: Verify Injection Parameters inj_vol Is injection volume low (e.g., <1 µL)? check_injection->inj_vol Assess check_system Step 4: Check System Integrity sys_leak Check for leaks (carrier gas flow). check_system->sys_leak Assess res_ok Resolution Achieved col_phase->check_temp No, change column col_bleed Is column bleed high? (Indicates degradation) col_phase->col_bleed Yes col_bleed->check_temp No sys_install Verify proper column installation. col_bleed->sys_install Yes, replace column temp_initial->check_injection No, lower initial temp temp_ramp Is ramp rate slow (e.g., 2-5°C/min)? temp_initial->temp_ramp Yes temp_ramp->check_injection Yes temp_ramp->check_injection No, decrease ramp rate inj_vol->check_system No, reduce volume inj_split Is split ratio high enough (e.g., >50:1)? inj_vol->inj_split Yes inj_split->check_system Yes inj_split->check_system No, increase split sys_leak->res_ok Leak found & fixed sys_leak->sys_install No leaks sys_install->res_ok Checks OK

Caption: A systematic workflow for diagnosing and resolving poor peak separation in GC.

Q4: I'm seeing peak tailing for both isomers. What is the cause?

A4: Peak tailing is often a sign of unwanted interactions within the GC system.[10]

  • Active Sites: The epoxide functional group can interact with active sites (exposed silanols) in the inlet liner or the front of the GC column. This is a common issue with reactive small molecules.

    • Solution: Use a deactivated inlet liner (e.g., a silanized liner). If the problem persists, trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues or active sites that have developed over time.[9]

  • Column Overloading: Injecting too much sample can lead to peak fronting, but in some cases, it can manifest as tailing.

    • Solution: Dilute your sample or increase the split ratio.[7]

  • Dead Volume: Poor column installation (e.g., incorrect insertion depth into the injector or detector) can create dead volume where sample can diffuse and cause band broadening and tailing.

    • Solution: Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth and properly tightened fittings.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the separation of 2,3-epoxybutane isomers.

Protocol 1: Analytical-Scale Separation by Gas Chromatography (GC)

This protocol is designed for quantifying the relative amounts of cis and trans isomers in a mixture.

Methodology:

  • System Preparation:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium or Hydrogen, set to a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 200°C.

    • Inlet Mode: Split, with a split ratio of 100:1.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 100°C at 3°C/min.

      • Final Hold: Hold at 100°C for 1 minute.

    • Detector Temperature: 250°C.

  • Sample Preparation:

    • Dilute the 2,3-epoxybutane isomer mixture 1:1000 in a suitable solvent (e.g., dichloromethane or pentane).

  • Injection:

    • Inject 1 µL of the diluted sample.

  • Data Analysis:

    • Expected Elution Order: trans-2,3-epoxybutane will elute first due to its lower boiling point, followed by cis-2,3-epoxybutane.

    • Integrate the peak areas for both isomers to determine their relative percentages.

Protocol 2: Preparative-Scale Separation by Fractional Distillation

This protocol is suitable for separating gram-to-kilogram quantities of the isomer mixture to obtain purified samples of each.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 50 cm Vigreux or packed column with Raschig rings for high efficiency), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Causality: A long, high-efficiency column is essential to achieve the necessary number of theoretical plates for separating compounds with a small boiling point difference.[11]

    • Ensure all glass joints are properly sealed and the apparatus is vertically clamped in a well-ventilated fume hood.

  • Distillation Procedure:

    • Charge the round-bottom flask with the cis/trans-2,3-epoxybutane mixture (do not fill more than two-thirds full). Add boiling chips.

    • Slowly heat the flask using a heating mantle.

    • Allow the system to reach thermal equilibrium, where a vapor-liquid ring is slowly rising up the column.

    • Establish a high reflux ratio (e.g., 10:1 or higher), meaning for every 10 drops of condensate returned to the column, only 1 drop is collected as distillate.

    • Causality: A high reflux ratio enriches the vapor phase with the more volatile component (trans isomer) at each theoretical plate, leading to a better separation.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the initial distillate until the temperature at the distillation head stabilizes at the boiling point of the trans isomer (~54-57°C).[4] This fraction will be highly enriched in the trans isomer.

    • Fraction 2 (Intermediate): As the distillation proceeds, the temperature may rise slightly. Collect this intermediate fraction separately as it will contain a mixture of both isomers.

    • Fraction 3 (Cis-enriched): Once the majority of the trans isomer has been removed, the temperature will rise and stabilize at the boiling point of the cis isomer (~60-61°C). Collect this fraction in a new receiving flask.

  • Purity Analysis:

    • Analyze all collected fractions using the GC protocol described above to determine their isomeric purity.

    • Fractions can be combined or re-distilled as needed to achieve the desired purity level.

Diagram 2: Method Selection Workflow

Method_Selection start Goal: Separate cis/trans-2,3-Epoxybutane scale_q What is the required scale? start->scale_q purity_q What is the required purity? scale_q->purity_q Analytical / Small Scale (<1g) distill Fractional Distillation scale_q->distill Preparative Scale (>1g) gc Gas Chromatography (GC) purity_q->gc High Purity Analysis (e.g., >99.9%) purity_q->gc Trace Quantification gc_desc Ideal for: - Analytical quantification - High purity determination - Small-scale purification (<1g) gc->gc_desc distill_desc Ideal for: - Preparative scale (>1g) - Moderate to high purity - Cost-effective for bulk distill->distill_desc

Caption: Decision tree for selecting the appropriate separation technique based on experimental goals.

References

  • The Good Scents Company. (n.d.). trans-2,3-epoxybutane. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). TRANS-2,3-EPOXYBUTANE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cis-2,3-epoxybutane. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). CIS-2,3-EPOXYBUTANE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92162, cis-2,3-Epoxybutane. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Epoxybutane. Retrieved from [Link]

  • Stenutz, R. (n.d.). cis-2,3-dimethyloxirane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18632, 2-Butylene oxide. Retrieved from [Link]

  • ChemBK. (2024). 2,3-epoxybutane. Retrieved from [Link]

  • Scientific Laboratory Supplies Ltd. (n.d.). cis-2,3-Epoxybutane, 97%. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. Retrieved from [Link]

Sources

Technical Guide: Catalyst Selection for High-Purity trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the effect of catalyst choice on the purity of trans-2,3-epoxybutane, designed for researchers and process chemists.

Executive Summary

The synthesis of trans-2,3-epoxybutane (CAS: 21490-63-1) presents a unique stereochemical challenge. While diastereoselectivity is largely dictated by the geometry of the starting alkene (trans-2-butene) and the mechanism of oxygen transfer (concerted vs. radical), enantioselectivity is strictly a function of catalyst architecture.

For researchers requiring high optical purity (


 ee), the standard manganese-salen (Jacobsen) catalysts used for cis-alkenes are ineffective  for trans-2-butene. Instead, the Shi Epoxidation  (fructose-derived ketone catalyst) is the validated protocol for unfunctionalized trans-alkenes.

Troubleshooting & FAQ: Catalyst-Driven Purity Issues

Q1: I am using a Jacobsen Mn-salen catalyst, but my enantiomeric excess (ee) is negligible (<20%). What is wrong?

Diagnosis: Mismatch between substrate geometry and catalyst step. Root Cause: Jacobsen’s catalyst (Mn-salen) relies on a "side-on" approach mechanism that is highly effective for cis-alkenes but sterically mismatched for trans-alkenes. The bulky tert-butyl groups on the salen ligand clash with the substituents of trans-2-butene, preventing the close approach necessary for chiral induction. Solution: Switch to the Shi Epoxidation .[1][2] The Shi catalyst generates a chiral dioxirane in situ. Its spiro-transition state geometry is specifically favorable for trans-disubstituted alkenes, typically yielding ee values


.
Q2: My product contains significant amounts of the cis-epoxide (meso compound). Is the catalyst isomerizing the starting material?

Diagnosis: Loss of stereospecificity. Root Cause: This indicates a non-concerted reaction mechanism involving a radical or carbocation intermediate that allows rotation around the C-C bond before ring closure. This is common with certain metal-catalyzed pathways (e.g., some Fe-porphyrins or Mn-salen under specific conditions) or if the starting material contains cis-2-butene impurities. Solution:

  • Verify Feedstock: Ensure your trans-2-butene source is

    
     pure.
    
  • Use Concerted Oxidants: Reagents like mCPBA (Prilezhaev reaction) or dioxiranes (Shi catalyst) proceed via a concerted syn-addition. This mechanism strictly preserves the stereochemistry of the alkene; trans-alkene yields only trans-epoxide.

Q3: The reaction yield is good, but the isolated purity is low due to diol contamination.

Diagnosis: Acid-catalyzed ring opening (Hydrolysis). Root Cause: trans-2,3-Epoxybutane is an acid-sensitive epoxide. If you are using mCPBA, the byproduct is m-chlorobenzoic acid, which can catalyze the opening of the epoxide to 2,3-butanediol, especially if moisture is present. In the Shi oxidation, low pH can trigger this.[3] Solution:

  • Buffer the Reaction: For mCPBA, add solid

    
     to the reaction mixture.
    
  • pH Control (Shi Method): Maintain pH at 10.5 using

    
    . This neutralizes acid byproducts and prevents catalyst decomposition (Baeyer-Villiger oxidation of the ketone).
    
Q4: My yield is low despite high conversion. Where is the product?

Diagnosis: Product volatility. Root Cause: trans-2,3-Epoxybutane has a boiling point of ~54°C .[4] It is easily lost during rotary evaporation or high-vacuum steps. Solution:

  • Avoid rotary evaporation if possible.

  • Distill the product directly from the reaction mixture (if using high-boiling solvents) or use a fractionating column.

  • Store solutions in low-volatility solvents (e.g., decane) if isolation is not strictly required for the next step.

Comparative Analysis: Catalyst Performance

The following table summarizes the expected outcome for the epoxidation of trans-2-butene based on catalyst choice.

Catalyst SystemMechanismDiastereoselectivity (trans:cis)Enantioselectivity (ee)Primary Utility
mCPBA Concerted syn-addition>99:10% (Racemic)High chemical purity; non-chiral applications.
Jacobsen (Mn-salen) Radical/Cationic characterVariable (can isomerize)Low (<30%)Not recommended for trans-alkenes.
Shi Catalyst (Ketone 1) Dioxirane (Concerted)>99:1High (90-95%) Gold Standard for chiral trans-epoxides.
Co-Salen (HKR) Kinetic ResolutionN/A (Post-synthesis)>99% (via resolution)Upgrading racemic material (loss of 50% yield).

Decision Logic & Mechanism Visualization

Catalyst Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct catalyst based on substrate geometry and purity requirements.

CatalystSelection Start Starting Material: 2-Butene Isomer Isomer Geometry? Start->Isomer Cis Cis-2-Butene Isomer->Cis Cis Trans Trans-2-Butene Isomer->Trans Trans Jacobsen Jacobsen Catalyst (Mn-Salen) Cis->Jacobsen Best Choice Shi Shi Epoxidation (Fructose-derived Ketone) Trans->Shi Best Choice (Chiral) mCPBA mCPBA (Racemic Product) Trans->mCPBA Non-Chiral GoalCis Goal: High ee Cis-Epoxide GoalTrans Goal: High ee Trans-Epoxide Jacobsen->GoalCis Shi->GoalTrans mCPBA->GoalTrans Racemic Only

Caption: Decision matrix for selecting epoxidation catalysts based on alkene geometry.

Shi Epoxidation Catalytic Cycle

This diagram details the mechanism that allows the Shi catalyst to effectively functionalize trans-alkenes.

ShiCycle Ketone Chiral Ketone (Catalyst) Dioxirane Chiral Dioxirane (Active Species) Ketone->Dioxirane + Oxone (pH 10.5) Oxone Oxone (KHSO5) Dioxirane->Ketone Oxygen Transfer Epoxide Trans-2,3-Epoxybutane (High ee) Dioxirane->Epoxide Concerted Syn-Addition TransAlkene Trans-2-Butene TransAlkene->Dioxirane Spiro Transition State Sulfate KHO4 (Byproduct)

Caption: The Shi catalytic cycle, highlighting the regeneration of the ketone and the active dioxirane species.

Recommended Experimental Protocol

Method: Shi Asymmetric Epoxidation of trans-2-Butene Objective: Synthesis of chiral trans-2,3-epoxybutane with high enantiomeric excess.

Reagents:

  • trans-2-Butene (condensed gas)

  • Catalyst: Fructose-derived ketone (Shi Catalyst 1) (0.3 equiv)

  • Oxidant: Oxone (

    
    )
    
  • Buffer:

    
     (0.05 M aqueous solution)
    
  • Solvent: Acetonitrile / Dimethoxymethane (DMM) (1:2 v/v)

  • Chelating Agent:

    
     (trace, to sequester trace metals that decompose Oxone)
    

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a pH probe, and a dry ice/acetone condenser. Cool the flask to -10°C .

  • Solvent & Catalyst: Add the acetonitrile/DMM solvent mixture and the ketone catalyst. Add the buffer solution (

    
     in water) and trace EDTA.
    
  • Substrate Addition: Condense trans-2-butene gas into the cooled reaction mixture. (Note: Accurate massing requires weighing the flask before and after addition).

  • Oxidation:

    • Simultaneously add aqueous Oxone and aqueous

      
       dropwise over 2 hours.
      
    • CRITICAL: Monitor pH continuously. Adjust the

      
       addition rate to maintain pH 10.5 ± 0.2 .
      
    • Why? pH < 10 leads to acid hydrolysis of the epoxide. pH > 11 promotes Baeyer-Villiger decomposition of the catalyst.

  • Workup:

    • Upon completion (monitor by GC), dilute with pentane (to extract the non-polar epoxide).

    • Wash the organic layer with brine.

    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Do not rotary evaporate to dryness. The product is volatile.

    • Distill carefully using a Vigreux column. Collect the fraction at 54-55°C.

References

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997).[3] An Efficient Catalytic Asymmetric Epoxidation Method.[1][3][5][6][7][8] Journal of the American Chemical Society, 119(46), 11224–11235.

    • (Validates Shi catalyst for trans-alkenes).

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.

    • (Establishes Mn-salen specificity for cis-alkenes).

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

    • (Reference for HKR as a purification method).

  • Frohn, M., & Shi, Y. (2000).[2] Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979–2000.[2]

    • (Review of Shi epoxidation scope).

Sources

identifying and minimizing byproducts in trans-2,3-Epoxybutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide serves as a dynamic troubleshooting hub for researchers synthesizing trans-2,3-epoxybutane (also known as trans-2,3-dimethyloxirane). Unlike generic protocols, we focus on the causality of failure —specifically, how to identify and eliminate the specific byproducts that degrade yield and purity during the Prilezhaev reaction (alkene epoxidation).

Module 1: The Reaction Landscape (Mechanism & Byproducts)

Core Concept: The synthesis of trans-2,3-epoxybutane via m-chloroperoxybenzoic acid (mCPBA) is stereospecific .[1] The geometry of the starting alkene determines the geometry of the epoxide.

  • Input: trans-2-Butene

  • Mechanism: Syn-addition (Concerted "Butterfly" Transition State)

  • Output: trans-2,3-Epoxybutane

However, the epoxide ring is highly strained and susceptible to ring-opening or rearrangement if the reaction environment is not strictly controlled.

Visualizing the Pathway

The following diagram maps the "Happy Path" (Synthesis) vs. the "Failure Paths" (Byproduct Formation).

ReactionPathways Start trans-2-Butene Intermediate Transition State (Concerted) Start->Intermediate + mCPBA Impurity1 cis-2,3-Epoxybutane (Stereo-impurity) Start->Impurity1 If Feedstock contains cis-2-Butene Reagent mCPBA Target trans-2,3-Epoxybutane (Target) Intermediate->Target Syn-Addition byproduct_acid m-Chlorobenzoic Acid (mCBA) Intermediate->byproduct_acid Impurity2 Butanone (Meinwald Rearrangement) Target->Impurity2 H+ / Lewis Acid (Isomerization) Impurity3 2,3-Butanediol (Hydrolysis) Target->Impurity3 H2O / H+ (Ring Opening)

Figure 1: Reaction network showing the target synthesis and the three critical degradation pathways: Feedstock impurity, Acid-catalyzed rearrangement, and Hydrolysis.

Module 2: Byproduct Identification & Minimization

Use this table to diagnose impurities found in your GC-MS or NMR data.

ByproductOrigin (Root Cause)Diagnostic SignalPrevention Strategy (Corrective Action)
Butanone (Methyl Ethyl Ketone)Meinwald Rearrangement. Acid-catalyzed isomerization of the epoxide.IR: Strong C=O stretch (~1715 cm⁻¹). NMR: Loss of symmetry; appearance of methylene quartet.Critical: Maintain pH > 7 during workup. Remove m-chlorobenzoic acid (mCBA) immediately. Do not distill over acidic drying agents.
cis-2,3-Epoxybutane Feedstock Impurity. Starting material contained cis-2-butene.[2][3]GC: Distinct retention time (lower bp than trans). NMR: Coupling constant differences.Source Control: Use >99% pure trans-2-butene. The reaction is stereospecific; you cannot "fix" this chemically after the fact.
2,3-Butanediol Hydrolysis. Water present in acidic conditions opens the ring.IR: Broad O-H stretch (~3400 cm⁻¹).Dryness: Use anhydrous DCM. Quench with aqueous base rapidly and separate layers immediately. Dry organic phase with MgSO₄.
m-Chlorobenzoic Acid (mCBA) Stoichiometric Byproduct. Reduction of mCPBA.Visual: White precipitate in DCM. NMR: Aromatic protons.Solubility: Cool the reaction to 0°C to precipitate mCBA, filter, then wash filtrate with NaHCO₃.

Module 3: Troubleshooting & FAQs

Q1: I see a significant carbonyl peak in my IR spectrum. Did I oxidize the alkene to a ketone?

A: No, you likely synthesized the epoxide correctly, but it rearranged. The Science: This is the Meinwald Rearrangement . Epoxides are Lewis-basic. In the presence of the byproduct acid (mCBA) or adventitious acid, the epoxide oxygen is protonated, leading to ring opening and a 1,2-hydride shift to form Butanone. Fix: Ensure your workup includes a robust wash with Saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH to neutralize all mCBA before any heating or distillation occurs.

Q2: My yield is low, and I have a viscous residue.

A: You likely have oligomerization initiated by hydrolysis. The Science: If water is present with acid, the epoxide opens to a diol (2,3-butanediol). This diol can react with another epoxide molecule, starting a polymerization chain (polyethers). Fix: Switch to anhydrous dichloromethane (DCM) as your solvent. Ensure the mCPBA reagent is not overly wet (commercial mCPBA is often 77% pure, with the remainder being water/acid stabilizers). Consider drying the mCPBA solution with MgSO₄ before adding the alkene.

Q3: Can I separate the cis and trans epoxides by distillation?

A: It is extremely difficult. The Science: The boiling points are very close (trans bp ~54°C; cis bp ~60°C). On a lab scale, fractional distillation often leads to thermal degradation (rearrangement to butanone) before effective separation is achieved. Fix: Purity must be established at the input stage. Buy high-purity trans-2-butene gas.

Module 4: The "Gold Standard" Protocol

Designed for self-validation and acid-elimination.

Reagents
  • Substrate: trans-2-Butene (condensed gas).

  • Oxidant: mCPBA (purified or commercial 77%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Sat. Na₂SO₃ (for peroxides) and Sat. NaHCO₃ (for acids).

Step-by-Step Workflow
  • Reagent Preparation (The "Dry" Step):

    • Dissolve mCPBA in DCM. If using commercial grade, dry this solution over anhydrous MgSO₄ for 15 minutes to remove water stabilizers. Filter into the reaction flask.

    • Why? Removes water to prevent diol formation.

  • Addition (The "Cold" Step):

    • Cool the mCPBA solution to 0°C (ice bath).

    • Condense trans-2-butene into a pre-weighed, cold trap, then transfer/cannulate into the reaction flask.

    • Why? The reaction is exothermic. Heat promotes the Meinwald rearrangement.

  • Reaction Monitoring:

    • Stir at 0°C, then allow to warm to room temperature (RT) slowly. Monitor via TLC (stain with p-anisaldehyde) or GC.

    • Endpoint: Disappearance of alkene (hard to see) or stability of epoxide peak.

  • Workup (The "Neutralization" Step) - CRITICAL:

    • Filtration: Cool back to 0°C. Most mCBA will precipitate. Filter it off.

    • Quench: Wash the filtrate with 10% Na₂SO₃ (destroys excess peroxide). Check with starch-iodide paper (should be negative).

    • Neutralization: Wash vigorously with Saturated NaHCO₃ (x3).

    • Self-Validating Check: The pH of the aqueous layer must be basic (pH 8-9). If acidic, the epoxide is rearranging to butanone in the separatory funnel.

  • Purification:

    • Dry organic layer over MgSO₄.

    • Concentrate via rotary evaporation (bath temp < 30°C).

    • Distillation: Distill at atmospheric pressure. Collect fraction at 53-55°C .

    • Warning: Do not overheat the pot. If the pot residue turns yellow/brown, stop.

References

  • Stereospecificity of Epoxidation

    • Smith, J. G. "Synthetically useful reactions of epoxides."[4][5][6] Synthesis, 1984(8), 629-656. (Describes the conservation of stereochemistry in Prilezhaev reaction).

  • Meinwald Rearrangement (Acid-Catalyzed)

    • Meinwald, J., et al. "Acid-catalyzed rearrangement of epoxides."[7] Journal of the American Chemical Society, 1963. (Foundational text on the isomerization mechanism).

  • Hydrolysis Kinetics

    • Long, F. A., & Pritchard, J. G. "Hydrolysis of substituted ethylene oxides in acid solution." Journal of the American Chemical Society, 1956. (Kinetics of ring opening to diols).
  • Physical Properties & Safety

    • PubChem Database. "trans-2,3-Epoxybutane - Compound Summary."[3] (Boiling points and safety data).

Sources

Technical Support Center: Handling and Troubleshooting for trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-2,3-epoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

The Critical Nature of Moisture Sensitivity in Epoxides

trans-2,3-Epoxybutane, like other epoxides, is a highly reactive three-membered heterocyclic ether. This reactivity, driven by significant ring strain, is fundamental to its utility in organic synthesis. However, this same reactivity also makes it susceptible to nucleophilic attack, with water being a common and often detrimental nucleophile. The reaction of trans-2,3-epoxybutane with water, known as hydrolysis, leads to the formation of the corresponding diol (trans-2,3-butanediol). This process is often catalyzed by acidic or basic impurities.[1][2] The presence of this diol as a contaminant can lead to a variety of experimental issues, including reduced yields, formation of byproducts, and difficulties in purification.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving trans-2,3-epoxybutane, with a focus on issues arising from moisture contamination.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • The starting material (trans-2,3-epoxybutane) is consumed, but the expected product is not formed in the expected quantity.

  • TLC or LC-MS analysis shows a significant amount of a more polar byproduct.

Possible Cause: Moisture in the reaction medium has led to the hydrolysis of the trans-2,3-epoxybutane to trans-2,3-butanediol. This diol is unreactive in many subsequent intended reactions of the epoxide. The presence of even trace amounts of acid or base can significantly accelerate this hydrolysis.[1][2]

Solutions:

  • Solvent Purity: Ensure all solvents are rigorously dried before use. Standard drying procedures, such as distillation from an appropriate drying agent or passing through a column of activated alumina, are recommended.[3][4] For many common solvents, storage over activated 3Å molecular sieves for at least 24-72 hours can achieve low parts-per-million levels of residual water.[5]

  • Reagent Purity: Ensure all other reagents, especially nucleophiles and catalysts, are anhydrous.

  • Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas immediately before use.[5]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture reveals signals corresponding to trans-2,3-butanediol.

  • The desired product is contaminated with a diol that is difficult to separate.

Possible Cause: Partial hydrolysis of the trans-2,3-epoxybutane has occurred due to insufficient exclusion of moisture. The resulting diol may interfere with the reaction or complicate the purification process.

Solutions:

  • Analytical Confirmation: Confirm the presence of the diol using spectroscopic methods.

    • 1H NMR: The protons on the epoxide ring of trans-2,3-epoxybutane will have a characteristic chemical shift. Upon hydrolysis to the diol, these protons will shift, and a broad signal for the hydroxyl (-OH) protons will appear.

    • FTIR: Look for the appearance of a broad O-H stretching band (around 3200-3600 cm-1) and the disappearance of the characteristic C-O-C stretching of the epoxide ring.[6]

    • GC-MS: The epoxide and the diol will have different retention times and fragmentation patterns. The diol will likely show a prominent loss of water from the molecular ion.

  • Purification: If the diol has already formed, it can often be separated from the desired product by column chromatography, typically on silica gel, as the diol is significantly more polar than the epoxide.

  • Preventative Measures: Re-evaluate the experimental setup to identify and eliminate the source of moisture, following the recommendations in "Issue 1".

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

Symptoms:

  • The reaction proceeds slower than expected or fails to go to completion.

  • Reproducibility of the reaction is poor between different batches.

Possible Cause: In some reactions, particularly those involving polymerization, water can act as an initiator or a chain transfer agent, leading to unpredictable kinetics and lower molecular weight polymers.[7] For other nucleophilic additions, water can compete with the intended nucleophile, slowing down the desired reaction.[2]

Solutions:

  • Strict Anhydrous Technique: Implement rigorous anhydrous techniques for all aspects of the reaction setup and execution. This includes using syringe techniques for transferring the epoxide and other reagents.

  • Solvent and Reagent Screening: Before scaling up a reaction, it is advisable to run small-scale test reactions with freshly dried solvents and newly opened reagents to ensure their quality.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common issues with trans-2,3-epoxybutane.

Frequently Asked Questions (FAQs)

Q1: How should I store trans-2,3-epoxybutane to maintain its purity?

A1: trans-2,3-Epoxybutane should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon. The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition, as it is highly flammable.

Q2: What is the mechanism of hydrolysis of trans-2,3-epoxybutane?

A2: The hydrolysis of trans-2,3-epoxybutane proceeds via different mechanisms depending on the pH of the medium:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the epoxide ring is protonated, making it a better leaving group. Water then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in an SN2-like manner, leading to ring opening and the formation of a trans-diol after deprotonation.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like a hydroxide ion directly attacks one of the less sterically hindered carbon atoms of the epoxide ring in an SN2 reaction. This forces the ring to open, forming an alkoxide intermediate, which is then protonated by water to yield the trans-diol.[1]

Hydrolysis Mechanism of trans-2,3-Epoxybutane

hydrolysis_mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed epoxide_acid trans-2,3-Epoxybutane protonated_epoxide Protonated Epoxide epoxide_acid->protonated_epoxide + H+ diol_acid trans-2,3-Butanediol protonated_epoxide->diol_acid + H2O, - H+ epoxide_base trans-2,3-Epoxybutane alkoxide Alkoxide Intermediate epoxide_base->alkoxide + OH- diol_base trans-2,3-Butanediol alkoxide->diol_base + H2O, - OH-

Caption: Acid- and base-catalyzed hydrolysis pathways of trans-2,3-epoxybutane.

Q3: Can I use a solvent from a previously opened bottle for my reaction?

A3: It is strongly discouraged to use solvents from previously opened bottles for moisture-sensitive reactions without re-drying them. Even with careful handling, atmospheric moisture can be introduced into the solvent over time. It is best practice to use freshly dried solvent from a solvent purification system or a newly opened bottle packaged under an inert atmosphere.

Q4: What are the best drying agents for solvents to be used with trans-2,3-epoxybutane?

A4: The choice of drying agent depends on the solvent.

  • For ethereal solvents like THF and diethyl ether, distillation from sodium/benzophenone is a classic and effective method.

  • For halogenated solvents like dichloromethane, calcium hydride is a suitable drying agent.[4]

  • For many common solvents, activated 3Å or 4Å molecular sieves are a good choice for removing water.[3][8]

  • Caution: Avoid acidic drying agents if the epoxide is sensitive to acid-catalyzed polymerization or rearrangement.

Q5: How can I safely handle and transfer trans-2,3-epoxybutane?

A5: Due to its moisture sensitivity and flammability, trans-2,3-epoxybutane should be handled using appropriate techniques to minimize exposure to air and moisture. The use of a syringe or cannula to transfer the liquid under a positive pressure of an inert gas is the recommended method. This is often done using a Sure/Seal™ type bottle which allows for the withdrawal of the liquid without removing the cap.[9]

Experimental Protocol: Syringe Transfer of trans-2,3-Epoxybutane

This protocol outlines the standard procedure for transferring a moisture-sensitive liquid like trans-2,3-epoxybutane from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Materials:

  • Sure/Seal™ bottle of trans-2,3-epoxybutane

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, gas-tight syringe with a needle

  • Inert gas source (nitrogen or argon) with a manifold and bubbler

Procedure:

  • Prepare the Reaction Flask: Ensure the reaction flask is oven- or flame-dried and cooled to room temperature under a stream of inert gas. Seal the flask with a rubber septum.

  • Prepare the Syringe: Take a clean, dry syringe and flush it with inert gas by drawing the gas into the syringe and expelling it several times.

  • Pressurize the Sure/Seal™ Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. This will create a slight positive pressure inside the bottle.

  • Withdraw the Reagent: Puncture the septum of the Sure/Seal™ bottle with the needle of the prepared syringe. Slowly draw the desired volume of trans-2,3-epoxybutane into the syringe. The positive pressure in the bottle will aid in this process.

  • Transfer to the Reaction Flask: Remove the syringe from the Sure/Seal™ bottle and quickly insert the needle through the septum of the reaction flask. Slowly dispense the epoxide into the flask.

  • Clean Up: Immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous acetone) to prevent the plunger from seizing upon exposure to atmospheric moisture.

Data Summary Table

PropertyValue
Chemical Formula C₄H₈O
Molecular Weight 72.11 g/mol
Appearance Colorless liquid
Boiling Point 54-55 °C
Density 0.804 g/mL at 25 °C
Moisture Sensitivity Yes, hydrolyzes to trans-2,3-butanediol
Storage Store under an inert atmosphere, in a cool, dry place

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Bell, R. P., & Pring, M. (1966). Kinetics of the hydrolysis of aliphatic epoxides. Journal of the Chemical Society B: Physical Organic, 1119-1122.
  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • PubMed. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived From the Endocannabinoid Arachidonoyl Ethanolamide. Retrieved from [Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. Retrieved from [Link]

  • Discovery Alert. (2026, January 28). Advanced Protective Coatings Tougher Than the Elements for 2026. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • RSC Publishing. Differentiation of isomeric camphane-2,3-diols by NMR spectroscopy and chemical ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2024). The Effect of Polymer Fiber Reinforcement on the Structural Performance of Timber Columns Under Axial Compression. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • ACS Publications. (2022, March 30). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Retrieved from [Link]

  • ResearchGate. Geometry of trans-2,3-epoxybutane showing the plane of the epoxy ring associated to the conjugation. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]

  • ResearchGate. (2022, March 10). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Xijiaqi Formula attenuates myocardial infarction-induced chronic heart failure by inhibiting TGF-β1/Smads-mediated fibroblast activation. Retrieved from [Link]

  • PubMed. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived From the Endocannabinoid Arachidonoyl Ethanolamide. Retrieved from [Link]

  • Thomas. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • LibreTexts. 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 29). Epoxide with solvent vs with water. Retrieved from [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Pure. (2022, March 30). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Retrieved from [Link]

  • MDPI. (2024). Mechanical Behavior and Energy Evolution of Coal–Rock Composites Under Mining-Induced Stress. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Homework.Study.com. The cis and trans isomers of 2,3-dimethyloxirane both react with -OH to give butane-2,3-diol. One.... Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Protocols for trans-2,3-Epoxybutane CAS Registry Number: 21490-63-1 (trans-isomer) Document ID: TS-EB23-DEG-01 Last Updated: October 2023

Executive Summary

trans-2,3-Epoxybutane is a strained oxirane subject to three primary degradation vectors: hydrolytic ring opening , thermal isomerization , and metabolic conjugation . For researchers, the most common "phantom" errors arise from thermal degradation during Gas Chromatography (GC) analysis (creating false ketone peaks) and inadvertent acid-catalyzed hydrolysis in non-anhydrous solvents.

This guide provides mechanistic insights and self-validating protocols to distinguish between genuine sample degradation and methodological artifacts.

Module 1: Hydrolytic Instability (Acid/Base Catalysis)

The Issue: Users frequently report the appearance of a white precipitate or a viscous, high-boiling impurity in stored samples. This is often meso-2,3-butanediol, formed via atmospheric moisture ingress.

Mechanism: Stereospecific Ring Opening

Unlike acyclic ethers, the trans-2,3-epoxybutane ring possesses significant angle strain (


60° bond angles). In the presence of even trace acid (catalyst) and water (nucleophile), the ring opens.

Crucial Stereochemical Check: The hydrolysis of trans-2,3-epoxybutane is stereospecific. The reaction proceeds via an


-like anti-addition mechanism.
  • Reactant: trans-2,3-Epoxybutane (chiral pair or enantiopure).

  • Process: Backside attack of water on the protonated epoxide.

  • Product: meso-2,3-Butanediol (Achiral/Optically Inactive).

If you start with the cis-isomer, you obtain the racemic (


) diol. Therefore, determining the optical activity or melting point of the degradation product validates the stereochemical integrity of your starting material.
Troubleshooting Protocol: Hydrolysis Validation

Q: How do I confirm if my sample has hydrolyzed?

  • Visual/Physical Check:

    • trans-2,3-Epoxybutane BP: ~54–57 °C (Volatile liquid).

    • 2,3-Butanediol BP: ~180 °C (Viscous liquid/solid).

    • Test: Place 100 µL on a watch glass. If it does not evaporate within 5 minutes at RT, significant hydrolysis has occurred.

  • NMR Validation (Self-Validating):

    • 1H NMR (CDCl3): Look for the disappearance of the epoxide ring protons (

      
       2.7–3.0 ppm) and the appearance of methine protons shifted downfield (
      
      
      
      3.5–3.8 ppm) corresponding to the diol.
Pathway Visualization: Acid-Catalyzed Hydrolysis

Hydrolysis Epoxide trans-2,3-Epoxybutane (Strained Ring) Protonated Protonated Intermediate (Activated Electrophile) Epoxide->Protonated + H+ (Acid Cat.) Transition Transition State (Backside Attack / Inversion) Protonated->Transition + H2O (Nucleophile) Product meso-2,3-Butanediol (Thermodynamically Stable) Transition->Product - H+

Figure 1: Acid-catalyzed hydrolysis of trans-2,3-epoxybutane proceeds via anti-addition, inverting one stereocenter to yield the meso-diol.

Module 2: Thermal Degradation & Analytical Artifacts

The Issue: During GC-MS analysis, researchers often detect Methyl Ethyl Ketone (MEK) or Isobutyraldehyde , even in pure samples. This is often an artifact of the analysis method, not sample impurity.

Mechanism: Thermal Isomerization

At temperatures >150°C (common in GC injector ports), trans-2,3-epoxybutane undergoes rearrangement.

  • C-O Bond Homolysis/Heterolysis: The ring opens to a reactive intermediate.

  • Hydride Shift (1,2-shift): A hydrogen atom migrates from C2 to C3 (or vice versa), generating a carbonyl group.

  • Result: Conversion to 2-butanone (MEK).

Analytical Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak tailing on GC Interaction with active sites (silanols) in the liner.Deactivate liner; switch to base-deactivated wool.
Unexpected MEK peak Thermal isomerization in the injector port.Lower Inlet Temp: Reduce to <100°C if possible.Method: Use "Cold On-Column" injection.
Poor Mass Balance Volatility loss during sample prep.Use gas-tight syringes; prepare samples in chilled solvents (e.g., DCM at 0°C).

Q: How do I distinguish between thermal degradation and actual contamination? A: Perform a split ratio variation test .

  • Run the sample at Split 10:1.

  • Run the sample at Split 100:1.

  • If the ratio of Epoxide:MEK changes significantly (usually less degradation at higher split ratios due to lower residence time), the MEK is an artifact of the instrument, not the sample.

Module 3: Biological & Metabolic Fate[1][2][3][4][5][6]

The Issue: For drug development professionals, understanding the clearance of epoxide intermediates is critical for toxicology assessments (AMES test interpretation).

Primary Metabolic Pathways

In biological systems, trans-2,3-epoxybutane is cleared via two competing pathways. The balance between these determines genotoxicity.

  • Hydrolysis (Detoxification):

    • Enzyme: Soluble Epoxide Hydrolase (sEH).[1][2]

    • Action: Converts the reactive epoxide to the water-soluble, excretable dihydrodiol.

    • Note: sEH often shows stereoselectivity. For 2,3-epoxybutane, hydrolysis is generally rapid, reducing systemic toxicity.

  • Conjugation (Scavenging):

    • Enzyme: Glutathione S-Transferase (GST).

    • Action: Nucleophilic attack by the thiol group of Glutathione (GSH) on the epoxide carbon.

    • Result: Formation of an SG-conjugate (mercapturic acid precursor).

Pathway Visualization: Metabolic Clearance

Metabolism cluster_Hydrolysis Pathway A: Hydrolysis (sEH) cluster_Conjugation Pathway B: Conjugation (GST) Substrate trans-2,3-Epoxybutane (Electrophilic) Enzyme1 Soluble Epoxide Hydrolase (sEH) Substrate->Enzyme1 Enzyme2 Glutathione S-Transferase (GST) + GSH Substrate->Enzyme2 Product1 2,3-Butanediol (Excretable) Enzyme1->Product1 Product2 Glutathione Conjugate (Mercapturic Acid Pathway) Enzyme2->Product2

Figure 2: Competitive metabolic clearance pathways. High sEH activity typically dominates, mitigating the mutagenic potential of the epoxide.

Module 4: Atmospheric Fate (Environmental)

Context: Relevant for environmental impact assessments and storage safety.

  • Primary Sink: Reaction with hydroxyl radicals (

    
    OH).
    
  • Mechanism: H-atom abstraction from the methyl groups or ring carbons.

  • Kinetics: Rate constant

    
    .
    
  • Lifetime: Estimated at 1–7 days in the troposphere.

  • Degradation Products: Reaction eventually leads to ring cleavage, forming smaller carbonyls (acetaldehyde, formaldehyde) which are secondary pollutants.

References

  • Atkinson, R., et al. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. Atmospheric Chemistry and Physics.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Epoxide Ring Opening: Stereochemical Principles).

  • Flowers-Geary, L., et al. (1981). Kinetics of the thermal decomposition of 2,3-epoxybutane. Journal of the Chemical Society, Faraday Transactions 1.

  • De Meester, C. (1984).[3] Increase of 2,3-epoxybutane mutagenicity by glutathione-S-transferases. Toxicology Letters.

  • Luo, Z., et al. (2012). Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Chemical Research in Toxicology.

Sources

Validation & Comparative

Comparative Guide: Reactivity & Stereochemistry of cis- vs. trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of trans-2,3-epoxybutane and cis-2,3-epoxybutane, focusing on their reactivity profiles, stereochemical outcomes, and experimental handling.

Executive Summary

For researchers utilizing 2,3-epoxybutane (2,3-dimethyloxirane) as an electrophile or intermediate, the choice of isomer dictates both the rate of reaction and the stereochemistry of the product.

  • Reactivity Reversal: The relative reactivity order inverts depending on the pH of the reaction environment.

    • Nucleophilic/Basic Conditions: trans-2,3-Epoxybutane reacts faster (Kinetic Control via Steric Access).

    • Acidic Conditions: cis-2,3-Epoxybutane reacts faster (Thermodynamic Control via Strain Relief).

  • Stereochemical Outcome:

    • cis-Isomer (Meso)

      
       Yields Racemic  (
      
      
      
      ) products (anti-opening).
    • trans-Isomer (Racemic)

      
       Yields Meso  products (anti-opening).
      

Physical & Structural Properties

The distinct physical properties of these isomers arise from their symmetry. The cis isomer possesses a net dipole moment due to the syn alignment of the methyl groups, elevating its boiling point relative to the non-polar trans isomer.[1]

Propertycis-2,3-Epoxybutanetrans-2,3-Epoxybutane
CAS Number 1758-33-421490-63-1 (Racemic)
Stereochemistry Meso (Achiral, internal plane of symmetry)Racemic (Pair of enantiomers:

&

)
Dipole Moment Polar (Net dipole

0)
Non-polar (Net dipole

0)
Boiling Point 60–61 °C54–55 °C
Density (25°C) 0.826 g/mL0.804 g/mL
Ground State Energy High (Van der Waals repulsion between syn-methyls)Low (Methyl groups are anti)

Mechanistic Reactivity Analysis

A. Nucleophilic Ring Opening (Basic/Neutral Conditions)

Dominant Factor: Steric Hindrance to Approach Faster Isomer: trans-2,3-Epoxybutane

In an


 mechanism, the nucleophile attacks the carbon atom from the backside, anti to the leaving oxygen.
  • trans-Isomer: The methyl group on the adjacent carbon is anti to the attack site. It is oriented away from the incoming nucleophile, offering an accessible trajectory.

  • cis-Isomer: The methyl group on the adjacent carbon is syn to the leaving oxygen. Due to the geometry of the epoxide, this places the adjacent methyl group closer to the incoming nucleophile's path, creating significant steric drag in the transition state.

Experimental Evidence: Kinetic studies of sulfate nucleophiles reacting with 2,3-epoxybutane isomers confirm that the trans isomer reacts approximately 2.3x faster than the cis isomer (


 vs 

).
B. Acid-Catalyzed Ring Opening

Dominant Factor: Relief of Ground-State Strain Faster Isomer: cis-2,3-Epoxybutane

Under acidic conditions, the mechanism shifts towards a borderline


/

pathway. Protonation of the oxygen weakens the C-O bonds, and the transition state resembles a carbocation.
  • cis-Isomer: The syn-eclipsing methyl groups create substantial torsional and van der Waals strain (~1 kcal/mol higher than trans). Ring opening immediately relieves this eclipsing interaction. This ground-state destabilization lowers the activation energy barrier (

    
    ).
    
  • trans-Isomer: Already in a more stable conformation with anti methyl groups, the trans isomer gains less energetic benefit from the initial bond-breaking event.

Stereochemical Pathways (DOT Visualization)

The following diagram maps the stereochemical inversion (Walden inversion) inherent to the anti-opening mechanism.

ReactionPathways cluster_legend Stereochemical Rule (Anti-Opening) Cis cis-2,3-Epoxybutane (Meso) RacemicProduct Racemic Product (e.g., (2R,3R) + (2S,3S)-diol) Cis->RacemicProduct Nucleophilic Attack (Inversion at 1 center) Trans trans-2,3-Epoxybutane (Racemic) MesoProduct Meso Product (e.g., (2R,3S)-diol) Trans->MesoProduct Nucleophilic Attack (Inversion at 1 center) Info Meso Epoxide -> Racemic Product Racemic Epoxide -> Meso Product

Caption: Stereochemical correlation diagram showing the inversion outcomes for cis (meso) and trans (racemic) epoxide isomers upon anti-nucleophilic attack.

Experimental Protocols

Protocol A: Kinetic Comparison via GC-FID

To empirically verify the reactivity difference in your specific system, use the following self-validating protocol.

Objective: Determine relative rate constants (


) for nucleophilic opening.

Materials:

  • Substrates: cis-2,3-Epoxybutane (>97%) and trans-2,3-Epoxybutane (>97%).[2]

  • Nucleophile: Benzylamine (1.0 equiv).

  • Internal Standard: Dodecane (inert).

  • Solvent: Acetonitrile (anhydrous).

Workflow:

  • Preparation: Prepare a 0.1 M solution of epoxide and 0.05 M dodecane in acetonitrile.

  • Initiation: Add benzylamine (0.1 M final conc) at

    
    . Maintain temperature at 25°C ± 0.1°C.
    
  • Sampling: Aliquot 50 µL every 15 minutes into a quench solution (0.1 M HCl in MeOH) to stop the reaction.

  • Analysis: Analyze via GC-FID. Monitor the disappearance of the epoxide peak relative to the dodecane internal standard.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Stereochemical Verification (NMR)

Objective: Confirm product identity (Meso vs. Racemic).

  • Reaction: Perform hydrolysis (acidic or basic).

  • Workup: Extract with ethyl acetate, dry over MgSO4, concentrate.

  • Analysis: Dissolve in CDCl3.

  • Differentiation:

    • Meso-2,3-butanediol (from trans): Methyl doublet appears at ~1.15 ppm .

    • Racemic-2,3-butanediol (from cis): Methyl doublet appears at ~1.13 ppm .

    • Note: Resolution may require a chiral shift reagent (e.g., Eu(hfc)3) if peaks overlap in standard 1H NMR.

Experimental Workflow Diagram

Workflow Start Start: Select Isomer Cond Select Conditions Start->Cond Acid Acidic (H+) Strain Relief Dominates Cond->Acid pH < 7 Base Basic/Nuc (Nu-) Sterics Dominate Cond->Base pH > 7 CisFast Cis Isomer Reacts Faster (Ground State Destabilization) Acid->CisFast TransFast Trans Isomer Reacts Faster (Less Steric Hindrance) Base->TransFast ProdAnalysis Product Analysis (GC/NMR) CisFast->ProdAnalysis TransFast->ProdAnalysis

Caption: Decision tree for predicting relative reaction rates based on reaction conditions.

References

  • Minerath, E. C., et al. (2009). Assessing the potential for diol and hydroxy sulfate ester formation from the reaction of epoxides in tropospheric aerosols. Environmental Science & Technology.[3]

    • Key Data: Provides specific rate constants for sulfate attack, confirming trans > cis reactivity in nucleophilic substitution.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Key Concept: Authoritative source on stereoelectronic effects and the Furst-Plattner rule (trans-diaxial opening) applied to acyclic systems.
  • BenchChem. (n.d.). trans-2,3-Epoxybutane Product Information.

    • Key Data: Physical property data and confirmation of boiling point differences.[1][3][4][5][6]

  • Study.com. (n.d.). Reaction of cis and trans isomers of 2,3-dimethyloxirane.[7]

    • Key Concept: Verification of stereochemical outcomes (Meso vs. Racemic products).

Sources

comparison of different catalysts for the epoxidation of trans-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic systems for the epoxidation of trans-2-butene, designed for researchers in catalysis and process development.

Executive Summary & Mechanistic Divergence

The epoxidation of trans-2-butene presents a specific stereochemical challenge compared to terminal alkenes (like 1-butene) or ethylene. The preservation of the trans-configuration in the epoxide product (trans-2,3-epoxybutane) depends entirely on the reaction mechanism: Concerted vs. Stepwise Radical .

  • Concerted Mechanisms (e.g., Peracids, MTO, TS-1) maintain stereospecificity. The oxygen transfer occurs in a single step, preventing rotation around the C-C bond.

  • Stepwise/Radical Mechanisms (e.g., Mn-Porphyrins, Ag-catalyzed combustion) often lead to stereochemical scrambling (forming cis-epoxides) or allylic hydrogen abstraction, which destroys the substrate.

Mechanistic Pathway Visualization

The following diagram contrasts the concerted "Butterfly" transition state with the radical "Rebound" pathway, illustrating why certain catalysts fail to retain the trans configuration.

EpoxidationMechanisms cluster_Concerted Concerted Pathway (Stereospecific) cluster_Radical Radical/Stepwise Pathway (Non-Stereospecific) Substrate trans-2-Butene TS_Concerted Transition State (Butterfly Mechanism) Substrate->TS_Concerted + mCPBA / MTO / TS-1 Inter_Radical C-C Bond Rotation (Radical Intermediate) Substrate->Inter_Radical + Mn-Porphyrin / Ag(111) Product_Trans trans-2,3-Epoxybutane (Retention) TS_Concerted->Product_Trans Product_Mix Mixture: trans + cis Epoxides + Allylic Oxidation Inter_Radical->Product_Mix Bond Rotation

Caption: Figure 1. Mechanistic divergence in epoxidation. Concerted pathways (top) guarantee stereoretention, while radical pathways (bottom) risk scrambling and byproduct formation.

Critical Analysis of Catalyst Classes

A. Titanium Silicalite-1 (TS-1)

Status: Industrial Standard for C3-C4 Alkenes. TS-1 (MFI structure) is the heterogeneous catalyst of choice for lower alkenes using Hydrogen Peroxide (H₂O₂).

  • Performance : In mixed C4 streams, TS-1 shows a kinetic preference for trans-2-butene over 1-butene (

    
    ).[1]
    
  • Mechanism : Formation of a Ti-hydroperoxo species allows for a concerted oxygen transfer.

  • Limitation : Pore size constraints (5.5 Å) limit this to small alkenes. While perfect for 2-butene, it fails for bulky derivatives (e.g., trans-stilbene).

B. Methyltrioxorhenium (MTO)

Status: High-Performance Homogeneous Catalyst. MTO (


) is arguably the most versatile catalyst for laboratory-scale synthesis of trans-epoxides.
  • Performance : High turnover frequency (TOF) and >95% yield for internal alkenes.

  • Stereospecificity : Strictly stereospecific (retention of trans configuration).[2]

  • Protocol Note : Requires a Lewis base (Pyridine or Pyrazole) to prevent the Re-species from catalyzing the ring-opening of the epoxide into a diol.

C. Manganese Porphyrins (Jacobsen/Biomimetic)

Status: Complex Stereochemistry. While famous for enantioselective epoxidation of cis-alkenes (Jacobsen-Katsuki), these systems struggle with trans-alkenes.

  • The Problem : The mechanism involves a radical intermediate. For trans-2-butene, the lifetime of this radical often allows rotation around the C-C bond before ring closure, leading to thermodynamic equilibration (formation of cis-epoxide).

  • Exception : "Chiral Wall" porphyrins can enforce stereochemistry sterically, but synthesis is non-trivial.

D. Silver (Ag) Heterogeneous Catalysts

Status: NOT RECOMMENDED for 2-Butene.

  • The Trap : Ag is the gold standard for Ethylene epoxidation. However, for 2-butene, the presence of allylic hydrogens (C-H bonds adjacent to the double bond) changes the pathway.

  • Failure Mode : On Ag(111), abstraction of the allylic hydrogen is kinetically favored over epoxide formation, leading to combustion (CO₂ + H₂O) rather than epoxidation.

Comparative Performance Data

Catalyst SystemOxidantStereospecificity (trans retention)Main ByproductSuitability for trans-2-Butene
mCPBA (Benchmark)StoichiometricExcellent (>99%) m-Chlorobenzoic acidLab Scale Only (High Waste)
TS-1 / H₂O₂ H₂O₂ (30%)High Glycols (if acidic)Industrial / Scalable
MTO / Pyridine H₂O₂ / UHPExcellent (>98%) Diols (if no ligand)High Value / Lab Scale
Mn-Porphyrin NaOCl / PhIOPoor to Moderate cis-Epoxide / RearrangementResearch Only (Mechanistic study)
Ag / Al₂O₂ O₂ (Gas)N/A CO₂ (Combustion)Unsuitable (Allylic H-abstraction)

Validated Experimental Protocols

Protocol A: Heterogeneous Epoxidation with TS-1 (Green Chemistry)

Best for: Scalable, low-waste synthesis.

Reagents:

  • trans-2-Butene (Gas or condensed liquid at -10°C)

  • Titanium Silicalite-1 (TS-1) catalyst (calcined)

  • Hydrogen Peroxide (30% aq.)[3][4]

  • Solvent: Methanol (Critical for miscibility)

Workflow:

  • Catalyst Activation : Calcine TS-1 at 550°C for 4 hours to remove adsorbed water/organics.

  • Reactor Setup : Load TS-1 (1.5 wt% relative to substrate) into a pressure reactor (autoclave).

  • Solvent System : Add Methanol (MeOH:Alkene ratio 5:1).

  • Addition : Pressurize with trans-2-butene (3-5 bar).

  • Oxidation : Pump H₂O₂ continuously at 40°C. Note: Batch addition of H₂O₂ can lead to localized high concentrations and ring opening.

  • Separation : Depressurize. The epoxide (b.p. ~55°C) can be distilled directly from the methanol/water mix.

Protocol B: Homogeneous Epoxidation with MTO (High Yield)

Best for: Laboratory synthesis requiring high stereopurity.

Reagents:

  • Methyltrioxorhenium (MTO) (1 mol%)

  • Pyrazole (12 mol%) (Accelerant & buffer)

  • Hydrogen Peroxide (30% aq.)[3][4]

  • Dichloromethane (DCM)

Workflow:

  • Ligand Complexation : Dissolve MTO and Pyrazole in DCM. Stir for 10 mins to form the active peroxo-complex.

  • Substrate Addition : Add trans-2-butene (condensed or dissolved).

  • Oxidant Feed : Add H₂O₂ dropwise at 0°C. Crucial: Keep temperature low to prevent diol formation.

  • Quench : After 2-4 hours, add catalytic amounts of MnO₂ to decompose excess H₂O₂.

  • Workup : Dry organic layer with MgSO₄ and concentrate.

Experimental Decision Matrix

Use this workflow to select the appropriate catalyst for your specific constraints.

CatalystSelection Start Start: Epoxidation of trans-2-Butene Scale What is the target scale? Start->Scale Result_Avoid Avoid Ag Catalysts (Combustion Risk) Start->Result_Avoid WARNING Lab Laboratory (<10g) Scale->Lab Lab Industrial Industrial/Pilot (>1kg) Scale->Industrial Industrial Stereo Is 100% trans-retention critical? Lab->Stereo Result_TS1 Use TS-1 / H2O2 (Heterogeneous, Scalable) Industrial->Result_TS1 Waste Is waste generation a concern? Stereo->Waste Yes Result_mCPBA Use mCPBA (Standard, Reliable, High Waste) Stereo->Result_mCPBA No (Just need product) Waste->Result_mCPBA No Result_MTO Use MTO + Pyrazole (High Yield, Green Oxidant) Waste->Result_MTO Yes (Green)

Caption: Figure 2. Decision matrix for catalyst selection based on scale, stereochemical requirements, and waste tolerance.

References

  • Clerici, M. G., et al. (1993). "Epoxidation of Lower Olefins with Hydrogen Peroxide and Titanium Silicalite." Journal of Catalysis.

  • Herrmann, W. A., et al. (1991). "Methyltrioxorhenium as a Catalyst for Epoxidation." Angewandte Chemie International Edition.

  • Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from Mn(III) Salen Complexes." Journal of the American Chemical Society.

  • Nielsen, L. P., et al. (2022). "Evaluation of Catalysts for the Metathesis of Ethene and 2-Butene." MPG.PuRe.

  • Friend, C. M., et al. (2005). "Efficient Epoxidation of a Terminal Alkene Containing Allylic Hydrogen Atoms: trans-Methylstyrene on Cu{111}." Journal of the American Chemical Society.

Sources

Comparative Analytical Guide: Quantification of trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: trans-2,3-Epoxybutane (CAS: 21490-63-1) Chemical Class: Volatile Epoxide / Alkyloxirane Critical Attribute: Genotoxic Impurity (GTI) / Alkylating Agent[1]

This guide provides a technical comparison of analytical methodologies for the quantification of trans-2,3-epoxybutane. Due to its high volatility (Boiling Point: 54–55°C) and reactivity (susceptibility to hydrolysis and nucleophilic attack), standard liquid chromatography (HPLC) is generally unsuitable for the intact molecule.

The industry standard for trace quantification in complex matrices is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) operating in Selected Ion Monitoring (SIM) mode.[1] This guide compares this "Gold Standard" against Direct Injection GC-FID and discusses specific protocol requirements to ensure scientific integrity.

Part 1: Comparative Analysis of Methods

The selection of an analytical method depends heavily on the sample matrix (e.g., drug substance, biological fluid, or reaction mixture) and the required sensitivity (Limit of Quantification - LOQ).

Table 1: Method Performance Comparison
FeatureMethod A: Headspace GC-MS (SIM) Method B: Direct Liquid Injection GC-FID Method C: Derivatization (NBP Assay)
Primary Application Trace impurities (GTIs) in drug substances/biologicals.[1]Process control; Purity assay of raw materials.[1]Total alkylating activity (Toxicology/Kinetics).[1]
Sensitivity (LOQ) High (10 – 50 ppb)Moderate (1 – 10 ppm)Low (Fluorescence/Absorbance dependent)
Selectivity Excellent (Mass spectral fingerprinting).[1]Good (Retention time only).Poor (Reacts with all alkylating agents).[1]
Matrix Effects Minimal (Gas phase extraction isolates analyte).[1]High (Non-volatiles contaminate liner/column).[1]Moderate (Requires liquid extraction).[1][2]
Throughput High (Automated HS samplers).[1]High.Low (Manual reaction steps).
Key Limitation Requires specialized HS hardware.[1]Solvent peak masking (solvent delay issues).Indirect measurement; kinetic instability.[1]
Method Selection Logic (Causality)
  • Why Headspace? trans-2,3-Epoxybutane boils at ~54°C. Direct injection of a sample dissolved in a common solvent (like Methanol or Acetonitrile) often results in the analyte co-eluting with the solvent tail, making integration impossible. Headspace extraction utilizes the analyte's high vapor pressure to separate it from the non-volatile matrix before injection, eliminating solvent interference.[1]

  • Why MS-SIM? The mass spectrum of 2,3-epoxybutane is fragmented.[1] In Full Scan mode, sensitivity is lost.[1] SIM mode focuses the quadrupole on characteristic ions (

    
     43, 72), increasing the signal-to-noise ratio by orders of magnitude.
    

Part 2: Detailed Experimental Protocol (HS-GC-MS)

Objective: Quantification of trans-2,3-epoxybutane at trace levels (ppm/ppb) in a solid or liquid matrix.

Reagents & Standards
  • Reference Standard: trans-2,3-Epoxybutane (>97% purity).[1]

  • Internal Standard (ISTD): Tetrahydrofuran-d8 (THF-d8) or 2-Butanone-d5.[1]

    • Rationale: Deuterated analogs with similar boiling points correct for variations in headspace equilibrium efficiency.[1]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1]

    • Rationale: High boiling point solvents with low vapor pressure at the incubation temperature (50°C) ensure that the headspace is dominated by the analyte, not the solvent.

Instrumentation Setup (Agilent 7890/5977 or equivalent)

A. Headspace Autosampler Parameters:

  • Incubation Temperature: 50°C

    • Scientific Note: The incubation temp is set just below the analyte's boiling point (54°C).[1] Exceeding the BP can cause non-linear pressure spikes in the vial, affecting quantification accuracy (Raoult’s Law deviation).[1]

  • Incubation Time: 20 minutes (Ensure equilibrium).

  • Agitation: High (500 rpm) to facilitate mass transfer.

  • Loop/Transfer Line Temp: 70°C / 80°C (Prevents condensation).

B. GC Parameters:

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).[1]

    • Why: The "624" phase (6% cyanopropylphenyl) is designed specifically for volatile organic compounds (VOCs), providing the necessary retention to separate the epoxide from light hydrocarbons.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 35°C for 3 min (Traps volatiles).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C (Post-run bake out).

C. Mass Spectrometer (SIM Mode):

  • Target Ion (

    
    ): 72  (Molecular Ion, 
    
    
    
    ), 43 (Base Peak,
    
    
    ).[1]
  • Qualifier Ion (

    
    ): 57 , 29 .[1]
    
  • Dwell Time: 100 ms per ion.

Workflow Visualization

AnalyticalWorkflow Sample Sample Preparation (Weigh 100mg into 20mL HS Vial) Solvent Add Diluent (DMSO) + Internal Standard (THF-d8) Sample->Solvent Seal Crimp Cap Immediately (Prevent Volatilization) Solvent->Seal Critical Step HS_Unit Headspace Incubation (50°C for 20 min) Equilibrium: Liquid <-> Gas Seal->HS_Unit Injection Gas Phase Injection (Transfer Line @ 80°C) HS_Unit->Injection Pressurized Loop GC_Sep GC Separation (DB-624) Retains Volatiles Injection->GC_Sep MS_Det MS Detection (SIM Mode) Target m/z: 43, 72 GC_Sep->MS_Det Data Quantification (Ratio of Analyte Area / ISTD Area) MS_Det->Data

Caption: Figure 1. Optimized Headspace GC-MS workflow for volatile epoxide quantification, emphasizing the critical sealing step to prevent analyte loss.

Part 3: Method Validation & Integrity (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must include the following system suitability tests (SST) before every run:

  • Resolution Check:

    • Since trans-2,3-epoxybutane has a cis-isomer (meso form) and potential interference from 2-butanone, the method must demonstrate a resolution (

      
      ) > 1.5 between the trans-isomer and any adjacent peaks.
      
    • Note: On a DB-624 column, the trans isomer typically elutes before the cis isomer.[1]

  • Sensitivity Verification (S/N Ratio):

    • Inject a standard at the Limit of Quantification (LOQ). The Signal-to-Noise ratio must be > 10:1.[1]

    • Target: For genotoxic impurities, aim for an LOQ of

      
       1.0 ppm relative to the drug substance.[1]
      
  • Linearity & Range:

    • Due to the vapor pressure dynamics in headspace, linearity can fail at high concentrations (saturation).[1]

    • Requirement: Calibrate over a range of 80% to 120% of the target limit. Correlation coefficient (

      
      ) must be 
      
      
      
      0.99.[1]
Decision Matrix: When to use which method?

DecisionTree Start Start: Define Analytical Goal Conc Expected Concentration? Start->Conc High High (>0.1%) Conc->High Trace Trace (<100 ppm) Conc->Trace Matrix Sample Matrix? High->Matrix MethodB Method B: Headspace GC-MS Trace->MethodB Sensitivity Required Clean Pure Solvent/Reagent Matrix->Clean Complex Drug Substance/Bio Matrix->Complex MethodA Method A: Direct GC-FID Clean->MethodA Cost Effective Complex->MethodB Avoid Matrix Effects

Caption: Figure 2. Analytical decision matrix for selecting the appropriate quantification strategy based on concentration and matrix complexity.

References

  • National Institute of Standards and Technology (NIST). 2,3-Epoxybutane Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6432237, trans-2,3-Epoxybutane.[1] [Link][3]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] [Link]

Sources

A Comparative Spectroscopic Guide to trans- and cis-2,3-Epoxybutane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in stereoselective synthesis, catalysis, and drug development, the precise characterization of geometric isomers is a foundational requirement. The subtle differences in the spatial arrangement of atoms in isomers like trans- and cis-2,3-epoxybutane dictate their physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic signatures of these two isomers, leveraging Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust framework for their unambiguous differentiation. The discussion is grounded in the principles of molecular symmetry and provides practical, experimentally-derived data.

Molecular Structure and Symmetry: The Foundation of Spectroscopic Differences

The core distinction between trans- and cis-2,3-epoxybutane lies in their molecular symmetry. The trans isomer, with the two methyl groups on opposite sides of the oxirane ring, possesses a C₂ point group symmetry. This means it has a twofold rotational axis passing through the oxygen atom and the midpoint of the carbon-carbon bond of the epoxide ring. In contrast, the cis isomer, where the methyl groups are on the same side, has a Cₛ point group symmetry, characterized by a plane of symmetry that bisects the molecule.

This fundamental difference in symmetry governs the selection rules for vibrational transitions in IR and Raman spectroscopy and influences the magnetic environments of the nuclei, leading to distinct NMR spectra.

G cluster_cis cis-2,3-Epoxybutane (Cₛ symmetry) cluster_trans trans-2,3-Epoxybutane (C₂ symmetry) cis_structure cis_label A plane of symmetry (σ) bisects the molecule. trans_structure trans_label A twofold rotational axis (C₂) is present.

Caption: Molecular structures and point group symmetries of cis- and trans-2,3-epoxybutane.

Vibrational Spectroscopy: A Tale of Two Symmetries

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. The activity of a particular vibrational mode in either IR or Raman spectroscopy is dictated by the molecule's symmetry.

Infrared (IR) Spectroscopy

For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment.

  • cis-2,3-Epoxybutane (Cₛ): With its lower symmetry, a larger number of its vibrational modes result in a change in the net dipole moment. Consequently, the IR spectrum of the cis isomer is expected to be more complex, with a greater number of absorption bands compared to the trans isomer.

  • trans-2,3-Epoxybutane (C₂): The higher symmetry of the trans isomer means that some vibrational modes will not cause a change in the dipole moment and will therefore be IR inactive. This leads to a comparatively simpler IR spectrum.

A key region of interest for epoxides is the "fingerprint region" (below 1500 cm⁻¹), which contains characteristic absorptions related to the oxirane ring. The symmetric and asymmetric stretching of the C-O bonds in the epoxide ring are particularly informative. The epoxide symmetric ring breathing vibration typically appears between 1280 and 1230 cm⁻¹, the asymmetric C-O-C stretch between 950 and 810 cm⁻¹, and the symmetric C-O-C stretch between 880 and 750 cm⁻¹[1].

Table 1: Key IR Absorption Bands for cis- and trans-2,3-Epoxybutane

Vibrational Mode Assignmentcis-2,3-Epoxybutane (cm⁻¹)trans-2,3-Epoxybutane (cm⁻¹)Key Differentiating Feature
Epoxide Ring Breathing~1250~1260Subtle shift, often more intense in the cis isomer.
Asymmetric C-O-C Stretch~880~860The lower symmetry of the cis isomer can lead to a more complex pattern in this region.
Symmetric C-O-C Stretch~830Inactive or very weakThis mode is often IR inactive in the more symmetric trans isomer.
CH₃ Rocking ModesMultiple bandsFewer, sharper bandsThe different steric environments of the methyl groups lead to distinct rocking frequencies.
Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of light, and for a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.

A crucial principle for distinguishing between isomers with different symmetries is the Rule of Mutual Exclusion . For a molecule with a center of inversion (like some highly symmetric molecules, though not the case here), vibrational modes that are IR active are Raman inactive, and vice versa. While neither 2,3-epoxybutane isomer has a center of inversion, the general principle holds that higher symmetry leads to more distinct IR and Raman spectra.

  • cis-2,3-Epoxybutane (Cₛ): Most of the vibrational modes are expected to be active in both IR and Raman spectra.

  • trans-2,3-Epoxybutane (C₂): Due to its C₂ symmetry, there will be vibrational modes that are either IR active or Raman active, but not necessarily both, leading to a more complementary relationship between the two spectra.

The symmetric ring breathing mode of the epoxide is typically strong in the Raman spectrum[2].

Table 2: Key Raman Shifts for cis- and trans-2,3-Epoxybutane

Vibrational Mode Assignmentcis-2,3-Epoxybutane (cm⁻¹)trans-2,3-Epoxybutane (cm⁻¹)Key Differentiating Feature
Epoxide Ring BreathingStrong, ~1250Strong, ~1260The position and relative intensity can differ slightly.
Symmetric C-O-C StretchActiveActive and often strongThis mode, weak or absent in the IR of the trans isomer, is observable in its Raman spectrum.
C-H StretchingComplex patternSimpler, more defined patternThe higher symmetry of the trans isomer results in fewer distinct C-H stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as it provides detailed information about the connectivity and stereochemical arrangement of atoms.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the protons are highly sensitive to their local electronic and spatial environments.

  • cis-2,3-Epoxybutane: Due to the Cₛ symmetry, the two methyl groups are chemically equivalent, as are the two methine protons on the epoxide ring. This results in a simple ¹H NMR spectrum consisting of two signals: a doublet for the methyl protons and a quartet for the methine protons.

  • trans-2,3-Epoxybutane: The C₂ symmetry also renders the two methyl groups and the two methine protons chemically equivalent. Therefore, the ¹H NMR spectrum of the trans isomer will also show a doublet and a quartet.

The key to differentiation lies in the precise chemical shifts and coupling constants. In the cis isomer, the methyl groups are sterically hindered, which can lead to a slight upfield shift (shielding) compared to the trans isomer where the methyl groups are further apart. The coupling constant between the methine and methyl protons (³JHH) can also differ due to the different dihedral angles in the two isomers.

Table 3: Comparative ¹H NMR Data for cis- and trans-2,3-Epoxybutane (in CDCl₃)

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-CH₃~1.25Doublet~5.5
-CH(O)-~2.95Quartet~5.5
trans-CH₃~1.30Doublet~5.2
-CH(O)-~2.65Quartet~5.2

Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, and the chemical shifts of the carbon atoms are also influenced by the stereochemistry.

  • cis-2,3-Epoxybutane: The Cₛ symmetry results in two distinct carbon signals: one for the two equivalent methyl carbons and one for the two equivalent methine carbons of the epoxide ring.

  • trans-2,3-Epoxybutane: Similarly, the C₂ symmetry of the trans isomer also leads to two signals in the ¹³C NMR spectrum.

The steric compression between the methyl groups in the cis isomer often leads to an upfield shift (shielding) of the methyl carbon signal compared to the trans isomer, a phenomenon known as the "gamma-gauche effect".

Table 4: Comparative ¹³C NMR Data for cis- and trans-2,3-Epoxybutane (in CDCl₃)

IsomerCarbonChemical Shift (δ, ppm)
cis-CH₃~13.5
-CH(O)-~51.5
trans-CH₃~17.0
-CH(O)-~55.0

Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

Sample Preparation

For optimal results, samples of cis- and trans-2,3-epoxybutane should be of high purity. For NMR analysis, dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For IR and Raman spectroscopy, the neat liquid can be analyzed directly.

Spectroscopic Analysis Workflow

G cluster_workflow Spectroscopic Analysis Workflow start Pristine Isomer Sample ir FT-IR Spectroscopy (Neat Liquid) start->ir raman FT-Raman Spectroscopy (Neat Liquid) start->raman nmr NMR Spectroscopy (in CDCl₃) start->nmr data_analysis Comparative Data Analysis ir->data_analysis raman->data_analysis nmr->data_analysis conclusion Unambiguous Isomer Identification data_analysis->conclusion

Sources

Comparative Guide: Alternative Chiral Synthons to trans-2,3-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2,3-Epoxybutane (also known as (2R,3R)- or (2S,3S)-2,3-dimethyloxirane) is a fundamental


-symmetric building block used to install anti-vicinal dimethyl stereocenters. While effective, its utility is often compromised by its high volatility (bp 54 °C), handling difficulties, and moderate reactivity toward weak nucleophiles.

This guide evaluates high-performance alternatives, focusing on Cyclic Sulfates as the superior "drop-in" replacement for nucleophilic opening, and Sharpless Epoxy-Alcohols as a functional alternative for complex scaffold construction.

Quick Comparison Matrix
SynthonPhysical StateReactivity (

)
Atom EconomyCost EfficiencyPrimary Use Case
trans-2,3-Epoxybutane Volatile LiquidBaseline (1.0)High (100%)ModerateGeneral alkylation; Gas-phase reactions.
Cyclic Sulfate (2,3-BD) Crystalline SolidHigh (~100-1000x)ModerateHighDifficult nucleophiles; Solid-phase handling.
Sharpless Epoxy-Alcohol Liquid/OilHigh (Directed)HighVery HighComplex natural product synthesis; Regiocontrol.
Cyclic Sulfamidate SolidHighModerateModerateSynthesis of chiral amines/diamines.

Primary Alternative: Cyclic Sulfates (The "Super-Epoxide")

The cyclic sulfate of 2,3-butanediol is the most direct stereochemical and mechanistic alternative to trans-2,3-epoxybutane. It acts as an "activated epoxide," reacting with nucleophiles to yield the same anti-stereochemistry (via


 inversion) but with significantly faster kinetics.
Mechanistic Advantage

The driving force for epoxide opening is ring strain (~27 kcal/mol). Cyclic sulfates possess similar ring strain but offer a vastly superior leaving group: the sulfate monoester anion (


) compared to the alkoxide (

) generated from epoxides.
Synthesis & Protocol

Unlike the volatile epoxide, the cyclic sulfate is typically a stable, crystalline solid. It is synthesized from chiral 2,3-butanediol (derived from tartrate reduction or fermentation).

Experimental Protocol: Synthesis of (2R,3R)-2,3-Butanediol Cyclic Sulfate

Reagents: (2R,3R)-2,3-Butanediol (1.0 equiv), Thionyl Chloride (


, 1.2 equiv), 

(cat.),

(1.5 equiv).

Step 1: Cyclic Sulfite Formation [1]

  • Dissolve (2R,3R)-2,3-butanediol (10 mmol) in

    
     (or DCM).
    
  • Add

    
     (12 mmol) dropwise at 0 °C, then reflux for 30 min.
    
  • Concentrate in vacuo to yield the cyclic sulfite (quantitative).

Step 2: Oxidation to Cyclic Sulfate

  • Dissolve the crude sulfite in

    
     (1:1, 20 mL).
    
  • Add

    
     (0.1 mol%) and 
    
    
    
    (15 mmol).
  • Stir vigorously at 0 °C for 1 hour.

  • Workup: Extract with

    
    , wash with water/brine, dry over 
    
    
    
    , and filter through a pad of silica gel to remove Ru species.
  • Result: White crystalline solid. Store in a desiccator.

Safety Note: Ruthenium tetroxide is volatile and toxic. Perform oxidation in a well-ventilated fume hood.

Secondary Alternative: Sharpless Epoxy-Alcohols

When the target molecule requires further functionalization beyond the methyl groups, the Sharpless epoxide (derived from crotyl alcohol) is the industry standard. It provides a "handle" (the hydroxyl group) for directed opening, solving regioselectivity issues inherent in non-symmetric analogs.

Comparative Workflow Visualization

The following diagram illustrates the divergent pathways for generating anti-vicinal centers using the Epoxide vs. Cyclic Sulfate vs. Sharpless routes.

G Tartrate Tartrate (Chiral Pool) Diol (2R,3R)-2,3-Butanediol Tartrate->Diol Reduction (LiAlH4) Epoxide trans-2,3-Epoxybutane (Volatile Liquid) Diol->Epoxide 1. MsCl 2. Base Sulfate Cyclic Sulfate (Crystalline Solid) Diol->Sulfate 1. SOCl2 2. RuCl3/NaIO4 Product Anti-Vicinal Product (Nu-C-C-OH) Epoxide->Product Nu- (Slow, requires activation) Sulfate->Product Nu- (Fast, no activation) Then H3O+ Sharpless Sharpless Epoxy-Alcohol (Functionalized) Sharpless->Product Nu- (Directed, Regioselective) Crotyl Crotyl Alcohol Crotyl->Sharpless Ti(OiPr)4 / DET / TBHP

Figure 1: Synthetic pathways to anti-vicinal stereocenters. Note the Cyclic Sulfate pathway offers a more reactive, solid-state intermediate derived from the same chiral pool.

Technical Deep Dive: Reactivity & Kinetics

Nucleophilic Opening Profile

The cyclic sulfate reacts with nucleophiles (


) via an 

mechanism at the carbon center. The leaving group is the sulfate anion, which remains attached as a mono-alkyl sulfate until acid hydrolysis.

Reaction Scheme:



ParameterEpoxide OpeningCyclic Sulfate Opening
Leaving Group Alkoxide (

)
Sulfate (

)
Activation Often requires Lewis AcidSelf-activated
Nucleophiles Strong (

,

)
Weak (

,

,

) & Strong
Regioselectivity Steric/Electronic controlSteric control (often enhanced)
Byproducts None (Atom economical)

(after hydrolysis)
Case Study: Azide Opening
  • Epoxide: Reaction of trans-2,3-epoxybutane with

    
     typically requires 
    
    
    
    buffering, high temperatures, or Lewis acid catalysts (e.g.,
    
    
    ) and long reaction times (12-24h).
  • Cyclic Sulfate: Reaction with

    
     in acetone/water proceeds at room temperature or mild heating within 1-2 hours, often with quantitative yield.
    

Strategic Recommendations

When to use Cyclic Sulfates:
  • Weak Nucleophiles: When introducing halides (

    
    ), azides (
    
    
    
    ), or carboxylates (
    
    
    ).
  • Stoichiometric Precision: Because the sulfate is a weighable solid, it allows for precise stoichiometry, unlike the volatile epoxide which often requires excess.

  • Purification: Intermediate alkyl sulfates are water-soluble/polar, allowing easy separation of non-polar impurities before the final hydrolysis step.

When to stick with Epoxides:
  • Atom Economy: If waste generation (sulfuric acid) is a critical process mass intensity (PMI) concern.

  • Strong Nucleophiles: With powerful nucleophiles like Grignards or Lithiates, the reactivity difference is less critical, and the epoxide's atom economy prevails.

References

  • Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 1992(11), 1035–1052. Link

  • Steinmann, J. G., Phillips, J. H., Sanders, W. J., & Kiessling, L. L. (2001).[2][3] Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(22), 3557–3559.[2][3] Link

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051–7091. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

Sources

Validation of trans-2,3-Epoxybutane Purity by GC-MS: A Comparative & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of trans-2,3-epoxybutane (CAS: 21490-63-1) purity is a critical control point in the synthesis of chiral polymers and DNA alkylation studies. Its high volatility (BP: ~54–57 °C) and reactivity (susceptibility to ring-opening and thermal rearrangement) make standard "generic" GC protocols prone to error.[1]

This guide challenges the reliance on GC-FID for purity assessment, demonstrating why GC-MS (Gas Chromatography-Mass Spectrometry) is the mandatory gold standard for this specific analyte. We provide a validated, self-checking protocol designed to prevent common artifacts such as thermal isomerization and solvent co-elution.

Comparative Analysis: Why GC-MS?

While GC-FID is the industry workhorse for quantitative assay, it is insufficient for validating the purity of volatile epoxides. The table below outlines the critical performance gaps.

Table 1: Performance Comparison for Volatile Epoxide Analysis
FeatureGC-FID (Flame Ionization)GC-MS (Mass Spectrometry) NMR (

H /

C)
Primary Utility Routine Quantification (Linearity)Purity Validation & Identification Structural Elucidation
Specificity Low (Retention time only).[1] Cannot distinguish trans-epoxide from isobaric impurities without standards.High (Mass spectral fingerprint).[1] Distinguishes epoxide from rearrangement products (e.g., 2-butanone).[1]High , but poor resolution for trace impurities (<0.5%).[1]
Sensitivity High (pg range).[1]High (pg range in SIM mode).[1]Low (mg range required).[1]
Risk Factor False Positives: Co-eluting impurities (like cis-isomer or solvent impurities) are integrated as "product."[1]None: Deconvolution algorithms separate co-eluting peaks based on ion fragmentation.[1]Solvent Interference: Deuterated solvent peaks often mask volatile analyte signals.[1]

Critical Insight: In GC-FID, the thermal rearrangement product 2-butanone (formed in a hot injector) often co-elutes or elutes very close to trans-2,3-epoxybutane.[1] FID cannot distinguish them. MS identifies 2-butanone immediately via its distinct fragmentation (m/z 43 base peak vs. m/z 29/43/72 pattern of the epoxide).[1]

Scientific Foundation: The "Self-Validating" Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. It addresses the two main failure modes of epoxide analysis: Thermal Degradation and Stereoisomer Resolution .

The Degradation Mechanism (Why Inlet Temperature Matters)

Epoxides are thermally labile. At high injector temperatures (>200 °C), trans-2,3-epoxybutane can rearrange to 2-butanone or hydrolyze to 2,3-butanediol if moisture is present.[1]

degradation_pathway Epoxide trans-2,3-Epoxybutane (Analyte) Heat High Injector Temp (>200°C) Epoxide->Heat Injection Ketone 2-Butanone (Artifact) Heat->Ketone Rearrangement Diol 2,3-Butanediol (Moisture Artifact) Heat->Diol Hydrolysis (+H2O)

Figure 1: Thermal degradation pathways of 2,3-epoxybutane in GC injectors.[1] A validated method must prove these artifacts are absent.

Experimental Protocol

Objective: Validate purity >98% and confirm trans-stereochemistry.

Reagents & Equipment
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-624 (or ZB-624).[1]

    • Reasoning: The "624" phase (6% Cyanopropylphenyl / 94% Dimethyl polysiloxane) is specifically designed for volatile organic compounds (VOCs). It provides superior separation of the cis and trans isomers compared to a standard 5MS column.

  • Solvent: Toluene or Dimethylacetamide (DMAc) .[1]

    • Reasoning: Do not use low boilers like DCM or Methanol. The analyte boils at ~55 °C. You need a "Solvent Delay" strategy where the solvent elutes after the analyte (Toluene BP: 110 °C) or a headspace method. This guide uses the High-Boiling Solvent approach for liquid injection.

Instrument Parameters
ParameterSettingRationale
Inlet Split (50:1)High split ensures sharp peaks for volatiles.[1]
Inlet Temp 150 °C (Critical)Low temp prevents thermal rearrangement to 2-butanone.[1]
Carrier Gas Helium, 1.2 mL/minConstant flow for stable retention times.[1]
Oven Program 35 °C (hold 5 min)

10 °C/min

120 °C
Low initial temp is mandatory to focus the volatile epoxide (BP 54°C).
Transfer Line 230 °CPrevent condensation before MS.
MS Source 230 °C, EI (70 eV)Standard ionization.[1]
Scan Range m/z 25 – 150Low mass cutoff required to see fragments, but avoid air/water (18/28).[1]
Step-by-Step Workflow
  • System Suitability (Resolution Check):

    • Inject a mixture containing both cis- and trans-2,3-epoxybutane.[1]

    • Requirement: Baseline resolution (

      
      ) between isomers. The trans isomer typically elutes before the cis isomer on a 624 column due to lower polarity/boiling point.
      
  • Blank Verification:

    • Inject pure Toluene. Ensure no peaks exist at the retention time of the epoxide (approx 3-5 mins depending on flow).

  • Sample Injection:

    • Dilute sample to ~1000 ppm in Toluene.

    • Inject 1 µL.[2]

  • Data Analysis (The Validation Step):

    • Peak Identification: Match Mass Spectrum to NIST Library.

      • Key Ions: m/z 72 (Molecular Ion, small), m/z 43 (Base peak), m/z 29.[1]

    • Purity Calculation: Use Total Ion Chromatogram (TIC) area normalization.[1]

      
      [1]
      
    • Artifact Check: Extract ion chromatogram (EIC) for m/z 72. If a peak appears after the main peak but before the solvent, check for 2-butanone (m/z 72, but different fragmentation ratio).

Data Interpretation & Visualization

The analytical logic flow ensures that the result is not just a number, but a confirmed structural reality.

validation_logic Start Start Analysis ResCheck Resolution Check: Cis vs Trans separated? Start->ResCheck Fail1 Method Fail: Change Column to DB-624 ResCheck->Fail1 No MSCheck MS Spectrum Check: Matches NIST (m/z 72, 43)? ResCheck->MSCheck Yes Fail2 Fail: Identity Not Confirmed MSCheck->Fail2 No PurityCalc Calculate % Area (TIC) MSCheck->PurityCalc Yes Final Valid Purity Report PurityCalc->Final

Figure 2: Decision tree for validating analytical results. Note that resolution of stereoisomers is the first "Gatekeeper" step.

Expected Mass Spectrum Data
  • Molecular Ion (

    
    ):  m/z 72 (Often weak intensity).[1]
    
  • Base Peak: m/z 43 (

    
    ).[1]
    
  • Differentiation: 2-Butanone also has

    
     72 and Base 43.[1] However, the ratio of m/z 29 to m/z 43 differs.
    
    • Epoxide:[1][3][4][5] Higher relative abundance of m/z 29 (

      
      ) compared to ketone.[1]
      
    • Confirmation: Retention time is the primary differentiator; the epoxide elutes significantly earlier than the ketone on polar columns.

Troubleshooting & Pitfalls

IssueCauseSolution
Peak Tailing Active sites in liner or column.[1]Use deactivated glass wool liners; trim column inlet.[1]
Missing Molecular Ion Ionization energy too high or temp too high.[1]Lower source temp to 200°C; rely on fragment pattern match.
Extra Peak at Front Moisture in syringe/solvent.[1]Use anhydrous toluene; dry syringe.[1] Epoxides hydrolyze rapidly.
"Ghost" Peaks Carryover from previous high-conc injection.[1]Run solvent blanks between samples.[1]

References

  • National Institute of Standards and Technology (NIST). 2,3-Epoxybutane Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. trans-2,3-Epoxybutane Compound Summary. National Library of Medicine. [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Assessing the Stereochemical Purity of trans-2,3-Epoxybutane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

In the synthesis of chiral building blocks, trans-2,3-epoxybutane (2,3-dimethyloxirane) presents a unique stereochemical challenge. Unlike its cis-isomer, which is a meso compound (achiral due to an internal plane of symmetry), the trans-isomer exists as a pair of enantiomers:


 and 

.[1]

For researchers utilizing this epoxide in asymmetric ring-opening polymerizations or as a nucleophilic scaffold, "purity" implies two distinct metrics:

  • Diastereomeric Purity: Absence of the cis-meso impurity.

  • Enantiomeric Purity (ee): The ratio of

    
     to 
    
    
    
    .[1]

Because 2,3-epoxybutane is highly volatile (bp


 54–57 °C), standard HPLC methods are often unsuitable due to detection limits (lack of chromophores) and solvent interference.[1] This guide objectively compares the two most effective analytical methodologies: Chiral Gas Chromatography (GC)  and NMR with Chiral Shift Reagents (CSR) , contrasting them with legacy Polarimetry.
Stereochemical Landscape (Visualization)[1]

Stereochemistry Substrate 2,3-Epoxybutane Cis cis-Isomer (Meso / Achiral) bp: ~60°C Substrate->Cis Diastereomer 1 Trans trans-Isomer (Chiral Pair) bp: ~54°C Substrate->Trans Diastereomer 2 RR (2R, 3R)-Enantiomer Trans->RR Resolve SS (2S, 3S)-Enantiomer Trans->SS Resolve

Figure 1: The stereochemical relationship between isomers.[2] Note that separating the cis-impurity is a physical separation (distillation/standard GC), while resolving the trans-enantiomers requires a chiral environment.[1]

Method A: Chiral Gas Chromatography (The Gold Standard)

Scientific Rationale

Gas Chromatography is the superior method for volatile epoxides. By utilizing a cyclodextrin-based stationary phase, the method leverages "inclusion complexation."[1][3] The hydrophobic cavity of the cyclodextrin interacts differentially with the


 and 

enantiomers, creating a difference in retention time (

) without the need for chemical derivatization.
Experimental Protocol

System: Agilent 7890B or equivalent with FID (Flame Ionization Detector). Column Selection:


-DEX 225 or Rt-bDEXse (30m 

0.25mm

0.25µm).[1] These columns utilize permethylated

-cyclodextrins doped into cyanopropylphenyl polysiloxane.[1]

Step-by-Step Workflow:

  • Sample Prep: Dilute 10 µL of epoxide in 1 mL of DCM or Pentane. (Avoid alcohols which may ring-open the epoxide).[1]

  • Injection: 1 µL, Split Ratio 50:1. (High split is crucial to prevent column saturation which broadens peaks and ruins resolution).

  • Temperature Program:

    • Hold at 35 °C for 15 minutes (Isothermal).

    • Ramp 10 °C/min to 120 °C (Burn off solvent/heavy impurities).

  • Detection: FID at 250 °C.

Data Interpretation:

  • Peak 1 (

    
    ): trans-(2S,3S) [Typical elution order, verify with standard].
    
  • Peak 2 (

    
    ): trans-(2R,3R).[1]
    
  • Peak 3 (

    
    ): cis-meso impurity (elutes later due to higher boiling point and polarity).[1]
    

Validation Metric: Resolution (


) must be 

for baseline separation.

Method B: 1H NMR with Chiral Shift Reagents (Rapid Screening)[1]

Scientific Rationale

When a chiral column is unavailable, or for in-situ reaction monitoring, Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents (CSR) is the alternative.[1] We utilize a Lanthanide shift reagent, typically Eu(hfc)3 , which coordinates with the epoxide oxygen.[1] This coordination creates a diastereomeric complex, inducing different chemical shifts (


) for the otherwise identical protons of the enantiomers.
Experimental Protocol

Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3].[1][4] Solvent: Benzene-


 or CDCl

(Benzene often provides better separation for epoxides due to magnetic anisotropy).[1]

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard 1H NMR of the pure epoxide (approx 10 mg). Note the methyl doublet at

    
    1.3 ppm.
    
  • Titration: Add solid Eu(hfc)3 in increments (0.1 equivalents relative to substrate).

  • Equilibration: Shake and allow 5 minutes for complexation equilibrium.

  • Observation: Monitor the methyl doublet. As Eu(hfc)3 concentration increases, the doublet will split into two distinct pairs of doublets (one for each enantiomer).

Data Interpretation: Calculate Enantiomeric Excess (ee) by integrating the split methyl signals:


[1]

Critical Caution: Paramagnetic broadening occurs at high shift reagent concentrations. Do not exceed 0.5 equivalents, or the peaks will become too broad to integrate accurately.

Comparative Performance Analysis

The following data summarizes the operational differences between the methods.

FeatureMethod A: Chiral GCMethod B: NMR (CSR)Method C: Polarimetry
Primary Utility Precise quantification (QC)Rapid synthetic checkHistorical / Rough estimate
Sample Required < 1 mg (Non-destructive)10–20 mg (Destructive*)> 100 mg (Non-destructive)
Resolution High (

)
Moderate (dependent on field strength)N/A (Aggregate value only)
Cis-Impurity Detection Excellent (distinct peak)Good (distinct shift)Poor (confounds rotation)
Cost Per Run Low (Gas/Solvent)High (Expensive Eu-reagents)Low
Time to Result 20–30 mins15–45 mins10 mins

*Destructive in the sense that the sample is contaminated with Europium and difficult to recover pure.

Analytical Decision Matrix

To ensure the highest scientific integrity, follow this decision tree to select the appropriate method for your stage of development.

DecisionTree Start Sample: trans-2,3-Epoxybutane Q1 Is sample volatile/crude? Start->Q1 Q2 Is Chiral GC available? Q1->Q2 Yes Polar METHOD C: Polarimetry (Only for gross confirmation) Q1->Polar High Purity Bulk Only GC METHOD A: Chiral GC (Quantify ee% & de%) Q2->GC Yes (Recommended) NMR METHOD B: NMR + Eu(hfc)3 (Estimate ee%) Q2->NMR No

Figure 2: Workflow for selecting the analytical method based on laboratory resources and sample state.

Conclusion & Recommendation

For the rigorous assessment of trans-2,3-epoxybutane, Chiral GC is the authoritative method .[1] It is the only technique that simultaneously quantifies the cis-meso impurity (diastereomeric purity) and the enantiomeric ratio (enantiomeric purity) with high sensitivity.

NMR with Eu(hfc)3 should be reserved for environments where a chiral GC column is unavailable or for rapid "spot-checks" during reaction optimization.[1] Polarimetry should be abandoned for quantitative purity assessment of this molecule due to the low specific rotation values and high susceptibility to impurity interference.

References

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] trans-2,3-Epoxybutane Product Specification and NMR Spectra.

  • Sullivan, G. R. (1978).[1] Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329.[1] [1]

  • Restek Corporation. (n.d.). Chiral Column Selection Guide for Volatile Epoxides.

  • PubChem. (n.d.).[5] trans-2,3-Epoxybutane Compound Summary. National Library of Medicine. [1]

Sources

comparing Sharpless epoxidation with other methods for trans-2,3-Epoxybutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2R,3R)-2,3-epoxybutane (or its enantiomer) presents a classic challenge in stereoselective synthesis: the oxidation of an unfunctionalized, volatile internal alkene (trans-2-butene).

While Sharpless Asymmetric Epoxidation (SAE) is often the first method researchers consider for chiral epoxides, it is chemically unsuitable for the direct synthesis of trans-2,3-epoxybutane. SAE requires an allylic alcohol moiety to coordinate the titanium catalyst; trans-2-butene lacks this "anchor."

This guide objectively compares the Shi Epoxidation (the optimal choice for trans-alkenes), the Jacobsen-Katsuki method (complementary, but substrate-dependent), and the Sharpless method (as a negative control/theoretical alternative), alongside the mCPBA baseline.

Quick Selection Matrix
MethodSuitability for trans-2-ButenePrimary MechanismEst. ee%Key Limitation
Shi Epoxidation High Dioxirane Organocatalysis>90%High catalyst loading; pH control required.
Jacobsen-Katsuki Low Mn-Salen Radical/Cation<40%Optimized for cis-alkenes; poor on simple trans.
Sharpless (SAE) Incompatible Ti-Tartrate CoordinationN/ARequires allylic alcohol handle.
mCPBA Baseline Concerted Electrophilic0% (Racemic)No enantiocontrol.

Technical Analysis of Methodologies

The "Gold Standard" for trans-Alkenes: Shi Epoxidation

For unfunctionalized trans-alkenes like trans-2-butene, the Shi Epoxidation is the superior method. It utilizes a fructose-derived ketone catalyst (Shi Catalyst) and Oxone® (potassium peroxymonosulfate) as the oxidant.[1]

  • Mechanism: The ketone catalyst reacts with Oxone to form a chiral dioxirane intermediate.[1] The steric bulk of the acetonide protecting group on the fructose backbone forces the alkene to approach from a specific face (spiro transition state), transferring the oxygen stereoselectively.

  • Why it wins: Unlike metal-based catalysts that rely on coordination (Sharpless) or steric walls (Jacobsen), the Shi catalyst's geometry is specifically tuned for trans-disubstituted alkenes.

  • Experimental Nuance: The reaction generates acid (KHSO₄ byproduct), which catalyzes the decomposition of the dioxirane via Baeyer-Villiger oxidation. Therefore, pH control (pH 10.5) is critical.

The Complementary Route: Jacobsen-Katsuki Epoxidation

The Jacobsen method uses Mn(III)-salen complexes.[2][3] While revolutionary for cis-alkenes (e.g., cis-2-butene), it struggles with simple trans-alkenes.

  • The Problem: The "stepped" conformation of the standard Mn-salen catalyst effectively blocks the approach of cis-alkenes to one face. However, trans-alkenes are flatter and lack the steric clash required for high enantiomeric discrimination in this system, often leading to low ee (<50%) and sluggish reactivity for simple aliphatic chains.

The "Negative Standard": Sharpless Asymmetric Epoxidation (SAE)

It is crucial to understand why SAE fails here to avoid experimental dead ends.

  • Requirement: SAE proceeds via a dimeric Ti(IV)-tartrate complex that must bind to an allylic hydroxyl group to deliver the peroxide.

  • Application to 2-Butene: trans-2-Butene has no hydroxyl group. Adding Ti(OiPr)₄ and DET to 2-butene results in no reaction (or slow, non-selective background oxidation by TBHP).

  • The "Workaround": To use SAE, one would have to synthesize trans-crotyl alcohol, epoxidize it (getting the hydroxymethyl epoxide), and then reductively cleave the hydroxymethyl group. This adds 2+ steps and reduces atom economy, making it inferior to the Shi method.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Shi Epoxidation (Recommended)

Target: (2R,3R)-2,3-Epoxybutane

Safety Note: trans-2-Butene is a gas (bp 0.9°C). All initial steps must be performed at -78°C or using a cold-finger condenser.

  • Reagent Prep: Prepare a buffer solution of 0.05 M Na₂B₄O₇·10H₂O in 4×10⁻⁴ M aqueous Na₂EDTA.

  • Condensation: Fit a 3-neck round bottom flask with a dry ice/acetone condenser. Cool the flask to -78°C. Condense trans-2-butene (1.0 eq, ~560 mg for 10 mmol scale) into the flask.

  • Solvent System: Add pre-cooled acetonitrile/dimethoxymethane (1:2 v/v, 15 mL).

  • Catalyst Addition: Add Shi Catalyst (Fructose-derived ketone, 0.3 eq).

  • Oxidation (The Critical Step):

    • Raise temperature to -10°C (use an ice/salt bath).

    • Simultaneously add two solutions dropwise over 2 hours:

      • Feed 1: Oxone® (1.5 eq) in aqueous EDTA solution.

      • Feed 2: K₂CO₃ (5.8 eq) in water (to maintain pH ~10.5).

    • Why: Simultaneous addition prevents high local concentrations of acid (which kills the catalyst) or Oxone (which can cause background racemic oxidation).

  • Workup: Quench with pentane and water. Extract with pentane (the product is volatile; bp 54°C).

  • Purification: Do not rotary evaporate to dryness. Carefully distill the pentane layer using a Vigreux column. The product, trans-2,3-epoxybutane, distills at ~54-55°C.[4]

Protocol B: Racemic Synthesis via mCPBA (Baseline)
  • Dissolve m-chloroperbenzoic acid (mCPBA, 1.2 eq) in dichloromethane (DCM) at 0°C.

  • Bubble trans-2-butene gas slowly through the solution for 30 minutes.

  • Stir at 0°C for 4 hours.

  • Quench with saturated Na₂SO₃ (removes excess peroxide) followed by NaHCO₃ (removes mCBA acid).

  • Result: Pure trans-2,3-epoxybutane, but as a racemic mixture (50:50 mixture of enantiomers).

Comparative Data Analysis

The following table summarizes expected performance based on literature precedents for trans-disubstituted aliphatic alkenes.

FeatureShi Epoxidation Jacobsen (Mn-Salen) Sharpless (SAE) mCPBA
Substrate trans-2-Butenetrans-2-Butenetrans-2-Butenetrans-2-Butene
Enantiomeric Excess (ee) 90 - 95% 20 - 40%N/A (No Reaction)0%
Yield 70 - 80%40 - 60%0%>85%
Stereospecificity Retention (trans epoxide)Mixed/RetentionN/ARetention (trans epoxide)
Reagent Cost High (Catalyst + Oxone)ModerateLowLow
Scalability Moderate (Exothermic)HighHighHigh

Decision Logic & Mechanism Visualization

Method Selection Flowchart

This logic tree guides the researcher to the correct epoxidation method based on alkene geometry and functionalization.

EpoxidationSelection Start Start: Alkene Epoxidation CheckFunc Is the alkene functionalized (Allylic -OH)? Start->CheckFunc YesFunc Yes (e.g., Crotyl Alcohol) CheckFunc->YesFunc Yes NoFunc No (e.g., 2-Butene) CheckFunc->NoFunc No Sharpless Sharpless Asymmetric Epoxidation (SAE) YesFunc->Sharpless CheckGeo Check Alkene Geometry NoFunc->CheckGeo Cis Cis-Alkene CheckGeo->Cis Trans Trans-Alkene CheckGeo->Trans Terminal Terminal Alkene CheckGeo->Terminal Jacobsen Jacobsen-Katsuki (Mn-Salen) Cis->Jacobsen Best Fit Shi Shi Epoxidation (Dioxirane) Trans->Shi Best Fit HKR Jacobsen HKR (Kinetic Resolution) Terminal->HKR Alternative

Figure 1: Decision matrix for asymmetric epoxidation. Note that Sharpless is isolated to functionalized alkenes, while Shi is the specific solution for trans-unfunctionalized alkenes.

Shi Epoxidation Catalytic Cycle

Understanding the active species (Dioxirane) explains the stereocontrol.

ShiMechanism Ketone Shi Catalyst (Ketone) Intermediate Criegee Intermediate Ketone->Intermediate + Oxone Oxone Oxone (KHSO5) Dioxirane Active Dioxirane (Chiral Oxidant) Intermediate->Dioxirane - KHSO4 Dioxirane->Ketone O-Transfer Epoxide trans-2,3-Epoxybutane (Product) Alkene trans-2-Butene Alkene->Epoxide Reaction w/ Dioxirane Byproduct KHSO4

Figure 2: Simplified catalytic cycle of the Shi Epoxidation. The chiral ketone is oxidized to a dioxirane, which transfers oxygen to the alkene and regenerates the catalyst.

References

  • Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][3][5][6][7][8][9] Journal of the American Chemical Society, 119(46), 11224–11235.

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[3] Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes.[2][3][5][6] Journal of the American Chemical Society, 112(7), 2801–2803.[3]

  • Frohn, M., & Shi, Y. (2000). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979-2000.

Sources

A Comparative Guide to Titanium-Based Catalysts for trans-2,3-Epoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. Among these, trans-2,3-epoxybutane is a valuable intermediate, and its efficient and selective synthesis is of significant interest. This guide provides an in-depth comparison of the performance of various titanium-based catalysts in the synthesis of trans-2,3-epoxybutane, offering insights into catalyst selection, reaction mechanisms, and experimental best practices.

Introduction: The Importance of Stereoselective Epoxidation

The epoxidation of 2-butene can yield two diastereomers: cis- and trans-2,3-epoxybutane. For many applications, the selective synthesis of the trans isomer is crucial. Titanium-based catalysts, particularly in conjunction with hydrogen peroxide (H₂O₂) as a green oxidant, have emerged as highly effective systems for this transformation. This guide will explore the nuances of different titanium catalysts, from well-established heterogeneous systems to sophisticated homogeneous complexes, to provide a comprehensive understanding of their relative merits.

Heterogeneous Titanium Catalysts: A Comparative Analysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and process scalability. Several types of titanium-containing microporous and mesoporous materials have been investigated for alkene epoxidation.

Titanium Silicalite-1 (TS-1): The Industrial Workhorse

TS-1, a microporous zeolite with a ZSM-5 framework structure where a small fraction of silicon atoms are replaced by titanium atoms, is a widely studied and industrially applied catalyst for various oxidation reactions, including alkene epoxidation.[1][2] The isolated, tetrahedrally coordinated titanium sites within the hydrophobic zeolite framework are the active centers for the activation of hydrogen peroxide.

Performance Insights:

While specific data for trans-2-butene epoxidation is not extensively reported in direct comparative studies, data from 1-butene epoxidation on TS-1 shows high selectivity to the corresponding epoxide, often exceeding 98%.[3][4] The microporous structure of TS-1 can influence the diffusion of reactants and products, which can impact catalyst stability and selectivity. The hydrophobicity of the TS-1 framework is a key factor in its high selectivity, as it disfavors the formation of diols through hydrolysis of the epoxide.

Causality Behind Performance: The well-defined, isolated Ti(IV) sites within the MFI framework of TS-1 are crucial for the heterolytic activation of H₂O₂, forming a reactive titanium hydroperoxo species (Ti-OOH). This species then transfers an oxygen atom to the double bond of the alkene. The constrained environment of the zeolite pores can also play a role in directing the stereochemical outcome of the reaction, although detailed mechanistic studies specifically for trans-2-butene are limited.

Mesoporous Titanium Silicates: Ti-MCM-41 and Ti-SBA-15

To overcome the diffusion limitations of microporous TS-1, mesoporous titanium silicates such as Ti-MCM-41 and Ti-SBA-15 have been developed. These materials possess larger pore diameters, which can facilitate the access of bulkier substrates and improve the diffusion of products.

  • Ti-MCM-41: This material has a hexagonal arrangement of uniform mesopores. While it offers a high surface area, its hydrothermal stability can be a concern.[5]

  • Ti-SBA-15: Characterized by thicker pore walls and larger pore diameters than MCM-41, Ti-SBA-15 generally exhibits superior hydrothermal stability.[5][6]

Performance Comparison:

Direct comparative studies on trans-2,3-epoxybutane synthesis are scarce. However, in the epoxidation of 2-buten-1-ol, both Ti-MCM-41 and Ti-MCM-48 have shown to be active catalysts.[4] For other alkene epoxidations, Ti-SBA-15 has demonstrated good activity and selectivity. The larger pores of these materials can be advantageous in preventing pore blockage and improving catalyst lifetime, especially when dealing with reactions prone to side product formation.

Structural Considerations: The nature and accessibility of the titanium active sites in these mesoporous materials are critical. The method of titanium incorporation (direct synthesis vs. post-synthesis grafting) can significantly influence the coordination state and dispersion of the titanium species, and consequently, the catalytic performance.[5]

Other Heterogeneous Systems: Ti-Beta

Homogeneous Titanium Catalysts: Precision and Selectivity

Homogeneous catalysts, although more challenging to separate from the reaction mixture, often offer higher activity and selectivity due to their well-defined active sites. For stereoselective reactions, chiral homogeneous catalysts are particularly powerful.

Titanium-Salan and -Salalen Complexes

Chiral titanium complexes with Salan and Salalen ligands have emerged as highly effective catalysts for asymmetric epoxidation.[8][9][10] These complexes can achieve exceptional levels of enantioselectivity and, importantly for this discussion, diastereoselectivity.

Performance in Stereoselective Epoxidation:

A study on the epoxidation of trans-2-octene using a titanium cis-DACH salan catalyst demonstrated exclusive formation of the trans-epoxide, highlighting the stereospecific nature of this catalytic system.[11] This provides a strong indication that similar high trans-selectivity can be expected for the epoxidation of trans-2-butene. The steric and electronic properties of the Salan ligand can be fine-tuned to optimize catalyst activity and selectivity.[8] Mechanistic studies suggest a stepwise reaction involving the coordination of the alkene to the active titanium species, followed by an intramolecular oxygen transfer.[8]

Advantages:

  • High stereoselectivity.

  • Activity under mild reaction conditions.

  • Tunable ligand structure for optimization.

Disadvantages:

  • Catalyst-product separation can be challenging.

  • Potential for catalyst deactivation.

Comparative Performance Data

Catalyst TypeSubstrate (Analogue)OxidantSolventConversion (%)Selectivity to trans-Epoxide (%)Reference
TS-11-ButeneH₂O₂Methanol~10-20>98 (to 1,2-epoxybutane)[3][4]
Ti-MCM-412-Buten-1-olH₂O₂Methanol~40-60High (to corresponding epoxide)[4]
Ti-SBA-15LimoneneH₂O₂AcetonitrileHighHigh (to limonene oxide)[5]
Ti-Beta1-HexeneH₂O₂Acetonitrile6498 (to 1,2-epoxyhexane)[7]
Ti-Salantrans-2-OcteneH₂O₂Not specifiedHigh100[11]

Note: This table is a compilation from different studies with varying reaction conditions and should be interpreted as a qualitative guide.

Experimental Protocols

General Procedure for Heterogeneous Catalytic Epoxidation of 2-Butene

This protocol is a generalized procedure based on common practices for alkene epoxidation using titanium silicate catalysts.

Materials:

  • Titanium silicate catalyst (e.g., TS-1, Ti-MCM-41, Ti-SBA-15)

  • trans-2-Butene

  • Hydrogen peroxide (30-50 wt% in H₂O)

  • Solvent (e.g., methanol, acetonitrile)

  • Internal standard for GC analysis (e.g., n-heptane)

Procedure:

  • Activate the catalyst by calcination in air at 550 °C for 4-6 hours.

  • In a round-bottom flask or a pressure reactor, suspend the activated catalyst in the chosen solvent.

  • Cool the mixture to the desired reaction temperature (typically 0-60 °C).

  • Introduce a known amount of trans-2-butene into the reactor.

  • Add hydrogen peroxide dropwise to the stirred reaction mixture over a period of time to control the reaction rate and temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) after quenching the unreacted peroxide (e.g., with sodium sulfite).

  • Upon completion, separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase by GC to determine the conversion of trans-2-butene and the selectivity to trans-2,3-epoxybutane and any by-products.

General Procedure for Homogeneous Catalytic Epoxidation of 2-Butene

This protocol is a generalized procedure for epoxidation using a homogeneous titanium-Salan complex.

Materials:

  • Titanium-Salan complex (synthesized according to literature procedures)[12]

  • trans-2-Butene

  • Aqueous hydrogen peroxide

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for GC analysis

Procedure:

  • Dissolve the titanium-Salan complex in the chosen solvent in a reaction vessel.

  • Cool the solution to the desired reaction temperature.

  • Add trans-2-butene to the solution.

  • Add aqueous hydrogen peroxide to the reaction mixture.

  • Stir the reaction and monitor its progress by GC analysis of withdrawn aliquots.

  • Work-up the reaction mixture as appropriate for the specific catalyst and solvent system to isolate the product.

Visualizing the Catalytic Process

Catalytic Cycle for Epoxidation with a Heterogeneous Ti-Silicate Catalyst

CatalyticCycle A Ti(IV) Active Site B Ti-OOH Species A->B + H₂O₂ - H₂O C Transition State B->C + Alkene D Ti-OH + Epoxide C->D Oxygen Transfer D->A - H₂O

Caption: Proposed catalytic cycle for alkene epoxidation over a titanium silicate catalyst.

Workflow for Catalyst Screening in trans-2,3-Epoxybutane Synthesis

CatalystScreening Start Define Reaction: trans-2-Butene Epoxidation CatalystSelection Select Catalysts: TS-1, Ti-MCM-41, Ti-SBA-15, Ti-Salan Start->CatalystSelection Experiment Perform Epoxidation Reactions (Standardized Conditions) CatalystSelection->Experiment Analysis Analyze Products by GC: Conversion, Selectivity Experiment->Analysis Comparison Compare Performance Metrics Analysis->Comparison Optimization Optimize Conditions for Best Catalyst Comparison->Optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.